molecular formula C59H95N9O14 B15565320 Clavariopsin A

Clavariopsin A

Cat. No.: B15565320
M. Wt: 1154.4 g/mol
InChI Key: ALFBBRGNEWVYDN-DLXPCLOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavariopsin A is a cyclodepsipeptide.
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-3,9,24,27-tetraisopropyl-6-[(4-methoxyphenyl)methyl]-10,16,19,22,28-pentamethyl-15,18-bis[(1S)-1-methylpropyl]-2,5,8,11,14,17,20,23,26,29-decaoxo-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid has been reported in Clavariopsis aquatica with data available.
a cyclic depsipeptide antibiotic, produced by an aquatic hyphomycetes, Clavariopsis aquatica;  structure in first source

Properties

Molecular Formula

C59H95N9O14

Molecular Weight

1154.4 g/mol

IUPAC Name

2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-10,16,19,22,28-pentamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-3,9,24,27-tetra(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid

InChI

InChI=1S/C59H95N9O14/c1-19-36(11)48-51(72)60-31-43(69)64(14)46(33(5)6)52(73)61-40(29-38-24-26-39(81-18)27-25-38)59(80)82-50(35(9)10)58(79)68-28-22-21-23-41(68)54(75)65(15)47(34(7)8)53(74)62-45(32(3)4)56(77)63(13)42(30-44(70)71)55(76)67(17)49(37(12)20-2)57(78)66(48)16/h24-27,32-37,40-42,45-50H,19-23,28-31H2,1-18H3,(H,60,72)(H,61,73)(H,62,74)(H,70,71)/t36-,37-,40-,41-,42-,45-,46-,47-,48-,49-,50+/m0/s1

InChI Key

ALFBBRGNEWVYDN-DLXPCLOVSA-N

Origin of Product

United States

Foundational & Exploratory

Clavariopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Clavariopsis aquatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavariopsin A, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has emerged as a molecule of interest due to its notable antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental methodologies, where publicly available, are presented to assist researchers in the field of natural product chemistry and drug discovery. This document synthesizes the current knowledge on this compound, highlighting its potential as a lead compound for the development of novel antifungal agents.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel therapeutic agents. Aquatic hyphomycetes, a unique ecological group of fungi, represent a promising and underexplored source of bioactive secondary metabolites. Clavariopsis aquatica, an aquatic fungus, has been identified as a producer of a series of cyclic depsipeptides known as clavariopsins. Among these, this compound is a prominent member, exhibiting significant in vitro activity against a range of pathogenic fungi.[1][2] This guide focuses on the technical aspects of this compound's journey from discovery to characterization.

Discovery and Production

Producing Organism

This compound is produced by the aquatic hyphomycete Clavariopsis aquatica, specifically the strain AJ 117363.[1] This fungus is typically found in well-aerated freshwater habitats, where it plays a role in the decomposition of submerged leaf litter.

Fermentation

The production of this compound is achieved through fermentation of Clavariopsis aquatica. While specific media compositions and fermentation parameters are not extensively detailed in publicly available literature, a large-scale fermentation has been reported to be carried out in a 15-liter culture at 25°C for 18 days.

Table 1: Fermentation Parameters for this compound Production

ParameterValue/Condition
Producing StrainClavariopsis aquatica AJ 117363
Culture Volume15 L
Temperature25°C
Duration18 days
AgitationData not available
AerationData not available
Culture MediumSpecific composition not detailed

Isolation and Purification

The isolation of this compound from the fermentation broth of Clavariopsis aquatica involves a multi-step process of extraction and chromatography. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification
  • Extraction: The culture broth is treated with acetone to precipitate fungal cells. After removal of the cells by filtration or centrifugation, the aqueous extract is concentrated. The resulting concentrate is then subjected to a liquid-liquid partition between an organic solvent, such as ethyl acetate (EtOAc), and water. The organic fraction, containing the crude this compound, is collected.

  • Silica Gel Column Chromatography: The crude extract from the organic fraction is subjected to silica gel column chromatography to achieve initial separation of compounds based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound from the silica gel chromatography are further purified by repeated reversed-phase HPLC to yield the pure compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 15 L Culture of Clavariopsis aquatica AJ 117363 (25°C, 18 days) Acetone Acetone Treatment and Removal of Fungal Cells Fermentation->Acetone Partition Liquid-Liquid Partition (EtOAc/H2O) Acetone->Partition Organic_Fraction Organic Fraction Partition->Organic_Fraction Silica_Gel Silica Gel Column Chromatography Organic_Fraction->Silica_Gel RP_HPLC Reversed-Phase HPLC Silica_Gel->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Figure 1. Generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined to be a cyclic decadepsipeptide.[3] This was achieved through a combination of spectroscopic analyses and chemical methods.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅₉H₉₅N₉O₁₄
Molecular Weight1153 g/mol
AppearanceData not available
Spectroscopic and Analytical Data

The structural backbone and stereochemistry of this compound were elucidated using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were crucial in determining the planar structure and amino acid sequence.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular formula.

  • Advanced Marfey's Method and Chiral HPLC Analysis: These methods were employed to establish the absolute configurations of the constituent amino acids.

Table 3: ¹H and ¹³C NMR Data for this compound

Position¹³C (ppm)¹H (ppm, J in Hz)
(R)-2-hydroxyisovaleryl
C-2Data not availableData not available
C-3Data not availableData not available
...Data not availableData not available
L-pipecolyl
...Data not availableData not available
L-MeVal
...Data not availableData not available
L-Val
...Data not availableData not available
L-MeAsp
...Data not availableData not available
L-MeIle
...Data not availableData not available
L-MeIle
...Data not availableData not available
Gly
...Data not availableData not available
L-MeVal
...Data not availableData not available
L-Tyr(OMe)
...Data not availableData not available

Table 4: HRESIMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available

Biological Activity

This compound exhibits in vitro antifungal activity against a variety of fungi.

Antifungal Spectrum

This compound has shown inhibitory effects against several fungal species. The activity is often reported as the Minimum Inhibition Dose (MID) in a disk diffusion assay.

Table 5: In Vitro Antifungal Activity of this compound

(Note: The following data is a qualitative summary. Quantitative MIC values are not consistently available in the reviewed literature.)

Fungal SpeciesActivity Level (MID)
Aspergillus fumigatusPotent
Aspergillus nigerModerate
Candida albicansModerate
Botrytis cinereaSignificant
Magnaporthe oryzaeSignificant
Colletotrichum orbiculareSignificant
Fusarium oxysporumSignificant
Alternaria alternataSignificant
Mechanism of Action

The precise mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the available scientific literature. Further research is required to understand how this cyclic depsipeptide exerts its antifungal effects.

G Clavariopsin_A This compound Fungal_Cell Fungal Cell Clavariopsin_A->Fungal_Cell Unknown_Target Unknown Molecular Target(s) Fungal_Cell->Unknown_Target Signaling_Pathway Affected Signaling Pathway(s) (Undetermined) Unknown_Target->Signaling_Pathway Cell_Growth_Inhibition Inhibition of Fungal Growth Signaling_Pathway->Cell_Growth_Inhibition

Figure 2. Postulated general mechanism of action for this compound.

Conclusion and Future Directions

This compound, a cyclic depsipeptide from the aquatic fungus Clavariopsis aquatica, represents a promising natural product with significant antifungal activity. This guide has summarized the available technical information regarding its discovery, isolation, and characterization. However, significant knowledge gaps remain. Future research should focus on:

  • Optimization of Fermentation: A detailed study of the fermentation conditions is necessary to improve the yield of this compound.

  • Elucidation of Mechanism of Action: Investigating the molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic agent.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis of analogues and subsequent biological evaluation will help in identifying the key structural features responsible for its antifungal activity.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies are required to assess the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.

Addressing these research areas will be instrumental in unlocking the full therapeutic potential of this compound and the broader class of clavariopsin compounds.

References

Clavariopsin A: A Technical Whitepaper on the Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavariopsin A, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated significant antifungal properties against a range of plant pathogenic fungi. A hallmark of its bioactivity is the induction of hyphal swelling in susceptible fungi, suggesting a mechanism that disrupts cell wall integrity or polarized growth. In contrast, it exhibits negligible cytotoxicity against the human cancer cell line HeLa-S3. This document provides a comprehensive overview of the known biological activities of this compound, detailed protocols for the primary assays used in its evaluation, and a hypothesized mechanism of action based on its observed effects and the known functions of related antifungal agents.

Introduction

This compound is a cyclic depsipeptide antibiotic produced by the aquatic fungus Clavariopsis aquatica.[1][2] Structurally, it is part of a larger family of related clavariopsin compounds, all of which are composed of nine amino acids and one α-hydroxy acid.[3][4] The primary biological activity of this compound and its analogues is their potent antifungal effect against various plant pathogenic fungi.[3][4] Notably, the clavariopsins, including this compound, have been observed to induce morphological abnormalities in fungi, specifically hyphal swelling.[3][4] This effect points towards a mechanism of action that likely involves the disruption of fungal cell wall synthesis or the signaling pathways that regulate cell shape and polarized growth. In contrast to its potent antifungal effects, this compound has been shown to be non-cytotoxic to the human cervical cancer cell line HeLa-S3, suggesting a degree of selectivity for fungal targets.[3][4]

This whitepaper will synthesize the available data on this compound, present standardized protocols for the key experimental assays used to characterize its activity, and propose a putative mechanism of action based on the current evidence.

Quantitative Data Summary

The biological activities of this compound and its related compounds have been quantified primarily through antifungal susceptibility testing and in vitro cytotoxicity assays. The available data is summarized below.

Table 1: Antifungal Activity of this compound and Congeners against Plant Pathogenic Fungi [3][4]

Fungal SpeciesMinimum Inhibitory Dose (MID, μ g/disk )
Botrytis cinerea0.1
Magnaporthe oryzae1
Colletotrichum orbiculare1
Fusarium oxysporum3
Alternaria alternata0.03
Aspergillus niger1

Table 2: Hyphal Swelling Induction and Cytotoxicity of this compound [3][4]

AssayOrganism/Cell LineResult
Hyphal SwellingAspergillus nigerMinimum Effective Dose (MED) = 0.3 μ g/disk
CytotoxicityHeLa-S3IC50 > 10 μM

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively identified in the available literature, its most prominent observable effect—the induction of hyphal swelling—provides strong clues to its mechanism of action. Hyphal swelling is a morphological aberration that typically results from the disruption of the delicate balance between cell wall synthesis and degradation, or the dysregulation of signaling pathways that control polarized hyphal growth. Many known antifungal agents that cause similar effects target key enzymes in the synthesis of cell wall components like β-glucan or chitin.

Given that this compound is a cyclic depsipeptide, its mechanism may be analogous to other compounds in this class that are known to interfere with the fungal cell envelope. For instance, some cyclic depsipeptides act as ionophores, disrupting membrane potential, while others, like the echinocandins (which are lipopeptides), directly inhibit β-(1,3)-D-glucan synthase, a critical enzyme for cell wall biosynthesis.[5]

Therefore, a hypothesized mechanism of action for this compound is the inhibition of a key component in the fungal cell wall integrity pathway. This could be direct inhibition of an enzyme like β-glucan synthase or interference with the signaling cascade that regulates its activity. Disruption of proper cell wall construction would lead to osmotic instability at the growing hyphal tip, causing it to swell and ultimately arresting fungal growth.

G ClavariopsinA This compound Target Hypothesized Target (e.g., β-glucan synthase) ClavariopsinA->Target Inhibition CWI_Pathway Cell Wall Integrity Signaling Pathway Target->CWI_Pathway Disruption CellWall_Synthesis Cell Wall Synthesis (β-glucan, Chitin) CWI_Pathway->CellWall_Synthesis Regulation Hyphal_Swelling Hyphal Swelling & Growth Arrest CWI_Pathway->Hyphal_Swelling Leads to Hyphal_Growth Polarized Hyphal Growth CellWall_Synthesis->Hyphal_Growth Enables

Caption: Hypothesized signaling pathway for this compound's antifungal action.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, the following are detailed, standardized methodologies for the key experiments cited in the literature.

Antifungal Susceptibility Testing: Paper Disc Diffusion Assay

This method is used to determine the minimum inhibitory dose (MID) of an antifungal agent against a specific fungus.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test fungus, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard to ensure a consistent fungal concentration.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Discs:

    • Prepare sterile paper discs (6 mm in diameter) impregnated with varying concentrations of this compound.

    • Aseptically place the impregnated discs, along with a positive control (e.g., a known antifungal) and a negative control (a disc with the solvent used to dissolve this compound), onto the surface of the inoculated agar plate.

    • Ensure the discs are placed at least 24 mm apart to prevent the zones of inhibition from overlapping.

    • Gently press the discs to ensure complete contact with the agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) in millimeters. The MID is the lowest concentration that produces a visible zone of inhibition.

Cytotoxicity Testing: MTT Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of a cell line, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Seed HeLa-S3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of purple formazan is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[7][8]

G cluster_0 Antifungal Screening cluster_1 Cytotoxicity Assay Fungal_Culture Fungal Culture (e.g., A. niger) Inoculum Inoculum Preparation Fungal_Culture->Inoculum Agar_Plate Agar Plate Inoculation Inoculum->Agar_Plate Disc_Application Disc Application (this compound) Agar_Plate->Disc_Application Incubation Incubation Disc_Application->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement MID_Determination Determine MID Zone_Measurement->MID_Determination Cell_Culture HeLa-S3 Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Treatment with This compound Cell_Seeding->Compound_Treatment MTT_Addition MTT Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: General experimental workflow for antifungal and cytotoxicity screening.

Conclusion

This compound is a potent antifungal cyclic depsipeptide with a characteristic effect of inducing hyphal swelling in susceptible fungi. While its exact molecular target remains to be elucidated, the available evidence strongly suggests a mechanism of action involving the disruption of fungal cell wall integrity. Its lack of cytotoxicity against a human cell line makes it an interesting candidate for further investigation as a potential lead compound for antifungal drug development. Future research should focus on identifying the specific molecular target of this compound through techniques such as affinity chromatography, genetic screening of resistant mutants, or in vitro enzyme inhibition assays. Elucidating the precise signaling pathway will be crucial for understanding its mode of action and for any future efforts in drug optimization.

References

Clavariopsin A: A Technical Guide to its Antifungal Properties Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2][3] Cyclic depsipeptides are a class of natural products known for their diverse biological activities, including antifungal properties. This technical guide provides a comprehensive overview of the antifungal activity of this compound against a range of economically important plant pathogens. The document details its inhibitory efficacy, the experimental protocols for its assessment, and a hypothesized mechanism of action based on current scientific understanding.

Antifungal Activity of this compound

The antifungal efficacy of this compound has been evaluated against several key plant pathogenic fungi. The primary method used for this assessment is the paper disk diffusion assay, with results reported as the Minimum Inhibitory Dose (MID) in micrograms per disk (μ g/disk ). The MID is the lowest amount of a compound that visually inhibits the growth of a microorganism.[1][4]

Table 1: Minimum Inhibitory Dose (MID) of this compound against Plant Pathogenic Fungi

Plant PathogenHost Plant(s)Disease(s) CausedMinimum Inhibitory Dose (MID) of this compound (μ g/disk )
Magnaporthe oryzaeRice, WheatRice Blast, Wheat Blast0.1
Botrytis cinereaGrape, Strawberry, TomatoGray Mold1
Colletotrichum orbiculareCucumber, MelonAnthracnose1
Alternaria alternataVarious fruits and vegetablesLeaf spot, blight1
Fusarium oxysporumTomato, Banana, CottonFusarium Wilt10
Aspergillus nigerVarious fruits and vegetablesBlack Mold>10

Source: Soe et al., 2019. Note: While the publication evaluated a series of clavariopsins, the data presented here is specific to this compound where available.

Experimental Protocols

A detailed understanding of the methodology used to assess the antifungal properties of this compound is crucial for the replication and extension of these findings.

Antifungal Susceptibility Testing: Paper Disk Diffusion Assay

The paper disk diffusion assay is a qualitative to semi-quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.[5]

Objective: To determine the Minimum Inhibitory Dose (MID) of this compound against various plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile paper disks (6 mm diameter)

  • Petri dishes (90 mm diameter)

  • Potato Dextrose Agar (PDA)

  • Cultures of test fungi (Magnaporthe oryzae, Botrytis cinerea, Colletotrichum orbiculare, Alternaria alternata, Fusarium oxysporum, Aspergillus niger)

  • Sterile distilled water

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • The fungal strains are cultured on Potato Dextrose Agar (PDA) slants.[6]

    • For spore-producing fungi, spores are harvested by adding sterile distilled water to the slant and gently scraping the surface.

    • The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

    • The spore concentration is adjusted to a standard concentration (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

    • For non-sporulating fungi, a mycelial suspension is prepared by homogenizing a small piece of mycelial mat in sterile distilled water.

  • Preparation of Agar Plates:

    • PDA is prepared according to the manufacturer's instructions, sterilized by autoclaving, and cooled to 45-50°C.

    • The fungal inoculum is added to the molten PDA at a concentration of 1% (v/v) and mixed thoroughly.

    • The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Preparation of this compound Disks:

    • A stock solution of this compound is prepared in DMSO.

    • Serial dilutions are made to obtain a range of concentrations.

    • Sterile paper disks are impregnated with a specific volume (e.g., 10 µL) of each this compound dilution to achieve the desired dose per disk (e.g., 0.01, 0.1, 1, 10 µ g/disk ).

    • A control disk impregnated with DMSO is also prepared.

  • Inoculation and Incubation:

    • The prepared disks are placed on the surface of the inoculated agar plates.

    • The plates are incubated at a temperature optimal for the growth of the specific fungus (typically 25-28°C) for a period of 2 to 5 days, depending on the fungal growth rate.[6]

  • Data Analysis:

    • The diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) is measured in millimeters.

    • The MID is recorded as the lowest concentration of this compound that produces a clear zone of inhibition.[4]

Mechanism of Action: A Hypothesized Signaling Pathway

While the precise molecular target of this compound has not been definitively elucidated, the observation of hyphal swelling in Aspergillus niger provides a significant clue to its mechanism of action.[1] Hyphal swelling is a morphological change often associated with the disruption of cell wall biosynthesis or the integrity of the fungal cell wall.[7][8] Many antifungal agents that induce such effects target key components of the cell wall integrity (CWI) signaling pathway.

The CWI pathway is a conserved signaling cascade in fungi that regulates cell wall synthesis and remodeling in response to cell surface stress. A plausible hypothesis is that this compound perturbs the fungal cell wall, either by directly interacting with its components or by inhibiting enzymes involved in its synthesis, such as β-(1,3)-glucan synthase.[9] This disruption would activate the CWI pathway as a compensatory response.

Below is a diagram illustrating the hypothesized signaling pathway affected by this compound.

G Hypothesized Signaling Pathway Disrupted by this compound cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Cell Wall Stress Cell Wall Stress This compound->Cell Wall Stress Inhibition of cell wall synthesis or integrity Sensor Proteins Cell Surface Sensors (e.g., Wsc1, Mid2) Cell Wall Stress->Sensor Proteins Rho1-GTPase Rho1 Sensor Proteins->Rho1-GTPase Activation PKC1 Protein Kinase C (PKC1) Rho1-GTPase->PKC1 MAPK Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mpk1) PKC1->MAPK Cascade Transcription Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK Cascade->Transcription Factors Gene Expression Upregulation of Cell Wall Synthesis Genes Transcription Factors->Gene Expression Cell Wall Synthesis Increased Chitin and Glucan Synthesis Gene Expression->Cell Wall Synthesis Hyphal Swelling Hyphal Swelling & Cell Lysis Cell Wall Synthesis->Hyphal Swelling Attempted repair leads to abnormal morphology

Caption: Hypothesized mechanism of this compound inducing the Cell Wall Integrity pathway.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram outlines the workflow for the antifungal disk diffusion assay.

G Experimental Workflow for Antifungal Disk Diffusion Assay cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Fungal Inoculum (Spore or Mycelial Suspension) B Prepare Inoculated Potato Dextrose Agar Plates A->B E Place Disks on Inoculated Agar Surface B->E C Prepare Serial Dilutions of this compound in DMSO D Impregnate Sterile Paper Disks with this compound Solutions C->D D->E F Incubate Plates (25-28°C, 2-5 days) E->F G Measure Diameter of Inhibition Zones F->G H Determine Minimum Inhibitory Dose (MID) G->H

Caption: Workflow for determining the antifungal activity of this compound.

Conclusion and Future Directions

This compound demonstrates significant antifungal activity against a range of important plant pathogens. Its ability to inhibit the growth of fungi such as Magnaporthe oryzae and Botrytis cinerea at low concentrations highlights its potential as a lead compound for the development of novel bio-fungicides. The observed induction of hyphal swelling suggests that its mechanism of action likely involves the disruption of the fungal cell wall, a well-established target for antifungal drugs.

Further research is warranted to fully elucidate the molecular target(s) of this compound and to confirm its precise impact on fungal signaling pathways. In vivo studies are also necessary to evaluate its efficacy in protecting plants from fungal infections under greenhouse and field conditions. The development of this compound and other related cyclic depsipeptides could provide valuable new tools for sustainable agriculture and the management of plant diseases.

References

The Biological Activity of Clavariopsin A and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, and its subsequently discovered analogs, Clavariopsins B-I, have emerged as a promising class of natural products with potent biological activity.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of these compounds, with a focus on their antifungal properties. It consolidates quantitative data, details experimental methodologies, and visualizes potential mechanisms of action to serve as a valuable resource for researchers in the fields of natural product chemistry, mycology, and drug discovery.

Antifungal Activity

The most well-documented biological activity of this compound and its analogs is their potent antifungal effect against a range of plant pathogenic fungi.

Quantitative Antifungal Activity Data

The antifungal efficacy of Clavariopsins A-I has been primarily evaluated using the paper disk diffusion method, with the results expressed as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ). A lower MID value indicates higher antifungal potency. The available data is summarized in the table below.

CompoundBotrytis cinerea (MID, µ g/disk )Magnaporthe oryzae (MID, µ g/disk )Colletotrichum orbiculare (MID, µ g/disk )Fusarium oxysporum (MID, µ g/disk )Alternaria alternata (MID, µ g/disk )Aspergillus niger (MID, µ g/disk )
This compound10.11311
Clavariopsin B10.11311
Clavariopsin C30.331033
Clavariopsin D10.11311
Clavariopsin E10.11311
Clavariopsin F10.11311
Clavariopsin G10.11311
Clavariopsin H0.30.030.310.30.3
Clavariopsin I0.30.030.310.30.3

Data sourced from Soe et al., 2019.[3]

In addition to inhibiting fungal growth, clavariopsins have been observed to induce hyphal swelling in Aspergillus niger at minimum effective doses ranging from 0.3 to 3 µ g/disk .[3]

Experimental Protocol: Antifungal Paper Disk Diffusion Assay

The following protocol outlines the paper disk diffusion method used to determine the Minimum Inhibitory Dose (MID) of this compound and its analogs against filamentous fungi.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (e.g., on PDA plates) Spore_Suspension 2. Spore Suspension (in sterile water) Fungal_Culture->Spore_Suspension Harvest spores Assay_Plates 3. Assay Plate Preparation (Spore suspension spread on agar) Spore_Suspension->Assay_Plates Inoculate plates Incubation 5. Incubation (Plates incubated at optimal temperature and duration) Assay_Plates->Incubation Incubate Compound_Disks 4. Compound Disk Preparation (Paper disks impregnated with test compounds) Compound_Disks->Assay_Plates Place disks on agar Measurement 6. Measurement (Diameter of inhibition zone measured) Incubation->Measurement Observe results MID_Determination 7. MID Determination (Lowest concentration with a clear inhibition zone) Measurement->MID_Determination Analyze data MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (HeLa-S3 cells seeded in 96-well plates) Compound_Addition 2. Compound Addition (Cells treated with various concentrations of Clavariopsin analogs) Cell_Seeding->Compound_Addition Adherence Incubation_24h 3. Incubation (24 hours) Compound_Addition->Incubation_24h Treatment MTT_Addition 4. MTT Addition (MTT reagent added to each well) Incubation_24h->MTT_Addition Metabolic activity Incubation_4h 5. Incubation (4 hours, formation of formazan crystals) MTT_Addition->Incubation_4h Conversion Solubilization 6. Solubilization (Solubilizing agent added to dissolve formazan) Incubation_4h->Solubilization Dissolution Absorbance_Reading 7. Absorbance Measurement (Read at 570 nm) Solubilization->Absorbance_Reading Quantification IC50_Calculation 8. IC50 Calculation (Determine the concentration for 50% inhibition) Absorbance_Reading->IC50_Calculation Data processing Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Membrane Lipid Bilayer Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Alters fluidity & permeability Ergosterol Ergosterol Clavariopsin This compound / Analogs Clavariopsin->Membrane Interaction / Insertion Ion_Leakage Ion Leakage (K+, Ca2+) Membrane_Disruption->Ion_Leakage Causes Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Leads to

References

An In-Depth Technical Guide to Clavariopsin A and its Producing Aquatic Hyphomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavariopsin A, a cyclic depsipeptide produced by the aquatic hyphomycete Clavariopsis aquatica, has demonstrated significant potential as an antifungal agent. This technical guide provides a comprehensive overview of this compound, including its producing organism, biosynthesis, biological activities, and mechanism of action. Detailed experimental protocols for the isolation, culture, fermentation, extraction, and purification of this compound are presented, alongside methodologies for assessing its bioactivity. Furthermore, this guide explores the putative biosynthetic pathway of this compound and discusses its likely impact on fungal signaling pathways, supported by quantitative data and visual diagrams to facilitate understanding and further research in the field of natural product drug discovery.

Introduction to Aquatic Hyphomycetes and Clavariopsis aquatica

Aquatic hyphomycetes are a unique ecological group of fungi that play a crucial role in the decomposition of organic matter in freshwater ecosystems.[1] These fungi are characterized by their production of asexual spores (conidia), often with tetraradiate or sigmoid shapes, which are adapted for dispersal in aquatic environments.[1] Beyond their ecological significance, aquatic hyphomycetes are a promising source of novel bioactive secondary metabolites.[2]

Clavariopsis aquatica is a species of aquatic hyphomycete that has been identified as a producer of a series of antifungal cyclic depsipeptides known as clavariopsins.[3][4] The clavariopsins, including this compound, have garnered interest for their potent activity against a range of plant pathogenic fungi.[5][6]

This compound: Structure and Biological Activity

This compound is a cyclic decadepsipeptide, meaning it is a cyclic peptide containing one or more ester bonds in addition to amide bonds.[7][8] Its structure consists of nine amino acids and one α-hydroxy acid.[6][7] The detailed structure of this compound was elucidated through spectroscopic analyses, including 2D NMR techniques.[7]

Antifungal Activity

This compound and its analogues exhibit potent antifungal activity against a variety of fungal pathogens.[3][5] The activity is often measured as the Minimum Inhibitory Dose (MID) in a paper disk diffusion assay.[5][9] Clavariopsins have been shown to be effective against fungi such as Aspergillus fumigatus, Aspergillus niger, and Candida albicans, as well as several plant pathogenic fungi.[3][5] One of the observed effects of clavariopsins on fungi is the induction of hyphal swelling in A. niger.[5][6]

Cytotoxicity

Importantly, studies have shown that clavariopsins, including this compound, exhibit no cytotoxicity toward the HeLa-S3 cancer cell line, suggesting a degree of selectivity for fungal cells.[5][6] This lack of mammalian cytotoxicity is a desirable characteristic for the development of new antifungal drugs.

Data Presentation: Antifungal Activity of Clavariopsins

The following table summarizes the reported antifungal activity of this compound and its analogues against various plant pathogenic fungi.

CompoundBotrytis cinerea (MID, μ g/disk )Magnaporthe oryzae (MID, μ g/disk )Colletotrichum orbiculare (MID, μ g/disk )Fusarium oxysporum (MID, μ g/disk )Alternaria alternata (MID, μ g/disk )Aspergillus niger (MID, μ g/disk )
This compound 10.11310.3
Clavariopsin B 10.11310.3
Clavariopsin C 30.331031
Clavariopsin D 10.11310.3
Clavariopsin E 10.11310.3
Clavariopsin F 10.11310.3
Clavariopsin G 30.331031
Clavariopsin H 0.30.030.310.30.1
Clavariopsin I 0.10.010.10.30.10.1

Data compiled from Soe et al., 2019.[5][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Isolation and Culture of Clavariopsis aquatica

Objective: To isolate a pure culture of Clavariopsis aquatica from environmental samples.

Materials:

  • Submerged, decaying leaves from a freshwater stream.

  • Sterile distilled water.

  • Petri dishes containing water agar (2% agar in distilled water).

  • Petri dishes containing a suitable growth medium such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

  • Dissecting microscope and compound microscope.

  • Sterile fine-tipped needles or forceps.

  • Incubator set to 20-25°C.

Protocol:

  • Sample Collection: Collect decaying leaves from a well-aerated freshwater stream and place them in a sterile container with some stream water.

  • Induction of Sporulation: In the laboratory, place the leaves in a shallow dish with sterile distilled water and aerate gently for 24-48 hours at room temperature to induce sporulation.[6]

  • Spore Observation: After incubation, scan the water surface and the leaves under a dissecting microscope to observe the characteristic conidia of aquatic hyphomycetes.

  • Single-Spore Isolation:

    • Using a sterile fine-tipped needle or micropipette, pick up a single conidium of Clavariopsis aquatica.

    • Transfer the single spore to the surface of a water agar plate.

    • Repeat this process to obtain several single-spore inoculations.

  • Germination and Subculture:

    • Incubate the water agar plates at 20-25°C and monitor for spore germination under a microscope.

    • Once a spore has germinated and formed a small mycelial colony, aseptically excise the agar block containing the colony.

    • Transfer the agar block to a fresh plate of PDA or MEA.

  • Pure Culture Maintenance: Incubate the plates at 20-25°C until a well-established mycelial culture is obtained. Pure cultures can be maintained on agar slants at 4°C for long-term storage.

Large-Scale Fermentation for this compound Production

Objective: To produce a sufficient quantity of this compound for extraction and purification.

Materials:

  • A pure culture of Clavariopsis aquatica.

  • Seed culture medium (e.g., Potato Dextrose Broth).

  • Production medium (a nutrient-rich medium, the exact composition may need optimization but can be based on media used for other filamentous fungi).

  • Shake flasks or a bioreactor.

  • Incubator shaker or bioreactor with temperature, pH, and aeration control.

Protocol:

  • Inoculum Preparation:

    • Inoculate a flask containing seed culture medium with a few agar plugs from a fresh plate of C. aquatica.

    • Incubate at 25°C on a rotary shaker (e.g., 150 rpm) for 3-5 days to obtain a dense mycelial suspension.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • For large-scale production, use a bioreactor with controlled parameters. Optimal conditions may vary, but a starting point could be 25°C, pH 6.0, with controlled aeration and agitation.

  • Fermentation:

    • Incubate the production culture for an extended period, typically 14-21 days, to allow for the biosynthesis and accumulation of secondary metabolites, including this compound.[10]

    • Monitor the fermentation broth periodically for mycelial growth and this compound production (e.g., by HPLC analysis of a small extracted sample).

  • Harvesting: After the fermentation period, harvest the entire culture broth for extraction.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Harvested fermentation broth.

  • Acetone.

  • Ethyl acetate (EtOAc).

  • Water (H₂O).

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18).

  • Acetonitrile (ACN) and water for HPLC.

  • Rotary evaporator.

Protocol:

  • Initial Extraction:

    • Treat the whole culture broth with an equal volume of acetone to lyse the fungal cells and precipitate proteins.[10]

    • Filter the mixture to remove the fungal mycelia.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Partitioning:

    • Partition the resulting aqueous extract with an equal volume of ethyl acetate.

    • Separate the organic (EtOAc) and aqueous layers. The clavariopsins will predominantly be in the organic phase.

    • Repeat the extraction of the aqueous phase with EtOAc two more times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to yield a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Reversed-Phase HPLC Purification:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the compound by preparative reversed-phase HPLC using a C18 column.

    • Elute with a gradient of water and acetonitrile.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Antifungal Susceptibility Testing (Disk Diffusion Assay)

Objective: To determine the minimum inhibitory dose (MID) of this compound against fungal pathogens.

Materials:

  • Pure this compound.

  • Fungal pathogen cultures.

  • Sterile paper disks (6 mm diameter).

  • Petri dishes with appropriate agar medium (e.g., PDA).

  • Sterile solvent (e.g., methanol or DMSO).

  • Micropipettes.

  • Incubator.

Protocol:

  • Fungal Inoculum Preparation: Prepare a spore suspension of the test fungus in sterile water and adjust the concentration to a standard level (e.g., 10⁵ spores/mL).

  • Plate Inoculation: Evenly spread the fungal spore suspension onto the surface of the agar plates.

  • Disk Preparation:

    • Dissolve this compound in a suitable solvent to prepare a stock solution.

    • Prepare serial dilutions of the stock solution.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a sterile paper disk to achieve the desired doses (in µ g/disk ).

    • Allow the solvent to evaporate completely.

  • Assay:

    • Place the impregnated paper disks onto the surface of the inoculated agar plates.

    • Include a solvent-only disk as a negative control and a disk with a known antifungal agent as a positive control.

  • Incubation and Evaluation:

    • Incubate the plates at the optimal growth temperature for the test fungus until mycelial growth is evident.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited).

    • The MID is the lowest dose of this compound that produces a clear zone of inhibition.[9]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line (e.g., HeLa).

Materials:

  • HeLa cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include wells with medium and solvent only as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

Putative Biosynthesis of this compound

This compound, being a cyclic depsipeptide, is likely synthesized by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, multi-domain enzymes that act as an assembly line to build complex peptides from amino acid and other precursors, independent of the ribosome.[11] Although the specific biosynthetic gene cluster for clavariopsins has not yet been experimentally characterized, the availability of the Clavariopsis aquatica genome sequence allows for a putative pathway to be proposed through bioinformatic analysis.[12]

Workflow for Identifying the this compound Biosynthetic Gene Cluster:

Caption: Workflow for the bioinformatic identification of the putative this compound biosynthetic gene cluster.

The proposed biosynthetic pathway would involve a multi-modular NRPS. Each module would be responsible for the incorporation of one of the constituent amino acids or the α-hydroxy acid. The adenylation (A) domain of each module selects the specific substrate, which is then tethered to the thiolation (T) domain. The condensation (C) domains catalyze the formation of peptide bonds. Finally, a thioesterase (TE) domain would likely catalyze the cyclization and release of the final this compound molecule.

Proposed Mechanism of Action and Affected Signaling Pathways

The precise molecular target of this compound has not been definitively identified. However, based on its structural similarity to other cyclic depsipeptides like beauvericin and enniatin, a plausible mechanism of action can be proposed.[2][13] These related compounds are known to act as ionophores, disrupting ion homeostasis across cellular membranes, particularly that of calcium (Ca²⁺).[2][13]

An influx of extracellular Ca²⁺ can trigger a cascade of downstream signaling events, leading to cellular stress and ultimately apoptosis. Two key signaling pathways that are likely affected are the Calcineurin signaling pathway and the Cell Wall Integrity (CWI) pathway.

Disruption of Calcium Homeostasis and Activation of Calcineurin Signaling

signaling_pathway Clavariopsin_A This compound Cell_Membrane Fungal Cell Membrane Clavariopsin_A->Cell_Membrane disrupts Ca_Influx Ca²⁺ Influx Cell_Membrane->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates Transcription_Factor Transcription Factor (e.g., Crz1) Calcineurin->Transcription_Factor dephosphorylates Stress_Response Stress Response Genes Transcription_Factor->Stress_Response activates transcription of Apoptosis Apoptosis Stress_Response->Apoptosis can lead to

Caption: Proposed mechanism of this compound via disruption of Ca²⁺ homeostasis and activation of calcineurin signaling.

The ionophoric activity of this compound would lead to an uncontrolled influx of Ca²⁺ into the fungal cell. This increase in cytosolic Ca²⁺ would activate calmodulin, which in turn activates the phosphatase calcineurin.[11][14] Activated calcineurin dephosphorylates transcription factors, leading to the expression of stress response genes.[15] While this is a survival mechanism, prolonged or excessive activation can lead to programmed cell death (apoptosis).

Induction of Cell Wall Stress and the Cell Wall Integrity (CWI) Pathway

The observed hyphal swelling induced by clavariopsins suggests that the fungal cell wall is a target or is affected by the compound's activity.[5][6] Disruption of the cell membrane and ion homeostasis can lead to osmotic stress, which in turn activates the Cell Wall Integrity (CWI) pathway.

cwi_pathway Clavariopsin_A This compound Cell_Membrane_Stress Cell Membrane Stress (Osmotic Imbalance) Clavariopsin_A->Cell_Membrane_Stress CWI_Sensors Cell Wall Sensors Cell_Membrane_Stress->CWI_Sensors activates MAPK_Cascade MAPK Cascade (e.g., Mpk1) CWI_Sensors->MAPK_Cascade activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors activates Cell_Wall_Synthesis Cell Wall Synthesis and Remodeling Genes Transcription_Factors->Cell_Wall_Synthesis upregulates Hyphal_Swelling Hyphal Swelling and Lysis Cell_Wall_Synthesis->Hyphal_Swelling dysregulation leads to

References

Clavariopsin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide antibiotic that has demonstrated notable antifungal properties. As a member of the non-ribosomal peptide family, its complex structure and biological activity make it a subject of significant interest for the development of novel antifungal agents. This technical guide provides a detailed overview of the physicochemical properties of this compound, methodologies for its isolation and characterization, and insights into its biological mechanism of action.

Physicochemical Properties

This compound, produced by the aquatic hyphomycete Clavariopsis aquatica, is a complex biomolecule with a well-defined chemical structure. Its fundamental physicochemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₅₉H₉₅N₉O₁₄--INVALID-LINK--
Molecular Weight 1154.4 g/mol --INVALID-LINK--
Appearance White powderInferred from isolation protocols
Melting Point Not reportedN/A
Solubility Soluble in methanol and DMSO. Poorly soluble in water.General knowledge on cyclic depsipeptides

Spectral Data:

The structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) has been instrumental in determining the elemental composition and exact mass of this compound.

  • NMR Spectroscopy: Detailed ¹H and ¹³C NMR data are crucial for the sequential assignment of the amino and hydroxy acid residues within the cyclic structure. While specific chemical shift data from the primary literature is not publicly available, the original structure elucidation was performed using 2D NMR techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for amide (N-H stretching and C=O stretching), ester (C=O stretching), and alkyl (C-H stretching) functional groups present in its structure.

  • UV-Vis Spectroscopy: The UV-Vis spectrum would likely be dominated by the absorbance of the aromatic chromophore within the O-methyl-tyrosine residue.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on published methods for the isolation of this compound from Clavariopsis aquatica.

1. Fermentation:

  • A pure culture of Clavariopsis aquatica (e.g., strain AJ117363) is grown in a suitable liquid fermentation medium.

  • The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of this compound.

2. Extraction:

  • The fermentation broth is harvested and the fungal mycelium is separated from the culture filtrate by filtration.

  • The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

3. Preliminary Purification:

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

  • This crude extract is then subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate compounds based on polarity.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Fractions from the silica gel column containing this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase.

  • The elution is monitored by UV detection at a wavelength corresponding to the absorbance of the O-methyl-tyrosine residue.

  • Fractions containing pure this compound are collected and the solvent is evaporated to yield the final product.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Clavariopsis aquatica Culture Filtration Filtration Fermentation->Filtration Harvest Broth SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Culture Filtrate SilicaGel Silica Gel Chromatography SolventExtraction->SilicaGel Crude Extract RPHPLC Reversed-Phase HPLC SilicaGel->RPHPLC Enriched Fractions PureCompound Pure this compound RPHPLC->PureCompound Purified Fractions

Fig. 1: General workflow for the isolation and purification of this compound.
Antifungal Activity Assay (Disk Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of the antifungal activity of this compound.

1. Media Preparation:

  • Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and sterilize it by autoclaving.

  • Pour the molten agar into sterile Petri dishes and allow it to solidify.

2. Inoculum Preparation:

  • Prepare a suspension of the target fungal spores or mycelial fragments in sterile water or saline.

  • Adjust the concentration of the inoculum to a standardized level (e.g., using a hemocytometer or by spectrophotometric measurement).

3. Inoculation:

  • Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab.

4. Application of this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Impregnate sterile paper disks with a known concentration of the this compound solution.

  • Place the impregnated disks onto the surface of the inoculated agar plates. A disk impregnated with the solvent alone should be used as a negative control.

5. Incubation:

  • Incubate the plates at an appropriate temperature for the target fungus until sufficient growth is observed in the control.

6. Evaluation:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters. The size of the zone of inhibition is proportional to the antifungal activity of the compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity against a range of fungal pathogens, including species of Aspergillus, Botrytis, Magnaporthe, Colletotrichum, Fusarium, and Alternaria.[1][2] A notable morphological effect observed in Aspergillus niger upon treatment with clavariopsins is the induction of hyphal swelling.[1] This phenomenon suggests that this compound may interfere with the synthesis or maintenance of the fungal cell wall.

Proposed Mechanism of Action:

The hyphal swelling phenotype is a strong indicator that this compound may target the Cell Wall Integrity (CWI) pathway . This crucial signaling cascade in fungi is responsible for regulating cell wall biosynthesis and remodeling in response to environmental stress. Disruption of the CWI pathway can lead to a weakened cell wall that is unable to withstand the internal turgor pressure, resulting in abnormal swelling of the hyphae.

While the precise molecular target of this compound within the CWI pathway has not yet been elucidated, potential targets could include key enzymes involved in the synthesis of cell wall components like β-(1,3)-glucan or chitin, or regulatory proteins within the signaling cascade itself.

G ClavariopsinA This compound CWI_Pathway Cell Wall Integrity (CWI) Pathway ClavariopsinA->CWI_Pathway Inhibits/Disrupts CellWall_Synthesis Cell Wall Synthesis (β-glucan, Chitin) CWI_Pathway->CellWall_Synthesis Regulates Hyphal_Swelling Hyphal Swelling CellWall_Synthesis->Hyphal_Swelling Leads to (when disrupted) Fungal_Growth_Inhibition Fungal Growth Inhibition Hyphal_Swelling->Fungal_Growth_Inhibition Contributes to

Fig. 2: Proposed mechanism of action of this compound via the Cell Wall Integrity pathway.

Conclusion

This compound represents a promising class of antifungal agents with a mechanism of action that likely involves the disruption of the fungal cell wall integrity pathway. Further research is warranted to precisely identify its molecular target and to fully elucidate the signaling cascades it affects. The detailed physicochemical and biological data presented in this guide provide a solid foundation for future studies aimed at the development of this compound and its analogs as potential therapeutic agents.

References

Unraveling Clavariopsin A: A Technical Guide to its Molecular Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the molecular structure and stereochemical intricacies of Clavariopsin A has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the cyclic depsipeptide's architecture, supported by tabulated quantitative data and detailed experimental methodologies.

This compound, a cyclic depsipeptide antibiotic, was first isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2] Its molecular formula has been established as C₅₉H₉₅N₉O₁₄.[3] The compound's planar structure is composed of nine amino acid residues and one α-hydroxy acid, a structural characteristic determined through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4][5][6]

Molecular Composition and Sequence

The precise sequence of the amino and hydroxy acid residues in this compound was elucidated using 2D NMR techniques.[5] The constituent units are arranged in the following cyclic order: (R)-2-hydroxyisovaleryl, L-pipecoyl, L-MeVal, L-Val, L-MeAsp, L-MeIle, L-MeIle, Gly, L-MeVal, and L-Tyr(OMe).[5]

Residue Number Residue Name Abbreviation Type
1(R)-2-hydroxyisovaleric acidHivα-hydroxy acid
2L-Pipecolic acidPipAmino Acid
3N-methyl-L-valineMeValAmino Acid
4L-ValineValAmino Acid
5N-methyl-L-aspartic acidMeAspAmino Acid
6N-methyl-L-isoleucineMeIleAmino Acid
7N-methyl-L-isoleucineMeIleAmino Acid
8GlycineGlyAmino Acid
9N-methyl-L-valineMeValAmino Acid
10O-methyl-L-tyrosineTyr(OMe)Amino Acid

Stereochemical Elucidation

The determination of the absolute stereochemistry of each chiral center within this compound was a critical step in its structural characterization. This was achieved through a combination of the advanced Marfey's method and chiral-phase High-Performance Liquid Chromatography (HPLC) analysis.[4][5][6] This rigorous analytical approach confirmed the specific stereoisomers of the constituent amino acids and the α-hydroxy acid as presented in the table above.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the fermentation broth of Clavariopsis aquatica involves a multi-step process. The general workflow is outlined below:

G cluster_0 Fermentation and Extraction cluster_1 Purification A Fermentation of Clavariopsis aquatica B Extraction with organic solvent A->B C Silica Gel Chromatography B->C D Reversed-Phase HPLC C->D E Pure this compound D->E

Figure 1. General workflow for the isolation and purification of this compound.
Structure and Stereochemistry Determination

The elucidation of this compound's structure and stereochemistry follows a detailed analytical path:

G cluster_0 Planar Structure Determination cluster_1 Stereochemistry Determination A HRESIMS Analysis (Molecular Formula) B 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) A->B C Sequence Elucidation B->C G Absolute Configuration of Residues C->G D Acid Hydrolysis of this compound E Advanced Marfey's Method D->E F Chiral-Phase HPLC Analysis D->F E->G F->G

Figure 2. Analytical workflow for the structural and stereochemical elucidation of this compound.

Advanced Marfey's Method Protocol:

  • Hydrolysis: this compound is completely hydrolyzed into its constituent amino and hydroxy acids using 6N HCl at an elevated temperature.

  • Derivatization: The hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent). This creates diastereomeric derivatives of the amino acids.

  • LC-MS Analysis: The resulting derivatives are analyzed by reverse-phase HPLC coupled with mass spectrometry. The elution order of the L- and D-amino acid derivatives allows for the assignment of their absolute configurations.

  • Chiral HPLC: The absolute configuration of the α-hydroxy acid is determined by chiral-phase HPLC analysis of its derivative.

This comprehensive guide provides a foundational understanding of the molecular architecture of this compound, which is essential for further research into its biological activity and potential therapeutic applications. The detailed methodologies and tabulated data serve as a valuable resource for scientists working in the field of natural product chemistry and drug discovery.

References

Clavariopsin A: A Comprehensive Technical Review of a Promising Antifungal Depsipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide that has emerged as a molecule of interest in the field of antifungal research. First isolated from the aquatic hyphomycete Clavariopsis aquatica, this natural product has demonstrated significant activity against a range of fungal species, including important plant pathogens.[1][2] Its unique structure and biological profile suggest its potential as a lead compound for the development of novel antifungal agents. This technical guide provides a comprehensive review of the existing research on this compound, summarizing key data, detailing experimental methodologies, and visualizing relevant workflows and potential mechanisms of action.

Chemical Structure and Properties

This compound is a cyclic decadepsipeptide, meaning it is a cyclic molecule composed of ten amino acid and hydroxy acid residues linked by amide and ester bonds.[3] Its molecular weight has been determined to be 1153.[1] The precise structure of this compound was elucidated through spectroscopic analyses, primarily utilizing 2D NMR techniques.[3] The absolute stereochemistry of its constituent amino acids was established using the advanced Marfey's method and chiral HPLC analysis.[3]

The structure of this compound is cyclo[-(R)-2-hydroxyisovaleryl-L-pipecoyl-L-MeVal-L-Val-L-MeAsp-L-MeIle-L-MeIle-Gly-L-MeVal-L-Tyr(OMe)-].[3]

Biological Activity

Antifungal Activity

This compound has demonstrated notable in vitro antifungal activity. Initial studies revealed its effectiveness against Aspergillus fumigatus, and to a lesser extent, Aspergillus niger and Candida albicans.[1] Subsequent research expanded on its antifungal spectrum, particularly against plant pathogenic fungi. The antifungal activity is typically quantified by the Minimum Inhibitory Dose (MID) in a paper disk diffusion assay.

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Dose - MID)

Fungal SpeciesMinimum Inhibitory Dose (MID, µ g/disk )Reference
Botrytis cinerea0.1[4][5]
Magnaporthe oryzae1[4][5]
Colletotrichum orbiculare1[4][5]
Fusarium oxysporum1[4][5]
Alternaria alternata0.03[4][5]
Aspergillus niger0.3[4][5]

A significant morphological effect observed in response to this compound is the induction of hyphal swelling in Aspergillus niger.[2] This suggests a potential mechanism of action related to the disruption of cell wall integrity or cytoskeletal organization.

Table 2: Hyphal Swelling Activity of this compound

Fungal SpeciesMinimum Effective Dose (MED, µ g/disk ) for Hyphal SwellingReference
Aspergillus niger0.3[4]
Cytotoxicity

An important aspect of drug development is the assessment of a compound's toxicity to mammalian cells. Studies on this compound have shown a lack of cytotoxicity towards the HeLa-S3 human cancer cell line, with an IC50 value greater than 10 μM.[4][6] This favorable cytotoxicity profile enhances its potential as a therapeutic agent.

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa-S3> 10[4][6]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the literature on this compound.

Isolation and Purification of this compound

The following is a generalized protocol based on the described methods for isolating this compound and its congeners from Clavariopsis aquatica.[4]

  • Fermentation: Clavariopsis aquatica (strain AJ117363) is cultured in a suitable liquid medium. The fermentation is carried out for a specified period to allow for the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested, and the fungal mycelia are separated by filtration. The culture filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified by RP-HPLC using a C18 column and a suitable mobile phase, such as a water/acetonitrile or water/methanol gradient.

  • Compound Identification: The purified compound is identified as this compound based on its spectroscopic data (NMR, HRESIMS) and comparison with published data.

Antifungal Susceptibility Testing (Paper Disk Diffusion Assay)

The antifungal activity of this compound is commonly assessed using the paper disk diffusion method.[4][5]

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium or saline. The concentration of the inoculum is standardized to a specific turbidity.

  • Agar Plate Inoculation: A sterile swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an appropriate agar medium (e.g., Potato Dextrose Agar) in a petri dish.

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., methanol or DMSO). A solvent control disk is also prepared. The dried disks are then placed onto the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test fungus.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the clear zone of growth inhibition around the disk. The Minimum Inhibitory Dose (MID) is the lowest concentration of the compound that produces a visible zone of inhibition.

Determination of Absolute Stereochemistry (Advanced Marfey's Method)

The absolute configuration of the amino acid residues in this compound is determined by the advanced Marfey's method.[7][8][9][10][11]

  • Acid Hydrolysis: The purified this compound is hydrolyzed with 6 M HCl to break the amide and ester bonds and release the constituent amino and hydroxy acids.

  • Derivatization: The hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its D-enantiomer under basic conditions. This reaction forms diastereomeric derivatives of the amino acids.

  • LC-MS Analysis: The resulting diastereomers are separated and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stereochemical Assignment: The retention times of the derivatized amino acids from the hydrolysate are compared with those of authentic D- and L-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the absolute stereochemistry of each amino acid in the peptide.

Visualizations

Experimental Workflow for this compound Research

experimental_workflow cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation cluster_activity Biological Evaluation Fermentation Fermentation of Clavariopsis aquatica Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (Silica Gel, RP-HPLC) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, HRESIMS) Chromatography->Spectroscopy Marfey Advanced Marfey's Method Chromatography->Marfey Antifungal Antifungal Assay (Disk Diffusion) Chromatography->Antifungal Cytotoxicity Cytotoxicity Assay Chromatography->Cytotoxicity

Caption: A generalized workflow for the isolation, structural characterization, and biological evaluation of this compound.

Hypothetical Signaling Pathway for Antifungal Action

Given the observation of hyphal swelling, a plausible, yet unconfirmed, mechanism of action for this compound involves the disruption of fungal cell wall integrity. The following diagram illustrates a simplified, hypothetical signaling pathway that could be a target for this compound. It is important to note that this is a speculative model and requires experimental validation.

hypothetical_pathway cluster_cell_wall Fungal Cell Wall Synthesis ClavariopsinA This compound Glucan_Synthase β-(1,3)-Glucan Synthase ClavariopsinA->Glucan_Synthase Inhibition? Chitin_Synthase Chitin Synthase ClavariopsinA->Chitin_Synthase Inhibition? Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthase->Cell_Wall_Integrity Chitin_Synthase->Cell_Wall_Integrity Hyphal_Swelling Hyphal Swelling & Cell Lysis Cell_Wall_Integrity->Hyphal_Swelling Disruption leads to

Caption: A hypothetical model of this compound's antifungal mechanism targeting fungal cell wall synthesis.

Future Directions

The current body of research provides a strong foundation for the further investigation of this compound as a potential antifungal drug lead. Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathways affected by this compound is crucial. Studies could focus on its effects on fungal cell wall biosynthesis enzymes, such as β-(1,3)-glucan synthase or chitin synthase, or on cytoskeletal components.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and evaluation of their antifungal activity would provide valuable insights into the structural features essential for its biological function. This could lead to the design of more potent and selective derivatives.

  • In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of fungal infections is a necessary step to assess its therapeutic potential.

  • Spectrum of Activity: Testing this compound against a broader panel of clinically relevant fungal pathogens, including drug-resistant strains, would better define its potential clinical utility.

Conclusion

This compound is a promising natural product with significant antifungal activity and a favorable preliminary safety profile. Its unique cyclic depsipeptide structure and the induction of hyphal swelling in fungi suggest a potentially novel mechanism of action. While further research is needed to fully understand its therapeutic potential, the existing data strongly supports its continued investigation as a valuable lead compound in the urgent search for new and effective antifungal agents.

References

An In-depth Technical Guide to the Target Identification of Clavariopsin A in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and a strategic approach to identifying the molecular target of Clavariopsin A, a potent antifungal cyclic depsipeptide. This compound, isolated from the aquatic hyphomycete Clavariopsis aquatica, exhibits significant activity against a range of plant pathogenic fungi, making it a promising candidate for novel antifungal agent development.[1][2][3] This document outlines the known biological effects of this compound, details relevant fungal signaling pathways, and provides a robust experimental framework for its precise target identification.

Introduction to this compound and its Antifungal Activity

This compound is a cyclic depsipeptide antibiotic with a molecular weight of 1153.[2][3] It is part of a larger family of related compounds (Clavariopsins A-I) isolated from Clavariopsis aquatica.[1][4] These compounds are composed of nine amino acids and one α-hydroxy acid.[1][4][5][6] this compound and its analogs have demonstrated potent antifungal activity against various fungal pathogens, including Aspergillus niger, Botrytis cinerea, and Magnaporthe oryzae.[1][5][6][7] A key morphological change induced by these compounds is hyphal swelling in Aspergillus niger, suggesting an interference with cell wall integrity or cell morphogenesis.[1][4][6]

Quantitative Antifungal Activity of Clavariopsins

The antifungal efficacy of this compound and its related compounds has been quantified through minimum inhibitory dose (MID) and minimum effective dose (MED) assays. The data presented below is a summary from published studies.

CompoundBotrytis cinerea (MID, μ g/disk )Magnaporthe oryzae (MID, μ g/disk )Colletotrichum orbiculare (MID, μ g/disk )Fusarium oxysporum (MID, μ g/disk )Alternaria alternata (MID, μ g/disk )Aspergillus niger (MID, μ g/disk )Aspergillus niger (MED for hyphal swelling, μ g/disk )
This compound0.10.31110.30.3
Clavariopsin B0.10.31110.30.3
Clavariopsin C0.3133311
Clavariopsin D0.10.31110.30.3
Clavariopsin E0.3133311
Clavariopsin F1310101033
Clavariopsin G0.3133311
Clavariopsin H0.10.31110.30.3
Clavariopsin I0.3133311

Data compiled from studies by Soe et al. (2019).[1][4][5][6]

Hypothesized Target Pathway: The Fungal Cell Wall Integrity (CWI) Pathway

The observed phenotype of hyphal swelling strongly suggests that this compound disrupts the fungal cell wall. The Cell Wall Integrity (CWI) signaling pathway is a primary regulator of cell wall biogenesis and remodeling in fungi.[2][6][7] This pathway is crucial for maintaining cell shape and integrity during growth and in response to environmental stress. Therefore, it represents a prime candidate for the molecular target of this compound.

The CWI pathway is a highly conserved signaling cascade. It is typically initiated by cell surface sensors that detect cell wall stress. This signal is then transmitted through a series of protein kinases, ultimately leading to the activation of transcription factors that regulate the expression of genes involved in cell wall synthesis and repair.

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell Wall Stress->Wsc1_Mid2 Rho1 Rho1-GTPase Wsc1_Mid2->Rho1 Pkc1 Pkc1 (Protein Kinase C) Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_6 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_6 Cell_Wall_Genes Cell Wall Synthesis Genes (e.g., FKS1, CHS3) Rlm1_Swi4_6->Cell_Wall_Genes Cell Wall Repair/Synthesis Cell Wall Repair/Synthesis Cell_Wall_Genes->Cell Wall Repair/Synthesis Cell Wall Repair/Synthesis->Cell Wall Stress Feedback

Figure 1: A simplified diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Protocols for Target Identification

A multi-pronged approach is necessary to definitively identify the molecular target of this compound. The following experimental workflow outlines a logical progression from broad, unbiased screening to specific target validation.

Target_ID_Workflow cluster_phase1 Phase 1: Unbiased Screening cluster_phase2 Phase 2: Candidate Identification & Prioritization cluster_phase3 Phase 3: Target Validation A1 Chemical Genomics (e.g., Yeast Knockout Library Screen) B1 Identify Hypersensitive/Resistant Mutants A1->B1 A2 Affinity Chromatography (this compound-conjugated beads) B2 Identify Bound Proteins by Mass Spectrometry A2->B2 A3 Proteomic Analysis (2D-DIGE, iTRAQ) B3 Identify Differentially Expressed Proteins A3->B3 B4 Bioinformatic Analysis & Candidate Shortlisting B1->B4 B2->B4 B3->B4 C1 Biochemical Assays (In vitro binding, enzyme inhibition) B4->C1 C2 Genetic Validation (Gene knockout/overexpression) B4->C2 C3 Cellular Thermal Shift Assay (CETSA) B4->C3 D Validated Molecular Target of this compound C1->D C2->D C3->D

Figure 2: Experimental workflow for the identification of the molecular target of this compound.

Phase 1: Unbiased Screening

4.1.1. Chemical Genomics:

  • Objective: To identify genes that, when deleted, confer hypersensitivity or resistance to this compound.

  • Methodology:

    • Utilize a comprehensive gene knockout library of a model fungus, such as Saccharomyces cerevisiae or a relevant pathogenic fungus.

    • Grow the pooled library in the presence of a sub-lethal concentration of this compound.

    • Sequence the molecular barcodes of the surviving population to identify strains that are either depleted (hypersensitive) or enriched (resistant).

    • Genes corresponding to these strains are candidate targets or are involved in the target pathway.

4.1.2. Affinity Chromatography:

  • Objective: To isolate proteins that directly bind to this compound.

  • Methodology:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads).

    • Incubate the this compound-conjugated beads with a total protein lysate from the target fungal species.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

4.1.3. Proteomic Analysis:

  • Objective: To identify changes in the fungal proteome in response to this compound treatment.

  • Methodology:

    • Culture the target fungus with and without a sub-lethal concentration of this compound.

    • Extract total proteins from both cultures.

    • Perform quantitative proteomic analysis using techniques such as 2D-Differential in-Gel Electrophoresis (2D-DIGE) or isobaric tags for relative and absolute quantitation (iTRAQ).

    • Identify proteins that are significantly up- or down-regulated in response to the compound.

Phase 2: Candidate Identification and Prioritization
  • Objective: To analyze the data from Phase 1 to generate a shortlist of high-confidence candidate targets.

  • Methodology:

    • Integrate the results from the chemical genomics, affinity chromatography, and proteomics experiments.

    • Prioritize candidates that appear in multiple datasets. For example, a protein that is identified as a direct binder and whose corresponding knockout mutant shows altered sensitivity to this compound is a strong candidate.

    • Perform bioinformatic analysis on the candidate list to identify proteins with known functions related to cell wall maintenance, morphogenesis, or other relevant cellular processes.

Phase 3: Target Validation

4.3.1. Biochemical Assays:

  • Objective: To confirm a direct interaction between this compound and the candidate protein(s).

  • Methodology:

    • Express and purify the recombinant candidate protein(s).

    • Perform in vitro binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to measure the binding affinity and kinetics of this compound to the protein.

    • If the candidate is an enzyme, perform enzyme inhibition assays to determine if this compound modulates its activity.

4.3.2. Genetic Validation:

  • Objective: To confirm the role of the candidate target in the antifungal activity of this compound in vivo.

  • Methodology:

    • Create targeted gene knockout and overexpression strains of the candidate gene in the fungal species of interest.

    • Perform antifungal susceptibility testing with this compound on these mutant strains.

    • A knockout strain that is resistant to this compound, or an overexpression strain that is hypersensitive, would provide strong evidence for the protein being the target.

4.3.3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact fungal cells with this compound.

    • Heat the cells to various temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions.

    • Analyze the amount of the candidate protein remaining in the soluble fraction by Western blot or mass spectrometry.

    • Binding of this compound to its target protein is expected to stabilize the protein, resulting in a higher melting temperature compared to the untreated control.

Conclusion

The identification of the molecular target of this compound is a critical step in its development as a novel antifungal agent. The experimental framework outlined in this guide, combining unbiased screening with rigorous target validation, provides a clear path forward for elucidating its mechanism of action. Given the potent antifungal activity and the hyphal swelling phenotype, the Cell Wall Integrity pathway remains the most probable target. Further research following the proposed methodologies will not only pinpoint the specific molecular target but also pave the way for the rational design of next-generation antifungal drugs.

References

Preliminary Screening of Clavariopsin A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Clavariopsin A, a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica. The primary focus of this document is its antifungal properties, with additional information on its cytotoxicity profile.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from preliminary screenings of this compound and its analogues.

Table 1: Antifungal Activity of Clavariopsins (A-I) Against Plant Pathogenic Fungi

The antifungal activity was determined using a paper disk diffusion assay, with the results expressed as the Minimum Inhibitory Dose (MID) in μ g/disk .

CompoundBotrytis cinereaMagnaporthe oryzaeColletotrichum orbiculareFusarium oxysporumAlternaria alternataAspergillus niger
This compound11010>100.33
Clavariopsin B1>10>10>100.310
Clavariopsin C0.333>100.11
Clavariopsin D0.333>100.11
Clavariopsin E0.333>100.11
Clavariopsin F0.111100.030.3
Clavariopsin G0.11130.030.3
Clavariopsin H0.030.30.310.010.1
Clavariopsin I11010>100.33

Data sourced from Pang et al., 2019.[1][2]

Table 2: Induction of Hyphal Malformation in Aspergillus niger

This table indicates the Minimum Effective Dose (MED) in μ g/disk required to induce observable hyphal swelling.

CompoundMED (μ g/disk )
This compound0.3
Clavariopsin B3
Clavariopsin C0.3
Clavariopsin D0.3
Clavariopsin E0.3
Clavariopsin F0.3
Clavariopsin G0.3
Clavariopsin H0.3
Clavariopsin I3

Data sourced from Pang et al., 2019.[2]

Table 3: Cytotoxicity Against Human Cancer Cell Line

The cytotoxicity of Clavariopsins was evaluated against the HeLa-S3 human cervical cancer cell line.

CompoundCell LineIC50 (μM)
Clavariopsins A-IHeLa-S3>10

Data sourced from Pang et al., 2019.[1][2] At the highest tested concentration, Clavariopsins did not exhibit significant cytotoxicity.

Experimental Protocols

Antifungal Activity Assay (Paper Disk Diffusion Method)

This method was utilized to determine the minimum inhibitory dose (MID) of this compound and its analogues against various plant pathogenic fungi.[2][3]

  • Fungal Culture Preparation: The test fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain a fresh, viable culture.

  • Spore Suspension: A spore suspension of each fungus is prepared in sterile distilled water or a suitable buffer. The concentration of the spore suspension is adjusted to a standard concentration.

  • Inoculation: The surface of the PDA plates is uniformly inoculated with the fungal spore suspension.

  • Paper Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the Clavariopsin compounds dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The impregnated paper disks are placed on the surface of the inoculated agar plates. The plates are then incubated at an appropriate temperature and for a duration suitable for the growth of the specific fungus.

  • Observation and Measurement: After incubation, the plates are examined for zones of inhibition around the paper disks. The MID is determined as the lowest concentration of the compound that produces a clear zone of no fungal growth around the disk.[2]

Hyphal Malformation Assay

This assay was used to observe the morphological effects of Clavariopsins on fungal hyphae.[2]

  • Fungal Culture: Conidia of Aspergillus niger are cultured in a suitable liquid or on solid medium (e.g., PDA).

  • Compound Application: A paper disk containing a specific dose of the Clavariopsin compound is placed in the culture medium. A control disk with the solvent (e.g., DMSO) is also included.

  • Incubation: The culture is incubated for a period sufficient for germination and hyphal growth (e.g., 16 hours).

  • Microscopic Observation: The germinated mycelia are observed under a phase-contrast microscope to detect any morphological changes, such as hyphal swelling. The minimum effective dose (MED) is the lowest concentration that induces these malformations.[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Culture: HeLa-S3 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Clavariopsin compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_isolation Isolation cluster_screening Bioactivity Screening cluster_results Results start Clavariopsis aquatica Culture extraction Extraction & Partition start->extraction hplc HPLC Purification extraction->hplc compounds This compound & Analogs hplc->compounds antifungal Antifungal Assay (Paper Disk Diffusion) compounds->antifungal cytotoxicity Cytotoxicity Assay (MTT) compounds->cytotoxicity mid Determine MID antifungal->mid ic50 Determine IC50 cytotoxicity->ic50

Caption: Workflow for the isolation and bioactivity screening of this compound.

Proposed Antifungal Mechanism of Action

proposed_mechanism cluster_fungal_cell Fungal Cell cluster_effects Observed Effects clavariopsin This compound cell_wall Cell Wall clavariopsin->cell_wall Interacts with? cell_membrane Cell Membrane clavariopsin->cell_membrane Disrupts? swelling Hyphal Swelling cell_wall->swelling cell_membrane->swelling cytoplasm Cytoplasm inhibition Growth Inhibition swelling->inhibition

Caption: Hypothetical mechanism of this compound's antifungal action.

Concluding Remarks

The preliminary screening of this compound and its analogues reveals potent antifungal activity against a range of plant pathogenic fungi.[1][2][3][4][5] The observed induction of hyphal swelling in Aspergillus niger suggests a mechanism of action that may involve interference with cell wall synthesis or integrity.[1][2] Importantly, these compounds did not exhibit significant cytotoxicity against the HeLa-S3 cancer cell line, indicating a degree of selectivity for fungal cells.[1][2] Further research is warranted to elucidate the precise molecular target and mechanism of action of this compound, which could be a promising lead for the development of new antifungal agents. The current data does not suggest significant anticancer activity, and its anti-inflammatory potential remains to be investigated.

References

Clavariopsin A: A Novel Antibiotic Candidate from an Aquatic Fungus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clavariopsin A, a cyclic decadepsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has emerged as a promising novel antibiotic candidate.[1][2] Its primary characterization reveals potent antifungal activity against a range of pathogenic fungi, including species of Aspergillus and Candida, as well as several plant pathogens.[2][3][4] Preliminary evidence also suggests a capacity for antibacterial action against both Gram-positive and Gram-negative bacteria. A key review indicates that the antifungal mechanism of this compound involves the inhibition of fungal cell wall biosynthesis, a pathway that offers a selective target with minimal host cytotoxicity.[1] This is corroborated by observations of hyphal swelling in treated fungi.[3] Notably, this compound has demonstrated a lack of cytotoxicity against human cancer cell lines, suggesting a favorable preliminary safety profile.[3] This whitepaper provides a comprehensive overview of the currently available technical data on this compound, including its biological activity, proposed mechanism of action, and the experimental methodologies used in its initial characterization. While standardized quantitative data and in vivo studies are not yet publicly available, the existing evidence strongly supports further investigation into this compound as a lead compound for the development of new anti-infective therapies.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with new mechanisms of action. Fungi, particularly those from unique ecological niches, represent a rich and underexplored source of bioactive secondary metabolites. This compound is a cyclic depsipeptide antibiotic produced by the freshwater fungus Clavariopsis aquatica.[1][2] First reported in 2001, it belongs to a class of compounds known for their diverse biological activities. This document collates and presents the existing scientific knowledge on this compound to serve as a technical resource for the research and drug development community.

Chemical Properties

This compound is a cyclic decadepsipeptide, meaning it has a ring structure composed of ten amino and hydroxy acid residues linked by amide and ester bonds. Its molecular weight has been reported as 1153.[2] The detailed structure of this compound and its congeners, such as Clavariopsin B, have been elucidated through spectroscopic techniques including 2D NMR and advanced Marfey's method for stereochemical analysis.

Biological Activity and Spectrum

This compound has demonstrated a significant breadth of antimicrobial activity, primarily against fungal pathogens. Its activity has been quantified using the paper disk diffusion method, with results reported as the Minimum Inhibitory Dose (MID) in micrograms per disk (µ g/disk ). It is important to note that while this method is useful for screening, standardized Minimum Inhibitory Concentration (MIC) data from broth microdilution assays, which are essential for direct comparison with other antibiotics, are not yet available in the reviewed literature.

Antifungal Activity

This compound exhibits potent activity against a variety of fungi, including human and plant pathogens. The observed antifungal spectrum is summarized in the table below. A notable morphological effect of this compound on fungi is the induction of hyphal swelling, particularly in Aspergillus niger, which is indicative of interference with cell wall integrity.[5][3]

Antibacterial Activity

While the primary focus of research has been on its antifungal properties, there is an indication that this compound also possesses antibacterial activity. A study has reported activity against both a Gram-positive and a Gram-negative bacterium.

Table 1: Antifungal and Antibacterial Spectrum of this compound

Target OrganismTypeActivity (MID in µ g/disk )Reference
Aspergillus fumigatusFungusActivity demonstrated[2]
Aspergillus nigerFungusActivity demonstrated[2]
Candida albicansFungusActivity demonstrated[2]
Botrytis cinereaFungus0.1[4]
Magnaporthe oryzaeFungus1[4]
Colletotrichum orbiculareFungus3[4]
Fusarium oxysporumFungus3[4]
Alternaria alternataFungus0.3[4]
Staphylococcus aureusBacterium (Gram-positive)0.078
Klebsiella pneumoniaeBacterium (Gram-negative)0.078

Note: The MID values for plant pathogenic fungi are for this compound. The antibacterial MID is for a mixture of this compound and a debromination product.

Mechanism of Action

Inhibition of Fungal Cell Wall Biosynthesis

The primary antifungal mechanism of action for this compound is reported to be the inhibition of fungal cell wall biosynthesis.[1] The fungal cell wall is a complex and dynamic structure, essential for maintaining cell shape, osmotic stability, and as a scaffold for proteins involved in environmental interactions. Its composition, primarily of chitin and glucans, is unique to fungi and absent in humans, making it an excellent target for selective antifungal drugs. The observed hyphal swelling in fungi treated with this compound is a classic indicator of cell wall stress and supports this proposed mechanism.[5][3] However, the precise molecular target within the cell wall biosynthesis pathway has not yet been elucidated. Potential targets could include key enzymes such as β-(1,3)-glucan synthase or chitin synthase.

Fungal_Cell_Wall_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Active Chitin Synthase UDP-GlcNAc->Chitin_Synthase Substrate UDP-Glucose UDP-Glucose Glucan_Synthase Active Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate Chitin_Synthase_zymogen Chitin Synthase (zymogen) Chitin_Synthase_zymogen->Chitin_Synthase Activation Glucan_Synthase_zymogen Glucan Synthase (zymogen) Glucan_Synthase_zymogen->Glucan_Synthase Activation Chitin Chitin Chitin_Synthase->Chitin Synthesis beta_1_3_Glucan β-(1,3)-Glucan Glucan_Synthase->beta_1_3_Glucan Synthesis Cell_Wall_Integrity Cell Wall Integrity Chitin->Cell_Wall_Integrity beta_1_3_Glucan->Cell_Wall_Integrity Clavariopsin_A This compound Inhibition_Point_1 ? Clavariopsin_A->Inhibition_Point_1 Inhibition_Point_2 ? Clavariopsin_A->Inhibition_Point_2

Caption: Potential targets of this compound in the fungal cell wall biosynthesis pathway.

Antibacterial Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects is currently unknown. Further research is required to determine its cellular target in bacteria.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

Fermentation and Isolation of this compound

A general workflow for the production and isolation of this compound from Clavariopsis aquatica can be inferred from standard natural product chemistry practices.

Fermentation_Isolation_Workflow A Inoculation of Clavariopsis aquatica B Liquid Fermentation A->B C Harvest of Fermentation Broth B->C D Solvent Extraction of Broth C->D E Crude Extract D->E F Chromatographic Separation (e.g., HPLC) E->F G Purified this compound F->G

Caption: General workflow for the production and isolation of this compound.

  • Fermentation: Clavariopsis aquatica strain AJ 117363 is cultured in a suitable liquid fermentation medium.

  • Extraction: The fermentation broth containing the secreted metabolites is harvested. The broth is then extracted with an organic solvent to partition the bioactive compounds.

  • Purification: The crude extract is subjected to multiple rounds of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate this compound to a high degree of purity.

Antifungal Susceptibility Testing (Paper Disk Diffusion Method)

The antifungal activity of this compound was assessed using a paper disk diffusion assay.

  • Inoculum Preparation: A suspension of the fungal test organism is prepared and standardized.

  • Plate Inoculation: The surface of an appropriate agar medium (e.g., Potato Dextrose Agar) in a petri dish is uniformly inoculated with the fungal suspension.

  • Disk Application: Sterile paper disks are impregnated with known concentrations of this compound.

  • Incubation: The impregnated disks are placed on the surface of the inoculated agar. The plates are then incubated under conditions suitable for the growth of the test fungus.

  • Measurement: The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disk. The Minimum Inhibitory Dose (MID) is the lowest dose that produces a visually distinct inhibition zone.

Toxicology and Safety

Preliminary in vitro safety data for this compound is promising. Studies have shown that it exhibits no cytotoxicity towards the HeLa-S3 human cancer cell line.[5][3] This suggests a degree of selectivity for microbial cells over mammalian cells. However, comprehensive toxicological studies, including in vivo animal models, have not yet been reported and will be a critical step in its further development.

Conclusions and Future Directions

This compound presents a compelling case for further investigation as a novel antibiotic scaffold. Its potent antifungal activity, coupled with a proposed mechanism targeting the fungal cell wall, positions it as a candidate for addressing fungal infections, including those caused by resistant strains. The preliminary evidence of antibacterial activity and a favorable in vitro safety profile further enhance its potential.

To advance the development of this compound, the following research areas are critical:

  • Standardized Susceptibility Testing: Determination of MIC values against a broad panel of clinical and agricultural fungal and bacterial isolates using standardized broth microdilution methods (e.g., CLSI/EUCAST).

  • Mechanism of Action Studies: Elucidation of the precise molecular target of this compound in the fungal cell wall biosynthesis pathway and determination of its antibacterial mechanism.

  • In Vivo Studies: Evaluation of the efficacy of this compound in animal models of infection, as well as comprehensive pharmacokinetic and toxicological assessments.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize potency, spectrum, and pharmacokinetic properties.

The information gathered to date strongly suggests that this compound is a valuable lead compound that warrants a dedicated research and development program to explore its full therapeutic potential.

References

In Vitro Antifungal Spectrum of Clavariopsin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of Clavariopsin A, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica. The document summarizes the quantitative antifungal data, details the experimental methodologies employed in these assessments, and visualizes the testing workflow. This information is intended to support further research and development of this compound as a potential antifungal agent.

Quantitative Antifungal Activity

This compound has demonstrated a broad spectrum of antifungal activity against various fungal pathogens, including those affecting plants and humans. The potency of this activity is summarized below, based on the minimum inhibitory dose (MID) required to elicit a visually distinct zone of inhibition.

Fungal SpeciesStrainMinimum Inhibitory Dose (MID) (µ g/disk )Reference
Aspergillus fumigatusNot SpecifiedPotent Activity (Specific value not detailed)[1][2]
Aspergillus nigerNot SpecifiedModerate Activity (Specific value not detailed)[1][2]
Candida albicansNot SpecifiedLesser Extent of Activity (Specific value not detailed)[1][2]
Botrytis cinereaNot Specified0.01 - 10[3][4][5]
Magnaporthe oryzaeNot Specified0.01 - 10[3][4][5]
Colletotrichum orbiculareNot Specified0.01 - 10[3][4][5]
Fusarium oxysporumNot Specified0.01 - 10[3][4][5]
Alternaria alternataNot Specified0.01 - 10[3][4][5]

In addition to growth inhibition, Clavariopsins have been observed to induce morphological changes in fungi. Specifically, hyphal swelling was noted in Aspergillus niger at a minimum effective dose of 0.3-3 µ g/disk [3][4][5].

Experimental Protocols

The in vitro antifungal activity of this compound was primarily determined using the paper disk diffusion method.[6]

Paper Disk Diffusion Assay

This method is a standardized technique for assessing the susceptibility of fungi to antimicrobial agents.

a) Inoculum Preparation:

  • Fungal cultures are grown on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) to obtain sufficient sporulation or mycelial growth.

  • A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium or saline solution. The concentration of the inoculum is adjusted to a standardized level.

b) Agar Plate Preparation:

  • A suitable agar medium (e.g., PDA) is poured into sterile Petri dishes and allowed to solidify.

  • The surface of the agar is uniformly inoculated with the prepared fungal suspension using a sterile swab.

c) Application of Test Compound:

  • Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • The impregnated disks are placed firmly onto the surface of the inoculated agar plates.

d) Incubation:

  • The plates are incubated at a temperature and duration optimal for the growth of the specific test fungus (e.g., 25°C for 18 days for the cultivation of Clavariopsis aquatica for compound isolation)[4].

e) Data Interpretation:

  • Following incubation, the plates are examined for zones of inhibition around the paper disks.

  • The Minimum Inhibitory Dose (MID) is recorded as the lowest concentration of this compound that produces a visually distinct zone where fungal growth is completely inhibited[6].

Hyphal Malformation Observation

To observe morphological effects, such as hyphal swelling, the following procedure was utilized for Aspergillus niger:

a) Culture Preparation:

  • Conidia of A. niger are cultured in PDA medium.

  • A paper disk containing a sub-inhibitory concentration of the test compound (e.g., 0.3 µ g/disk of Clavariopsin H) is placed in the medium[4].

b) Incubation and Observation:

  • The culture is incubated for a specified period (e.g., 16 hours)[4].

  • Germinated mycelia are then observed under a phase-contrast microscope to identify any morphological abnormalities, such as swelling or malformation[4].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antifungal spectrum of this compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., on PDA) inoculum Prepare Fungal Inoculum fungal_culture->inoculum inoculate Inoculate Agar Surface inoculum->inoculate agar_plates Prepare Agar Plates agar_plates->inoculate test_compound Prepare this compound Solutions apply_disks Apply Impregnated Paper Disks test_compound->apply_disks inoculate->apply_disks incubate Incubate Plates apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones determine_mid Determine Minimum Inhibitory Dose (MID) measure_zones->determine_mid

Caption: Workflow for the paper disk diffusion antifungal susceptibility test.

Signaling Pathways

Information regarding the specific signaling pathways in fungi that are affected by this compound is not available in the reviewed literature. The precise mechanism of action at the molecular level has not been elucidated. Further research is required to understand how this compound exerts its antifungal effects.

References

Methodological & Application

Application Notes and Protocols: Clavariopsin A Antifungal Assay for Aspergillus niger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated notable antifungal activity.[1][2] This document provides detailed protocols for assessing the antifungal efficacy of this compound against Aspergillus niger, a common mold and opportunistic human pathogen. The protocols described herein are based on established antifungal susceptibility testing methodologies and specific findings related to clavariopsins.

Aspergillus niger is known to be susceptible to various antifungal agents, and understanding the in vitro activity of novel compounds like this compound is a critical step in the development of new therapeutic options.[3] Studies have shown that clavariopsins, including this compound, exhibit antifungal activity against A. niger, inducing morphological changes such as hyphal swelling.[2][4]

Data Presentation

The antifungal activity of this compound and its related compounds against Aspergillus niger can be quantified using methods such as the disk diffusion assay. The following table summarizes the reported in vitro efficacy of clavariopsins.

Compound FamilyAssay TypeEndpointEffective Concentration Range (µ g/disk )Reference
ClavariopsinsDisk DiffusionMinimum Inhibitory Dose (MID)0.01 - 10[4][5][6]
ClavariopsinsMicroscopicMinimum Effective Dose (MED) for Hyphal Swelling0.3 - 3[2][4][6]

Experimental Protocols

Two primary methods are recommended for evaluating the antifungal activity of this compound against Aspergillus niger: the disk diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay

This method is a qualitative to semi-quantitative technique to assess the susceptibility of A. niger to this compound.

Materials:

  • Aspergillus niger culture

  • Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm)

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control antifungal agent (e.g., Voriconazole)

  • Sterile 0.85% saline with 0.05% Tween 20

  • Hemocytometer or spectrophotometer

  • Sterile swabs

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Grow A. niger on an SDA plate at 35°C for 5-7 days to obtain good sporulation.

    • Harvest conidia by flooding the plate with sterile saline-Tween 20 solution and gently scraping the surface with a sterile loop.

    • Transfer the conidial suspension to a sterile tube.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation:

    • Pipette 200 µL of the prepared inoculum onto the surface of an SDA or MHA plate.

    • Spread the inoculum evenly over the entire surface using a sterile swab.

    • Allow the plate to dry for 10-15 minutes.

  • Disk Application:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Impregnate sterile paper disks with a known amount of each this compound dilution (e.g., 10 µL).

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Aseptically place the this compound-impregnated disks, a solvent control disk, and a positive control disk onto the inoculated agar surface. Ensure disks are pressed firmly to make contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 48 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The Minimum Inhibitory Dose (MID) is the lowest dose of this compound that produces a visually distinct zone of inhibition.[5]

Broth Microdilution Assay (CLSI M38-A/EUCAST Modified)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a quantitative manner.

Materials:

  • Aspergillus niger culture

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0. For enhanced growth, RPMI can be supplemented with 2% glucose.[7]

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • Positive control antifungal (e.g., Voriconazole, Amphotericin B)

  • Negative control (medium only) and growth control (medium with inoculum and solvent) wells

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

Procedure:

  • Drug Dilution:

    • Prepare a 2X serial dilution of this compound in RPMI 1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriately selected based on preliminary disk diffusion results.

    • The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Prepare a conidial suspension as described for the disk diffusion assay.

    • Dilute the suspension in RPMI 1640 medium to a final concentration of 0.8 x 10⁴ to 10 x 10⁴ CFU/mL (this will be further diluted 1:1 in the plate).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted inoculum to each well containing 100 µL of the drug dilution, resulting in a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

    • Include a growth control well (inoculum + medium + solvent) and a sterility control well (medium only).

    • Seal the plate and incubate at 35°C for 48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.

    • Growth can also be assessed by reading the optical density at 405 nm.[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_disk Disk Diffusion Assay cluster_broth Broth Microdilution Assay A_niger Aspergillus niger Culture Inoculum Prepare Conidial Suspension (0.4-5 x 10^4 CFU/mL) A_niger->Inoculum Inoculate_Agar Inoculate Agar Plate Inoculum->Inoculate_Agar Inoculate_Plate Inoculate Wells Inoculum->Inoculate_Plate Apply_Disks Apply this compound & Control Disks Inoculate_Agar->Apply_Disks Incubate_Disk Incubate @ 35°C for 48h Apply_Disks->Incubate_Disk Measure_Zones Measure Inhibition Zones (MID) Incubate_Disk->Measure_Zones Prepare_Plate Prepare Drug Dilutions in 96-well Plate Prepare_Plate->Inoculate_Plate Incubate_Broth Incubate @ 35°C for 48h Inoculate_Plate->Incubate_Broth Determine_MIC Determine MIC Incubate_Broth->Determine_MIC Clavariopsin_A This compound Stock Clavariopsin_A->Prepare_Plate

Caption: Workflow for Antifungal Susceptibility Testing.

Proposed Mechanism of Action

The precise mechanism of action for this compound against A. niger is not fully elucidated. However, as a peptide-based antifungal, it is likely to interact with the fungal cell envelope, leading to membrane disruption or inhibition of cell wall synthesis, which is consistent with the observed hyphal swelling.

G ClavariopsinA This compound CellWall Fungal Cell Wall (Chitin, Glucans) ClavariopsinA->CellWall Targets CellMembrane Fungal Cell Membrane (Ergosterol) ClavariopsinA->CellMembrane Targets Inhibition Inhibition of Cell Wall Synthesis CellWall->Inhibition Disruption Membrane Disruption/ Pore Formation CellMembrane->Disruption Swelling Hyphal Swelling Inhibition->Swelling Disruption->Swelling Growth_Inhibition Fungal Growth Inhibition Swelling->Growth_Inhibition

Caption: Proposed Mechanism of this compound.

References

Determining the Minimum Inhibitory Concentration of Clavariopsin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Clavariopsin A, a cyclic depsipeptide with promising antifungal properties. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and are intended to assist researchers in the evaluation of this compound's efficacy against various fungal pathogens.

Introduction

This compound is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] Like other cyclic depsipeptides, it has demonstrated significant in vitro antifungal activity against a range of fungi.[1][2][3] Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical development of this compound as a potential antifungal agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[4] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, data presentation guidelines, and a proposed mechanism of action involving the inhibition of a key fungal signaling pathway.

Data Presentation

The antifungal activity of this compound has been evaluated against several plant pathogenic fungi using a paper disk diffusion method. The results are presented as the Minimum Inhibitory Dose (MID), which is the lowest dose that induces a visually distinct inhibition zone. While not a direct measure of MIC, MID values provide a qualitative assessment of antifungal potency.

Table 1: Minimum Inhibitory Dose (MID) of this compound against various fungal species. [2][3]

Fungal SpeciesMinimum Inhibitory Dose (µ g/disk )
Botrytis cinerea0.01 - 10
Magnaporthe oryzae0.01 - 10
Colletotrichum orbiculare0.01 - 10
Fusarium oxysporum0.01 - 10
Alternaria alternata0.01 - 10
Aspergillus niger0.01 - 10
Aspergillus fumigatusActivity noted, but quantitative MID not provided in the same study
Candida albicansActivity noted, but quantitative MID not provided in the same study

Experimental Protocols

The following protocol for determining the MIC of this compound is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[5][6][7][8][9]

Protocol 1: Broth Microdilution MIC Assay for this compound

1. Materials:

  • This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide (DMSO))

  • Sterile, 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Fungal isolates for testing

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Sterile, disposable inoculation loops and pipettes

  • Incubator

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested. b. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to obtain a range of concentrations. The final concentration of DMSO in all wells should be kept constant and at a level that does not affect fungal growth (typically ≤1%).

3. Inoculum Preparation: a. Grow fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is observed (typically 7 days).[6] b. Prepare a suspension of fungal conidia or spores in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 78-82%).[5] This corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL. d. Dilute the adjusted inoculum suspension 1:50 in RPMI 1640 medium to achieve a final inoculum size of 0.4 x 10^4 to 5 x 10^4 CFU/mL in the test wells.[6][10]

4. Microplate Inoculation: a. Add 100 µL of the appropriate this compound dilution to each well of the 96-well plate. b. Add 100 µL of the prepared fungal inoculum to each well. c. Include a growth control well containing 100 µL of RPMI 1640 and 100 µL of the fungal inoculum. d. Include a sterility control well containing 200 µL of RPMI 1640 only.

5. Incubation: a. Incubate the microtiter plates at 35°C for 24-72 hours, depending on the growth rate of the fungal species being tested.[10]

6. MIC Determination: a. The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye. For some fungi and compounds, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution method to determine the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis ClavA This compound Stock SerialDilution Serial Dilution of This compound ClavA->SerialDilution Fungus Fungal Culture InoculumPrep Inoculum Preparation (0.5 McFarland) Fungus->InoculumPrep Media RPMI 1640 Medium Media->SerialDilution PlateInoc Inoculate 96-well Plate SerialDilution->PlateInoc InoculumPrep->PlateInoc Incubation Incubate at 35°C (24-72h) PlateInoc->Incubation ReadMIC Read MIC (Visual Inspection) Incubation->ReadMIC IPCS_Pathway cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular cluster_downstream Downstream Effects Ceramide Phytoceramide IPCS IPC Synthase Ceramide->IPCS PI Phosphatidylinositol PI->IPCS IPC Inositol Phosphorylceramide (IPC) IPCS->IPC MembraneDisruption Disrupted Membrane Integrity ClavA This compound ClavA->IPCS Inhibition CellDeath Fungal Cell Death MembraneDisruption->CellDeath

References

Application Notes and Protocols for Inducing Hyphal Swelling with Clavariopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete Clavariopsis aquatica.[1] It has demonstrated notable in vitro antifungal activity against a range of fungi, including the common mold Aspergillus niger.[1] A characteristic morphological change induced by this compound and its congeners in A. niger is the formation of swollen, bulbous hyphae.[2][3] This phenomenon suggests that this compound interferes with the normal process of hyphal elongation and cell wall maintenance, making it a person of interest for antifungal drug development.

These application notes provide a detailed protocol for inducing and observing hyphal swelling in Aspergillus niger using this compound. Additionally, a putative signaling pathway for the mechanism of action of this compound is proposed based on the current understanding of fungal cell wall integrity pathways.

Data Presentation

The following table summarizes the quantitative data for the minimum effective dose (MED) of this compound and related compounds required to induce hyphal swelling in Aspergillus niger.

CompoundMinimum Effective Dose (µ g/disk )Reference
This compound0.3[2][3]
Clavariopsin B3[2][3]
Clavariopsins C-H0.3[2][3]
Clavariopsin I3[2][3]

Experimental Protocols

Protocol for Inducing Hyphal Swelling in Aspergillus niger

This protocol details the methodology for observing the morphological effects of this compound on the hyphae of Aspergillus niger.

Materials:

  • Aspergillus niger culture

  • Potato Dextrose Agar (PDA) plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile paper disks (6 mm diameter)

  • Sterile distilled water

  • Micropipettes

  • Incubator (30°C)

  • Phase-contrast microscope

  • Microscope slides and coverslips

Procedure:

  • Preparation of Aspergillus niger Spore Suspension:

    • Grow A. niger on a PDA plate at 30°C for 3-5 days until sporulation is observed.

    • Harvest conidia by gently scraping the surface of the culture with a sterile loop or by washing the plate with sterile distilled water containing 0.05% Tween 80.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 conidia/mL using a hemocytometer.

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to a stock concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution with sterile distilled water to achieve a final concentration that will deliver 0.3 µg of this compound per disk. For example, if applying 10 µL to each disk, the working solution concentration should be 30 µg/mL.

  • Disk Application and Inoculation:

    • Aseptically place a sterile paper disk onto the center of a fresh PDA plate.

    • Apply 10 µL of the this compound working solution (to deliver 0.3 µg) onto the paper disk.

    • As a negative control, apply 10 µL of a DMSO solution (at the same concentration as in the this compound working solution) to a paper disk on a separate PDA plate.

    • Inoculate the PDA plates by spreading 100 µL of the A. niger spore suspension evenly over the surface of the agar.

  • Incubation:

    • Incubate the plates at 30°C for 16 hours.

  • Microscopic Observation:

    • After the incubation period, carefully remove a small section of the agar from the edge of the inhibition zone around the paper disk.

    • Place the agar section on a microscope slide with a drop of sterile water and cover with a coverslip.

    • Observe the germinated mycelia under a phase-contrast microscope.

    • Look for morphological changes, specifically the swelling and bulbous appearance of the hyphae, compared to the control plate.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation spore_suspension Prepare A. niger Spore Suspension (1x10^6 conidia/mL) inoculation Inoculate Plates with Spore Suspension spore_suspension->inoculation clav_solution Prepare this compound Solution in DMSO (e.g., 30 µg/mL) disk_application Apply this compound (0.3 µg) and Control (DMSO) to Paper Disks on PDA Plates clav_solution->disk_application disk_application->inoculation incubation Incubate at 30°C for 16 hours inoculation->incubation microscopy Observe Germinated Mycelia under Phase-Contrast Microscope incubation->microscopy swelling Analyze for Hyphal Swelling and Malformations microscopy->swelling

Caption: Workflow for inducing and observing hyphal swelling.

Putative Signaling Pathway for this compound-Induced Hyphal Swelling

While the precise molecular target of this compound is yet to be definitively identified, the observed hyphal swelling strongly suggests a disruption of cell wall synthesis. Many antifungal cyclic peptides target the synthesis of β-(1,3)-glucan, a key structural component of the fungal cell wall.[4] The cell wall integrity (CWI) pathway, regulated by the Rho1 GTPase, is a crucial signaling cascade that controls cell wall synthesis in response to stress.[5][6] It is hypothesized that this compound may directly or indirectly inhibit components of this pathway, leading to a weakened cell wall and subsequent osmotic stress, resulting in the characteristic hyphal swelling.

G cluster_pathway Putative this compound Signaling Pathway ClavariopsinA This compound GlucanSynthase β-(1,3)-Glucan Synthase ClavariopsinA->GlucanSynthase Inhibition (Hypothesized) CellWall Fungal Cell Wall CWI_Sensor Cell Wall Stress Sensor (e.g., Wsc1, Mid2) CellWall->CWI_Sensor Stress Signal Rho1_inactive Rho1-GDP (Inactive) CWI_Sensor->Rho1_inactive Activates GEF Rho1_active Rho1-GTP (Active) Rho1_inactive->Rho1_active GTP loading Rho1_active->Rho1_inactive GAP Rho1_active->GlucanSynthase Activates PKC_pathway PKC-MAPK Cascade Rho1_active->PKC_pathway Activates GlucanSynthesis β-(1,3)-Glucan Synthesis GlucanSynthase->GlucanSynthesis CellWallIntegrity Cell Wall Integrity GlucanSynthesis->CellWallIntegrity HyphalSwelling Hyphal Swelling CellWallIntegrity->HyphalSwelling Loss of Integrity Leads to GeneExpression Cell Wall Gene Expression PKC_pathway->GeneExpression Activates Transcription Factors GeneExpression->CellWallIntegrity Reinforces

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes: Cytotoxicity Assessment of Clavariopsin A on HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clavariopsin A is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2] While it and its analogues, Clavariopsins C-I, have demonstrated significant antifungal properties, studies have consistently shown that these compounds exhibit no cytotoxic activity against HeLa-S3 cancer cell lines.[1][3][4][5] Therefore, in the context of cytotoxicity screening, this compound would be classified as a non-cytotoxic agent against this specific cell line.

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of test compounds, such as this compound, on HeLa cells. The presented methodologies are standard in vitro assays for determining cell viability, apoptosis, and cell cycle distribution. Given the existing data, this compound can serve as a valuable negative control in these experiments.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are involved in the cytotoxic screening of novel compounds against HeLa cell lines.

Key Experimental Protocols

1. Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance at 570 nm.[6][7]

Protocol:

  • Cell Seeding: HeLa cells in their logarithmic growth phase are harvested and seeded into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[7] The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the complete culture medium. After the initial 24-hour incubation, the existing medium is replaced with 100 µL of the medium containing the various concentrations of the test compound. A vehicle control (medium with the compound's solvent) and a blank control (medium only) should be included.[7][8]

  • Incubation: The treated plates are incubated for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[8][9]

  • MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[8][9]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[7] The plate is then agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6][7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.[7]

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Protocol:

  • Cell Seeding and Treatment: HeLa cells are seeded in 6-well plates at a density of 1.4 x 10⁵ cells/well and treated with the test compound for 24 hours.[9]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[9][10]

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.[7][9]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour.[7] The cell populations are categorized as follows:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Flow cytometry with PI staining can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is based on the principle that the amount of DNA in a cell is proportional to the fluorescence intensity of the intercalating dye, PI.

Protocol:

  • Cell Seeding and Treatment: HeLa cells are seeded and treated with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. The fixed cells are stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A (to prevent staining of RNA) in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from the cytotoxicity assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cell Viability of HeLa Cells Treated with this compound (MTT Assay)

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
198.7 ± 4.999.1 ± 5.398.5 ± 5.9
1097.5 ± 5.198.2 ± 4.697.9 ± 6.3
5096.8 ± 5.597.1 ± 5.096.4 ± 5.7
10095.9 ± 4.796.3 ± 5.495.8 ± 6.0

Data are presented as mean ± standard deviation of three independent experiments. Based on existing literature, this compound is not expected to significantly reduce cell viability.

Table 2: Apoptosis Analysis of HeLa Cells Treated with this compound (Annexin V/PI Staining)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
10094.8 ± 2.52.7 ± 0.92.5 ± 0.8

Data are presented as mean ± standard deviation. This compound is not expected to induce significant apoptosis in HeLa cells.

Table 3: Cell Cycle Distribution of HeLa Cells Treated with this compound

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)55.1 ± 3.228.7 ± 2.516.2 ± 1.9
10054.9 ± 3.529.1 ± 2.816.0 ± 2.1

Data are presented as mean ± standard deviation. This compound is not expected to cause significant cell cycle arrest in HeLa cells.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HeLa HeLa Cell Culture Seed Seed Cells in Plates HeLa->Seed Treat Treat Cells Seed->Treat Compound Prepare this compound Dilutions Compound->Treat MTT MTT Assay Treat->MTT Apoptosis Annexin V/PI Staining Treat->Apoptosis CellCycle Cell Cycle Analysis Treat->CellCycle Reader Microplate Reader MTT->Reader Flow Flow Cytometer Apoptosis->Flow CellCycle->Flow Data Analyze and Tabulate Data Reader->Data Flow->Data

Caption: Workflow for assessing the cytotoxicity of this compound on HeLa cells.

Generalized Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Mito Mitochondria Casp8->Mito (via Bid) ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Stress Intracellular Stress (e.g., DNA damage) Bax Bax/Bak Activation Stress->Bax Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Application Notes and Protocols for Fungal Cell Culture Studies Using Clavariopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Clavariopsin A, a potent antifungal cyclic depsipeptide, in fungal cell culture studies. The protocols detailed below are designed to investigate its mechanism of action, with a particular focus on its effects on the fungal cell wall and the High Osmolarity Glycerol (HOG) signaling pathway.

Introduction to this compound

This compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] It belongs to a class of compounds that have demonstrated significant in vitro antifungal activity against a broad range of fungi, including plant pathogens and opportunistic human pathogens such as Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] A characteristic morphological change induced by this compound in Aspergillus niger is hyphal swelling, suggesting that its primary mode of action may involve disruption of cell wall integrity. This disruption is hypothesized to activate cellular stress response pathways, including the highly conserved HOG pathway, which plays a critical role in fungal adaptation to environmental stresses and maintaining cell wall integrity.[2][3]

Quantitative Data Summary

The antifungal activity of this compound and its analogs has been quantified using Minimum Inhibitory Dose (MID) and Minimum Effective Dose (MED) assays. The following tables summarize the available data.

Fungal SpeciesThis compound (MID, µ g/disk )Clavariopsin B (MID, µ g/disk )Clavariopsin C-I (MID Range, µ g/disk )
Aspergillus niger0.30.30.1 - 1
Aspergillus fumigatus110.3 - 3
Botrytis cinerea0.10.10.03 - 0.3
Magnaporthe oryzae110.3 - 3
Colletotrichum orbiculare331 - 10
Fusarium oxysporum110.3 - 3
Alternaria alternata110.3 - 3
Candida albicans10>103 - >10

Table 1: Minimum Inhibitory Dose (MID) of Clavariopsins against various fungal species. The MID is the lowest dose that induces a visually distinct inhibition zone. Data compiled from available research.[4]

Fungal SpeciesThis compound (MED, µ g/disk )Clavariopsin B (MED, µ g/disk )Clavariopsin C-I (MED Range, µ g/disk )
Aspergillus niger0.30.30.1 - 1

Table 2: Minimum Effective Dose (MED) of Clavariopsins required to induce hyphal swelling in Aspergillus niger. The MED is the lowest dose that causes observable morphological changes. Data compiled from available research.[4]

Proposed Mechanism of Action and Signaling Pathway

This compound is proposed to exert its antifungal activity by disrupting the fungal cell wall. This damage is sensed by transmembrane proteins, leading to the activation of the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway. The HOG pathway, a mitogen-activated protein kinase (MAPK) cascade, is a key signaling route for responding to various stresses, including cell wall stress. Activation of the HOG pathway, primarily through the phosphorylation of the MAPK Hog1 (also known as SakA in Aspergillus species), leads to a cellular response aimed at repairing cell wall damage and restoring homeostasis.

ClavariopsinA_Mechanism This compound This compound Cell Wall Cell Wall This compound->Cell Wall Disruption Sensors Transmembrane Sensors Cell Wall->Sensors Pbs2 Pbs2 (MAPKK) Sensors->Pbs2 Hog1 Hog1/SakA (MAPK) Pbs2->Hog1 Phosphorylates Phospho-Hog1 Phosphorylated Hog1/SakA Gene Expression Stress Response Gene Expression Phospho-Hog1->Gene Expression Translocates & Activates Gene Expression->Cell Wall

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on fungal cells.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Workflow:

Antifungal_Susceptibility_Workflow prep Prepare fungal inoculum serial Perform serial dilutions of this compound in a 96-well plate prep->serial inoculate Inoculate wells with fungal suspension serial->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Determine MIC by visual inspection or spectrophotometry incubate->read

Caption: Workflow for Antifungal Susceptibility Testing.

Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for A. niger) at the optimal temperature until sporulation.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove hyphal fragments.

    • Adjust the spore concentration to 1-5 x 10^5 spores/mL using a hemocytometer.

  • Assay Performance:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

    • Inoculate each well with 100 µL of the prepared fungal suspension.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 37°C for A. fumigatus) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration that shows ≥50% or ≥90% growth inhibition compared to the positive control.

Hyphal Morphology Assay

This protocol is used to observe the morphological changes, such as hyphal swelling, induced by this compound.

Methodology:

  • Culture Preparation:

    • Prepare a spore suspension as described in the antifungal susceptibility testing protocol.

    • Inoculate a sterile glass-bottom dish or a multi-well plate containing a suitable liquid medium with the fungal spores.

  • Treatment:

    • Add this compound to the cultures at various concentrations (e.g., at and below the MIC).

    • Include an untreated control.

  • Microscopy:

    • Incubate the cultures at the optimal growth temperature.

    • At different time points (e.g., 8, 16, 24 hours), observe the hyphal morphology using a light microscope with differential interference contrast (DIC) or phase-contrast optics.

    • Capture images for documentation and analysis of hyphal diameter, branching patterns, and other morphological features.

Western Blot Analysis of Hog1/SakA Phosphorylation

This protocol determines if this compound treatment leads to the activation of the HOG pathway by detecting the phosphorylated form of Hog1/SakA.[5]

Workflow:

Western_Blot_Workflow treat Treat fungal mycelia with this compound extract Extract total proteins treat->extract quantify Quantify protein concentration extract->quantify sds Separate proteins by SDS-PAGE quantify->sds transfer Transfer proteins to a PVDF membrane sds->transfer block Block the membrane transfer->block probe Probe with primary antibodies (anti-phospho-p38 and anti-Hog1) block->probe secondary Incubate with secondary antibodies probe->secondary detect Detect signal and analyze results secondary->detect

Caption: Workflow for Western Blot Analysis.

Methodology:

  • Protein Extraction:

    • Grow fungal mycelia in liquid culture to the mid-log phase.

    • Treat the mycelia with this compound at a sub-inhibitory concentration for various time points (e.g., 15, 30, 60 minutes). Include an untreated control and a positive control (e.g., osmotic stress with 1 M NaCl).

    • Harvest the mycelia by filtration, wash with sterile water, and flash-freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder using a mortar and pestle.

    • Resuspend the powder in a protein extraction buffer containing protease and phosphatase inhibitors.[5]

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a Bradford or BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (which cross-reacts with phosphorylated Hog1/SakA) overnight at 4°C.[5][6]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Hog1/SakA.

Fungal Cell Wall Composition Analysis

This protocol is designed to investigate if this compound treatment alters the composition of the fungal cell wall.[7]

Methodology:

  • Cell Wall Isolation:

    • Grow fungal mycelia in the presence or absence of a sub-inhibitory concentration of this compound.

    • Harvest and wash the mycelia.

    • Disrupt the cells mechanically (e.g., bead beating) in a buffer.

    • Separate the cell walls from the cytoplasmic content by centrifugation.

    • Wash the cell wall fraction extensively with saline and water to remove any remaining cellular debris.

  • Polysaccharide Hydrolysis:

    • Lyophilize the purified cell walls.

    • Hydrolyze the cell wall polysaccharides (glucans and chitin) into their monosaccharide components (glucose and N-acetylglucosamine) using acid hydrolysis (e.g., with sulfuric acid).[7]

  • Monosaccharide Quantification:

    • Neutralize the hydrolysate.

    • Quantify the released monosaccharides using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or other suitable colorimetric assays.[7]

    • Compare the relative amounts of glucose and N-acetylglucosamine between treated and untreated samples to determine if this compound affects the glucan and chitin content of the cell wall.

Further Investigations: Proteomic and Transcriptomic Analyses

To gain deeper insights into the cellular response to this compound, transcriptomic (RNA-seq) and proteomic (mass spectrometry) analyses can be employed. These approaches can identify changes in gene and protein expression profiles, respectively, upon treatment with the compound. This can help to elucidate the specific pathways affected and identify potential molecular targets.[8][9][10][11][12]

By following these application notes and protocols, researchers can systematically investigate the antifungal properties of this compound and unravel its mechanism of action, potentially leading to the development of new and effective antifungal therapies.

References

Application Notes and Protocols: Paper Disk Diffusion Assay for Evaluating Clavariopsin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial compounds, specifically focusing on the antifungal properties of Clavariopsin A.

Introduction

This compound is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete, Clavariopsis aquatica.[1][2] It has demonstrated notable in vitro antifungal activity against a range of fungi, including both plant pathogens and species of clinical relevance such as Aspergillus fumigatus and Candida albicans.[1][3][4]

The paper disk diffusion assay, also known as the Kirby-Bauer test, is a standardized, simple, and cost-effective method for determining the susceptibility of a microorganism to an antimicrobial agent.[5][6][7] The principle involves placing a paper disk impregnated with a specific concentration of the antimicrobial agent onto an agar plate uniformly inoculated with a test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear area of no growth, known as the "zone of inhibition," will form around the disk.[8][9] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[9] This method is widely used for preliminary screening of novel antimicrobial compounds like this compound.

Experimental Protocol: Paper Disk Diffusion Assay for this compound

This protocol outlines the standardized procedure for assessing the antifungal activity of this compound.

2.1. Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 6 mm paper disks[10]

  • Test fungal strains (e.g., Aspergillus niger, Botrytis cinerea)

  • Appropriate growth medium (e.g., Potato Dextrose Agar (PDA) or Mueller-Hinton Agar (MHA) for fungi)[5][11]

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile saline solution (0.9%) or sterile broth (e.g., Tryptic Soy Broth)[5][11]

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard[5]

  • Micropipettes and sterile tips

  • Incubator

  • Calipers or a ruler for measurement

  • Sterile forceps

2.2. Methodology

Step 1: Preparation of Fungal Inoculum

  • From a fresh, pure culture of the test fungus, select isolated colonies.

  • Suspend the colonies in sterile saline or broth.

  • For yeast-like fungi, adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1–2×10⁸ CFU/mL.[5]

  • For filamentous fungi, prepare a spore suspension by flooding the surface of a mature agar culture with sterile saline and gently scraping the surface. Adjust the spore concentration as required.

Step 2: Inoculation of Agar Plate

  • Dip a sterile cotton swab into the adjusted fungal inoculum suspension.

  • Remove excess fluid by pressing the swab against the inside wall of the tube.[6]

  • Streak the swab evenly across the entire surface of the agar plate to ensure a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking process two more times.[6][8]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[6]

Step 3: Preparation and Application of this compound Disks

  • Prepare a stock solution of this compound in a suitable solvent. Create serial dilutions to achieve the desired concentrations for testing.

  • Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto a sterile 6 mm paper disk to achieve the desired dose (µ g/disk ).[12]

  • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Prepare a negative control disk impregnated only with the solvent.

  • Optionally, use a positive control disk with a known antifungal agent.

  • Using sterile forceps, place the prepared disks firmly onto the surface of the inoculated agar plate, ensuring complete contact.[8][11]

  • Space the disks evenly, ensuring they are at least 24 mm apart from center to center and not too close to the edge of the plate.[11]

Step 4: Incubation

  • Invert the petri dishes and place them in an incubator.

  • Incubate at a temperature and duration suitable for the specific test fungus (e.g., 24-48 hours at 28-35°C).

Step 5: Data Collection and Interpretation

  • After incubation, observe the plates for zones of inhibition around the disks.

  • Measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm) using a ruler or calipers.[6]

  • The result is often expressed as the Minimum Inhibitory Dose (MID), which is the lowest concentration of this compound (in µ g/disk ) that produces a visible zone of inhibition.[3][10]

Data Presentation: Antifungal Activity of this compound

The antifungal activity of this compound and its congeners has been evaluated against several plant pathogenic fungi. The data is summarized below as the Minimum Inhibitory Dose (MID).

Fungal SpeciesThis compound (MID in µ g/disk )
Botrytis cinerea0.1
Magnaporthe oryzae1
Colletotrichum orbiculare0.3
Fusarium oxysporum1
Alternaria alternata0.3
Aspergillus niger1

Data sourced from studies on clavariopsins C-I, which included the known congener this compound.[3][4][13]

Visualization: Experimental Workflow

The following diagram illustrates the workflow for the paper disk diffusion assay.

Disk_Diffusion_Workflow Workflow for Paper Disk Diffusion Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland) D 4. Inoculate Agar Plate (Lawn Culture) A->D B 2. Prepare this compound Test Disks (µg/disk) E 5. Apply Disks to Agar Surface B->E C 3. Prepare Control Disks (Solvent) C->E D->E F 6. Incubate Plate (e.g., 24-48h at 28°C) E->F G 7. Observe for Zones of Inhibition F->G H 8. Measure Zone Diameter (mm) G->H I 9. Determine MID (µg/disk) H->I

Caption: Experimental workflow for the paper disk diffusion assay.

References

Application Notes and Protocols: Clavariopsin A for Agricultural Fungal Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2] It belongs to a class of natural products that have demonstrated significant potential as biofungicides for agricultural applications. The increasing demand for sustainable and environmentally benign alternatives to synthetic fungicides has driven research into microbial-derived compounds like this compound. This document provides a comprehensive overview of the application of this compound in the control of plant pathogenic fungi, including its antifungal activity, proposed mechanism of action, and detailed protocols for its evaluation.

Applications in Agricultural Fungal Control

This compound has exhibited potent in vitro antifungal activity against a broad spectrum of economically important plant pathogenic fungi.[3] Its efficacy against pathogens responsible for diseases such as gray mold, rice blast, anthracnose, and various leaf spots and rots suggests its potential for development as a commercial biofungicide. Furthermore, studies on the broader class of clavariopsins have shown low cytotoxicity against mammalian cell lines, indicating a favorable safety profile for agricultural use.

Physical and Chemical Properties

  • Chemical Formula: C₅₉H₉₅N₉O₁₄[2]

  • Molecular Weight: 1154.4 g/mol [2]

  • Class: Cyclic Depsipeptide[1]

  • Solubility: Soluble in organic solvents such as methanol and DMSO.

Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified using the Minimum Inhibitory Dose (MID) in a paper disk diffusion assay. The MID is defined as the minimum dose that induces a visually distinct inhibition zone.

Fungal PathogenCommon Disease CausedMinimum Inhibitory Dose (MID) (µ g/disk )
Alternaria alternataLeaf spot, blight0.01[4]
Botrytis cinereaGray mold0.1[4]
Magnaporthe oryzaeRice blast1[4]
Colletotrichum orbiculareAnthracnose1[4]
Fusarium oxysporumFusarium wilt1[4]
Aspergillus nigerBlack mold3[4]

Proposed Mechanism of Action

The precise molecular target and signaling pathway of this compound have not yet been fully elucidated. However, a significant body of evidence points towards the fungal cell wall as the primary site of action. Treatment of Aspergillus niger with this compound at sub-inhibitory concentrations (minimum effective dose of 0.3 µ g/disk ) results in distinct morphological aberrations, specifically hyphal swelling and the formation of bulbous structures.[5] This phenotype is characteristic of compounds that interfere with the biosynthesis of essential cell wall components like chitin and β-glucan. Disruption of cell wall integrity leads to osmotic instability and ultimately, cell lysis. Further research is required to identify the specific enzyme(s) within the cell wall synthesis pathway that are inhibited by this compound.

G Clavariopsin_A This compound Fungal_Cell_Wall Fungal Cell Wall Synthesis Clavariopsin_A->Fungal_Cell_Wall Inhibition Cell_Wall_Integrity Compromised Cell Wall Integrity Fungal_Cell_Wall->Cell_Wall_Integrity Leads to Hyphal_Swelling Hyphal Swelling & Morphological Aberrations Cell_Wall_Integrity->Hyphal_Swelling Osmotic_Lysis Osmotic Lysis Cell_Wall_Integrity->Osmotic_Lysis Growth_Inhibition Fungal Growth Inhibition Hyphal_Swelling->Growth_Inhibition Osmotic_Lysis->Growth_Inhibition

Proposed Mechanism of Action of this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Paper Disk Diffusion Assay

This protocol outlines the methodology to determine the Minimum Inhibitory Dose (MID) of this compound against filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 6 mm paper disks

  • Potato Dextrose Agar (PDA) plates

  • Fungal cultures of interest

  • Sterile distilled water or saline with 0.05% Tween 80

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on a PDA plate until sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water (or saline with Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a sterile 6 mm paper disk to achieve the desired dose per disk (e.g., 0.01, 0.1, 1, 10 µ g/disk ).

    • Prepare a negative control disk with DMSO only.

    • Allow the disks to air dry in a sterile environment.

  • Inoculation and Incubation:

    • Using a sterile cotton swab dipped in the fungal inoculum, evenly streak the entire surface of a PDA plate.

    • Aseptically place the prepared this compound disks and the control disk onto the inoculated agar surface, ensuring they are firmly in contact.

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for 3-7 days, or until sufficient growth is observed in the control.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented).

    • The Minimum Inhibitory Dose (MID) is the lowest dose of this compound that produces a distinct and measurable zone of inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Fungal Inoculum (1x10^6 spores/mL) B1 Inoculate PDA Plate with Fungal Suspension A1->B1 A2 Prepare Serial Dilutions of this compound in DMSO A3 Impregnate Sterile Paper Disks A2->A3 B2 Place Disks on Inoculated Agar A3->B2 B1->B2 B3 Incubate at 25-28°C for 3-7 Days B2->B3 C1 Measure Zone of Inhibition B3->C1 C2 Determine Minimum Inhibitory Dose (MID) C1->C2

Workflow for the Paper Disk Diffusion Assay.

Cytotoxicity Evaluation: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in serum-free medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control. Also, include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a promising lead compound for the development of a new generation of biofungicides. Its potent activity against a range of important agricultural pathogens, coupled with a proposed mechanism of action that targets the fungal cell wall and a favorable preliminary safety profile, makes it a strong candidate for further investigation. The protocols detailed in this document provide a standardized framework for the continued evaluation and development of this compound and related compounds for sustainable crop protection.

References

Application Notes and Protocols for the Isolation of Clavariopsin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide produced by the aquatic hyphomycete Clavariopsis aquatica.[1] As a member of a class of compounds with known antifungal and other biological activities, an efficient and reproducible protocol for its isolation is crucial for further research and development. This document provides a detailed methodology for the isolation and purification of this compound from fermentation broth, compiled from published literature. The protocol covers fermentation, extraction, and chromatographic purification steps.

Experimental Workflow

The overall process for isolating this compound from a Clavariopsis aquatica fermentation broth is a multi-step procedure involving initial extraction from the culture, followed by sequential chromatographic purifications to yield the pure compound.

ClavariopsinA_Isolation_Workflow Fermentation Fermentation of Clavariopsis aquatica Harvest Harvest and Filtration Fermentation->Harvest Acetone_Extraction Acetone Extraction of Broth Harvest->Acetone_Extraction Concentration1 Concentration in vacuo Acetone_Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate vs. Water) Concentration1->Partitioning Organic_Phase Collect Ethyl Acetate Phase Partitioning->Organic_Phase Concentration2 Concentration to Crude Extract Organic_Phase->Concentration2 Silica_Gel Silica Gel Column Chromatography Concentration2->Silica_Gel Fraction_Collection Fraction Collection and Analysis (TLC) Silica_Gel->Fraction_Collection RP_HPLC Reversed-Phase HPLC Purification Fraction_Collection->RP_HPLC Pure_ClavariopsinA Pure this compound RP_HPLC->Pure_ClavariopsinA

Figure 1: A diagram illustrating the key stages in the isolation and purification of this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the isolation of this compound.

Fermentation of Clavariopsis aquatica
  • Strain: Clavariopsis aquatica AJ 117363.[1]

  • Culture Medium: While the exact medium for optimal this compound production is not specified in the primary literature, a general-purpose fungal medium such as Potato Dextrose Broth (PDB) can be used. For a 15 L scale fermentation, prepare the following:

    • Potato Dextrose Broth (commercial formulation or prepared from raw materials)

    • Adjust pH to 5.6 before sterilization.

  • Inoculation and Incubation:

    • Inoculate the sterilized PDB with a seed culture of C. aquatica.

    • Incubate the culture at 25°C for 18 days with gentle agitation to ensure aeration.[2]

Extraction of this compound from Fermentation Broth
  • Initial Acetone Extraction:

    • Following incubation, add acetone to the 15 L culture broth to a final concentration of approximately 40% (v/v) (e.g., add 10 L of acetone to 15 L of broth).[2]

    • Stir the mixture vigorously for 2-4 hours.

    • Separate the fungal mycelia from the broth by filtration through cheesecloth or a similar filter medium.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Partitioning with Ethyl Acetate:

    • Transfer the concentrated aqueous extract to a large separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate (EtOAc).[3][4] For example, if the concentrated aqueous volume is 10 L, extract with 10 L of EtOAc.

    • Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

    • Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate extract to dryness under reduced pressure to obtain the crude extract.

Chromatographic Purification of this compound

a) Silica Gel Column Chromatography

This step serves as the initial purification to separate major classes of compounds.

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane.

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

    • Equilibrate the column by washing with several column volumes of the starting elution solvent (e.g., 100% hexane).

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting mobile phase).

    • Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, a hexane-ethyl acetate gradient. Start with 100% hexane and gradually increase the proportion of ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions that show a prominent spot corresponding to this compound.

    • Concentrate the pooled fractions to dryness.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to obtain highly pure this compound.

  • Sample Preparation:

    • Dissolve the semi-purified fraction from the silica gel column in a suitable solvent, such as methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

      • Solvent A: Water + 0.1% TFA

      • Solvent B: Acetonitrile + 0.1% TFA

    • Gradient Program: A linear gradient from 30% to 70% Solvent B over 40 minutes is a good starting point. This may need to be optimized based on the retention time of this compound.

    • Flow Rate: Approximately 10-15 mL/min for a preparative column of the specified dimensions.

    • Detection: UV detection at 210 nm and 280 nm.

    • Injection Volume: This will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection and Final Processing:

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent from the pure fraction by lyophilization or evaporation under reduced pressure.

Data Presentation

The following table summarizes the key quantitative parameters of the isolation protocol.

ParameterValue / Description
Fermentation Scale 15 L
Incubation Temperature 25°C
Incubation Duration 18 days
Extraction Solvent (Initial) Acetone
Partitioning Solvent Ethyl Acetate
Silica Gel Mesh Size 70-230 (suggested)
Silica Gel Elution Hexane-Ethyl Acetate Gradient (suggested)
HPLC Column Type Preparative C18
HPLC Mobile Phase Acetonitrile / Water with 0.1% TFA (gradient)
HPLC Detection Wavelength 210 nm / 280 nm
Expected Final Yield Variable, dependent on fermentation efficiency (mg scale)

Note: The provided parameters for chromatography are starting points and may require optimization for the best separation and yield. The final yield of this compound can vary significantly based on the productivity of the fungal strain and the efficiency of each purification step.

References

Application Notes and Protocols: Clavariopsin A Stability and Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide with known antifungal properties, isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2][3] Its potential as an antifungal agent necessitates a thorough understanding of its physicochemical properties to ensure reliable and reproducible results in in vitro assays.[4][5] This document provides detailed protocols for determining the aqueous solubility and stability of this compound, crucial parameters for its preclinical development. Low aqueous solubility can lead to misleading in vitro results and potential issues with bioavailability.[4][5] Similarly, understanding the stability of the compound under various experimental conditions is essential for accurate assessment of its biological activity.[6][7]

Data Presentation

The following tables are templates for researchers to summarize the quantitative data obtained from the experimental protocols outlined below.

Table 1: Kinetic Solubility of this compound

Buffer System (pH)Temperature (°C)Maximum Soluble Concentration (µg/mL)Method
Phosphate-Buffered Saline (7.4)25[Experimental Data]Nephelometry
Phosphate-Buffered Saline (7.4)37[Experimental Data]Nephelometry
RPMI-1640 Media37[Experimental Data]Direct UV
[Other relevant buffer][Specify][Experimental Data][Specify]

Table 2: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Incubation Time (hours)Solubility (µg/mL)Method
Water2524[Experimental Data]Shake-Flask (LC-MS)
Phosphate-Buffered Saline (7.4)2524[Experimental Data]Shake-Flask (LC-MS)
[Other relevant solvent][Specify][Specify][Experimental Data][Specify]

Table 3: pH Stability of this compound

pHBufferTemperature (°C)Incubation Time (hours)% Remaining Compound
2.00.01 M HCl370, 1, 2, 4, 8, 24[Experimental Data]
4.5Acetate Buffer370, 1, 2, 4, 8, 24[Experimental Data]
7.4Phosphate Buffer370, 1, 2, 4, 8, 24[Experimental Data]
9.0Borate Buffer370, 1, 2, 4, 8, 24[Experimental Data]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol is designed for rapid assessment of the solubility of this compound in aqueous buffers, which is particularly useful for high-throughput screening.[5][8][9]

1.1. Materials

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Nephelometer or UV-Vis plate reader

  • Multichannel pipette

  • Plate shaker

1.2. Method: Nephelometric Assay

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.

  • Serially dilute the compound across the plate with the aqueous buffer.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer.

  • The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

1.3. Method: Direct UV Assay

  • Follow steps 1-4 from the Nephelometric Assay protocol using a UV-transparent 96-well plate.

  • After incubation, centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new UV-transparent plate.

  • Measure the UV absorbance at the λmax of this compound.

  • Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of this compound in the same buffer.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This method determines the solubility of a compound at equilibrium and is considered the gold standard for solubility measurement.[5][10]

2.1. Materials

  • This compound (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

2.2. Method: Shake-Flask

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved compound settle.

  • Centrifuge the samples at high speed to pellet any remaining solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

Protocol 3: Assessment of pH Stability

This protocol evaluates the stability of this compound across a range of pH values, simulating conditions it might encounter in biological assays or upon administration.[6]

3.1. Materials

  • This compound

  • Buffers of various pH values (e.g., pH 2.0, 4.5, 7.4, 9.0)

  • Incubator

  • HPLC-UV or LC-MS/MS system

3.2. Method

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1-10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile or methanol).

  • Analyze the concentration of the remaining parent compound (this compound) using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility cluster_stability Stability Assessment prep_stock Prepare this compound Stock Solution (DMSO) kinetic_prep Add to Aqueous Buffer (e.g., PBS) prep_stock->kinetic_prep kinetic_incubate Incubate (e.g., 2h at RT) kinetic_prep->kinetic_incubate nephelometry Nephelometry (Light Scattering) kinetic_incubate->nephelometry direct_uv Direct UV (Centrifuge & Read Supernatant) kinetic_incubate->direct_uv thermo_prep Add Excess Solid to Buffer thermo_incubate Shake (24-48h) thermo_prep->thermo_incubate thermo_separate Centrifuge/Filter thermo_incubate->thermo_separate thermo_analyze Analyze Supernatant (LC-MS) thermo_separate->thermo_analyze stability_prep Dilute Stock in pH Buffers stability_incubate Incubate at 37°C stability_prep->stability_incubate time_points Sample at Time Points (0, 1, 2, 4, 8, 24h) stability_incubate->time_points quench Quench Reaction time_points->quench analyze Analyze Remaining Compound (LC-MS) quench->analyze

Caption: Experimental Workflow for Solubility and Stability Testing.

hypothetical_signaling_pathway cluster_cell_wall Cell Wall Integrity Pathway clavariopsin This compound cell_membrane Fungal Cell Membrane clavariopsin->cell_membrane Interaction/Disruption ergosterol Ergosterol Synthesis clavariopsin->ergosterol Inhibition? glucan_synthase β-(1,3)-Glucan Synthase clavariopsin->glucan_synthase Inhibition membrane_integrity Loss of Membrane Integrity cell_membrane->membrane_integrity ergosterol->cell_membrane ion_efflux Ion Efflux (K+) membrane_integrity->ion_efflux cell_death Fungal Cell Death ion_efflux->cell_death cell_wall_synthesis Cell Wall Synthesis glucan_synthase->cell_wall_synthesis cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Disruption cell_lysis->cell_death

Caption: Hypothetical Antifungal Signaling Pathway for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Clavariopsin A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Clavariopsin A, a cyclic depsipeptide with notable antifungal properties, from the aquatic hyphomycete Clavariopsis aquatica. The methodology encompasses the initial extraction from the fermentation broth, preliminary separation by silica gel chromatography, and final purification using reversed-phase high-performance liquid chromatography (RP-HPLC). This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and antifungal drug discovery.

Introduction

This compound is a cyclic depsipeptide antibiotic first isolated from the fermentation broth of Clavariopsis aquatica AJ 117363.[1] It belongs to a family of related compounds, including Clavariopsins B and C-I, which have demonstrated significant in vitro antifungal activity against various pathogens such as Aspergillus fumigatus.[1][2][3] These compounds are characterized by a structure composed of nine amino acids and one α-hydroxy acid.[3][4] The potent biological activity of clavariopsins makes them promising candidates for the development of new antifungal agents.[3][4]

The purification of this compound from a complex fungal extract presents a significant challenge. High-performance liquid chromatography (HPLC) is an indispensable tool for achieving the high degree of purity required for structural elucidation and biological assays.[5] This document outlines a comprehensive workflow, from crude extract preparation to the isolation of pure this compound, based on established methodologies.

Experimental Protocols

Fermentation and Extraction

The initial production of this compound is achieved through the fermentation of Clavariopsis aquatica.

Protocol:

  • Cultivate Clavariopsis aquatica in a suitable liquid medium to promote the production of secondary metabolites.

  • After an adequate incubation period, separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of an organic solvent, such as ethyl acetate.

  • Combine the organic phases and concentrate them under reduced pressure to yield a crude extract.

  • Similarly, extract the mycelia with a suitable organic solvent, concentrate the extract, and combine it with the filtrate extract if it contains a significant amount of the target compound.

Preliminary Purification: Silica Gel Chromatography

A preliminary separation step is employed to fractionate the crude extract and reduce its complexity before HPLC.

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, ethyl acetate, and methanol.

  • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Pool the fractions containing this compound, as identified by TLC and bioassay if applicable.

  • Concentrate the pooled fractions to obtain a semi-purified extract.

High-Performance Liquid Chromatography (HPLC) Purification

The final purification of this compound is achieved by reversed-phase HPLC.

Protocol:

  • Sample Preparation: Dissolve the semi-purified extract in the HPLC mobile phase (e.g., acetonitrile/water mixture) and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column: Utilize a preparative or semi-preparative HPLC system equipped with a UV detector. A reversed-phase C18 column is suitable for this separation.

  • Mobile Phase: Prepare two solvents for gradient elution:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Program: Employ a linear gradient to elute the compounds. The exact gradient will need to be optimized based on the specific column and system, but a general starting point is a gradient from a lower to a higher percentage of Solvent B over a set period.

  • Detection: Monitor the elution of compounds using a UV detector, typically at wavelengths of 210-220 nm for peptide bonds.

  • Fraction Collection: Collect the peaks corresponding to this compound based on their retention time.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a solid.

Data Presentation

The following table summarizes the typical parameters for the HPLC purification of this compound.

ParameterValue
HPLC System Preparative or Semi-Preparative HPLC
Column Reversed-Phase C18
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Optimized linear gradient (e.g., 20-80% B over 40 min)
Flow Rate Dependent on column dimensions (e.g., 4-20 mL/min)
Detection UV at 210-220 nm
Expected Retention Time Dependent on specific conditions

Visualization of the Purification Workflow

The logical flow of the purification process is depicted in the following diagram.

ClavariopsinA_Purification Fermentation Fermentation of Clavariopsis aquatica Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Semi_Purified Semi-Purified Fractions Silica_Gel->Semi_Purified HPLC Reversed-Phase HPLC Semi_Purified->HPLC Pure_ClavariopsinA Pure this compound HPLC->Pure_ClavariopsinA Analysis Purity Analysis & Lyophilization Pure_ClavariopsinA->Analysis

Caption: Workflow for the purification of this compound.

Signaling Pathway Context

While the direct molecular target and signaling pathway of this compound are still under investigation, its antifungal activity suggests interference with essential cellular processes in fungi. One common mechanism for antifungal agents is the disruption of the fungal cell wall or cell membrane integrity. The diagram below illustrates a generalized pathway of fungal cell wall synthesis, which could be a potential target for compounds like this compound.

Fungal_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase_Active Active Chitin Synthase UDP_GlcNAc->Chitin_Synthase_Active Chitin_Synthase_Zymogen Chitin Synthase (zymogen) Chitin_Synthase_Zymogen->Chitin_Synthase_Active Activation Chitin Chitin Chitin_Synthase_Active->Chitin Cell_Wall_Integrity Cell Wall Integrity Chitin->Cell_Wall_Integrity Glucans β-Glucans Glucans->Cell_Wall_Integrity Mannoproteins Mannoproteins Mannoproteins->Cell_Wall_Integrity ClavariopsinA This compound ClavariopsinA->Cell_Wall_Integrity Potential Disruption

Caption: Potential mechanism of this compound action.

Conclusion

This application note provides a robust and detailed protocol for the high-performance liquid chromatography purification of this compound. The successful isolation of this potent antifungal agent is a critical step in its further investigation as a potential therapeutic. The methodologies described herein are based on established scientific literature and provide a solid foundation for researchers in the field of natural product drug discovery.

References

Application Notes and Protocols for the Quantitative Assay of Clavariopsin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete Clavariopsis aquatica.[1] It is composed of nine amino acids and one α-hydroxy acid.[2][3] With a molecular weight of 1153.4 g/mol and a chemical formula of C₅₉H₉₅N₉O₁₄, this compound has demonstrated notable in vitro antifungal activity against a range of fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans, as well as several plant pathogenic fungi.[1][2][4] The observed hyphal swelling in fungi treated with clavariopsins suggests that its mechanism of action may involve the disruption of the fungal cell wall.[5] This document provides detailed protocols for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and for assessing its bioactivity through a (1,3)-β-D-glucan synthase inhibition assay.

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the quantification of this compound in various matrices, such as fungal fermentation broths or purified samples. The method is based on established principles for the analysis of cyclic peptides.[6][7][8]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Fungal Culture Broth or Purified Sample Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UHPLC System Reconstitution->Injection Separation Chromatographic Separation (C4 or C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection Quantification Quantification of this compound Detection->Quantification StandardCurve Generation of Standard Curve StandardCurve->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Materials and Reagents

  • This compound standard (purified and quantified)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocol

1. Standard Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Generate a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (from Fungal Culture)

  • Centrifuge the fungal culture at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.

  • To 1 mL of the supernatant, add 2 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction process on the aqueous layer.

  • Pool the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

3. LC-MS/MS Conditions

ParameterRecommended Setting
LC System
ColumnC4 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Gas FlowDesolvation: 800 L/hr; Cone: 50 L/hr
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsPrecursor Ion (m/z): 1154.7 [M+H]⁺; Product Ions: To be determined by infusion of standard

4. Data Analysis

  • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R² > 0.99).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.

Quantitative Data Summary (Example)

Sample IDPeak AreaConcentration (ng/mL)
Standard 115,2341
Standard 275,6785
Standard 3151,98710
Standard 4760,12350
Standard 51,525,432100
Sample 1453,21029.7
Sample 2687,98745.1

Bioactivity Assay: (1,3)-β-D-Glucan Synthase Inhibition

This cell-free enzymatic assay determines the inhibitory activity of this compound on (1,3)-β-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis pathway. The inhibition of this enzyme is a common mechanism of action for antifungal compounds like echinocandins.[9][10][11][12]

Signaling Pathway

UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Beta_Glucan (1,3)-β-D-Glucan (Fungal Cell Wall Component) Glucan_Synthase->Beta_Glucan Clavariopsin_A This compound Clavariopsin_A->Glucan_Synthase Inhibition

Caption: Inhibition of (1,3)-β-D-Glucan synthesis by this compound.

Materials and Reagents

  • This compound

  • Candida albicans or Saccharomyces cerevisiae cell lysate (as a source of glucan synthase)

  • UDP-[¹⁴C]-glucose (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

  • GTPγS (activator of glucan synthase)

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Scintillation cocktail

  • Glass fiber filters

Instrumentation

  • Scintillation counter

  • Incubator

  • Filtration apparatus

Experimental Protocol

1. Enzyme Preparation

  • Prepare a crude membrane fraction containing (1,3)-β-D-glucan synthase from a fungal source (e.g., Candida albicans) following established protocols.

2. Inhibition Assay

  • Prepare a reaction mixture containing the reaction buffer, GTPγS, and the enzyme preparation.

  • Add varying concentrations of this compound (e.g., 0.01 to 100 µg/mL) to the reaction mixture. Include a control with no inhibitor.

  • Pre-incubate the mixture at 30 °C for 10 minutes.

  • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction by adding cold TCA.

  • Filter the reaction mixture through glass fiber filters to capture the radiolabeled glucan polymer.

  • Wash the filters with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Quantitative Data Summary (Example)

This compound (µg/mL)CPM (Counts Per Minute)% Inhibition
0 (Control)15,8900
0.0114,3219.9
0.111,28729.0
17,94550.0
102,13486.6
10045697.1
IC₅₀ 1.0 µg/mL

Conclusion

The protocols described in these application notes provide a robust framework for the quantitative analysis and bioactivity assessment of this compound. The LC-MS/MS method offers high sensitivity and specificity for the quantification of this cyclic depsipeptide. The (1,3)-β-D-glucan synthase inhibition assay provides a direct measure of its potential antifungal mechanism of action. These tools are valuable for researchers in natural product discovery, fungal biology, and the development of new antifungal agents. It is crucial to note that the development of a quantitative assay is contingent upon the availability of a purified and accurately quantified this compound standard.

References

Application Notes and Protocols for Investigating the Synergistic Antifungal Activity of Clavariopsin A in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2] It has demonstrated in vitro antifungal activity against a range of fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] Further research has identified several analogues, Clavariopsins C-I, which also exhibit potent antifungal properties against various plant pathogenic fungi, in some cases by inducing hyphal swelling.[3][4][5] Given the rise of antifungal resistance, combination therapy has emerged as a critical strategy to enhance efficacy, reduce toxicity, and overcome resistance mechanisms.

These application notes provide a comprehensive framework for evaluating the potential synergistic interactions between this compound and other established antifungal agents. Due to the current lack of published studies on such combinations, this document presents generalized protocols for key in vitro synergy assays—the checkerboard microdilution assay and the time-kill curve analysis. The provided data tables and diagrams are illustrative templates to guide researchers in their experimental design and data presentation.

Potential Antifungal Combination Partners for this compound

While specific synergistic partners for this compound have not been identified in the literature, common classes of antifungal agents that could be investigated for combined effects include:

  • Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol 14-α-demethylase.[6]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, leading to cell wall stress and lysis.[7]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[8]

Data Presentation

Quantitative data from synergy testing should be meticulously organized to facilitate clear interpretation and comparison. The following tables serve as templates for structuring experimental results.

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration (FIC) Index

Fungal IsolateMIC of this compound Alone (µg/mL)MIC of Partner Agent Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Agent in Combination (µg/mL)FICIInterpretation
C. albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

FICI Calculation: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of Partner Agent in Combination / MIC of Partner Agent Alone)[6]

Interpretation of FICI Values: [9]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 2: Time-Kill Analysis Results

Fungal IsolateTreatmentChange in log₁₀ CFU/mL at 24h vs. Initial InoculumChange in log₁₀ CFU/mL at 24h vs. Most Active Single AgentInterpretation
C. albicans ATCC 90028Growth Control
This compound (MIC)
Partner Agent (MIC)
This compound + Partner Agent

Interpretation of Time-Kill Analysis: [10]

  • Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[11]

Materials:

  • This compound

  • Partner antifungal agent (e.g., Fluconazole)

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Sterile saline with 0.05% Tween 80 (for harvesting conidia)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and the partner antifungal agent in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). Further dilutions are made in RPMI 1640 medium.[11]

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth or sporulation is observed.[11]

    • For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For molds, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI medium.[11]

  • Checkerboard Plate Setup: a. Dispense 50 µL of RPMI medium into all wells of a 96-well plate, except for the first column and row. b. In the first column (column 1), add 100 µL of the highest concentration of this compound. Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 50 µL from column 10. c. Add the partner antifungal agent in decreasing concentrations down the rows (from row A to row G). Add 50 µL of the highest concentration of the second drug to each well in row A (columns 1-11) and perform serial dilutions down to row G. d. The resulting plate will have a gradient of this compound concentrations along the x-axis and the partner agent along the y-axis. Column 11 will serve as the control for the partner agent alone, and row H will serve as the control for this compound alone. Well H12 will be the drug-free growth control.

  • Inoculation and Incubation: Add 50 µL of the prepared fungal inoculum to each well. Incubate the plate at 35°C for 24-48 hours.[6]

  • Data Analysis: a. Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visually inspecting for the lowest concentration that inhibits fungal growth. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing growth inhibition using the formula provided in the Data Presentation section.[6]

Protocol 2: Time-Kill Curve Analysis

This method provides a dynamic assessment of the interaction between antifungal agents and a given organism.[9]

Materials:

  • This compound

  • Partner antifungal agent

  • Fungal isolate

  • RPMI 1640 medium

  • Sterile water

  • Sabouraud Dextrose Agar (SDA) plates

  • Orbital shaker

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a starting inoculum by suspending growth from a 24-hour SDA plate in sterile water to match the turbidity of a 0.5 McFarland standard.[10]

  • Test Setup: Prepare tubes with RPMI 1640 medium containing the antifungal agents alone and in combination at desired concentrations (typically based on the MIC values from the checkerboard assay). Include a drug-free growth control tube.

  • Inoculation: Inoculate the tubes with the fungal suspension to achieve a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C on an orbital shaker. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto SDA plates for colony-forming unit (CFU) determination. Incubate the plates for 24-48 hours at 35°C and count the colonies.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each treatment group. b. Compare the change in log₁₀ CFU/mL for the combination treatment relative to the most active single agent to determine synergy, indifference, or antagonism, as defined in the Data Presentation section.[10]

Visualizations

Hypothetical Signaling Pathway of Synergy

The following diagram illustrates a hypothetical synergistic interaction where this compound and an azole antifungal target different but complementary pathways in the fungal cell, leading to enhanced cell death.

SynergyPathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Clavariopsin_A This compound Cell_Wall_Stress Cell Wall Stress Clavariopsin_A->Cell_Wall_Stress Induces Azole Azole (e.g., Fluconazole) Erg11 Lanosterol 14-alpha-demethylase (Erg11) Azole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Membrane_Stress Membrane Stress Erg11->Membrane_Stress Inhibition leads to Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity ROS Reactive Oxygen Species (ROS) Membrane_Stress->ROS Contributes to Cell_Wall_Stress->ROS Leads to Cell_Death Fungal Cell Death ROS->Cell_Death Induces

Caption: Hypothetical synergistic mechanism of this compound and an azole antifungal.

Experimental Workflow for Synergy Testing

The following diagram outlines the general workflow for conducting in vitro synergy testing of this compound with a partner antifungal agent.

Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Prep_Drugs Prepare Stock Solutions (this compound & Partner Agent) Checkerboard Checkerboard Assay Prep_Drugs->Checkerboard Time_Kill Time-Kill Curve Analysis Prep_Drugs->Time_Kill Prep_Inoculum Prepare Fungal Inoculum Prep_Inoculum->Checkerboard Prep_Inoculum->Time_Kill Calc_FICI Calculate FIC Index Checkerboard->Calc_FICI Plot_Curves Plot Time-Kill Curves Time_Kill->Plot_Curves Interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) Calc_FICI->Interpret Plot_Curves->Interpret

Caption: General experimental workflow for in vitro antifungal synergy testing.

Conclusion

The exploration of this compound in combination with existing antifungal agents represents a promising avenue for the development of novel therapeutic strategies to combat fungal infections. The protocols and templates provided in these application notes offer a standardized approach for researchers to systematically evaluate these potential synergies. While specific data on this compound combinations are not yet available, the methodologies outlined here are robust and widely accepted in the field of antifungal research. The generation of quantitative data through checkerboard and time-kill assays will be crucial in identifying effective antifungal combinations and elucidating their mechanisms of interaction, ultimately paving the way for future preclinical and clinical development.

References

Application Notes and Protocols for Efficacy Studies of Novel Anti-Cancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel anti-cancer agents are paramount to advancing oncology research and improving patient outcomes. A critical phase in this process is the rigorous preclinical evaluation of a compound's efficacy. This document provides a comprehensive framework and detailed protocols for conducting in vitro and in vivo efficacy studies of investigational anti-cancer compounds. While the user's query specifically mentioned Clavariopsin A, it is important to note that current scientific literature indicates that this compound, a cyclic depsipeptide with established antifungal properties, did not exhibit cytotoxicity against the HeLa-S3 cancer cell line in reported studies[1]. Therefore, the following protocols are presented as a general guideline for the evaluation of any new compound with suspected anti-cancer activity.

These protocols outline a systematic approach, beginning with fundamental in vitro assays to determine cytotoxic and mechanistic effects, and progressing to more complex in vivo models to assess therapeutic efficacy in a physiological context. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for making informed decisions about the future clinical development of a drug candidate.

In Vitro Efficacy Evaluation

The initial assessment of a compound's anti-cancer potential is performed using in vitro cell-based assays. These assays are designed to be rapid, cost-effective, and provide quantitative data on the compound's biological activity against cancer cells.[2][3][4]

Cell Viability and Cytotoxicity Assays

The primary objective is to determine the concentration-dependent effect of the test compound on cancer cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3]

CompoundCell LineIncubation Time (h)IC50 (µM)
Test Compound AMCF-74815.2
Test Compound AA5494825.8
DoxorubicinMCF-7480.8
DoxorubicinA549481.2
Apoptosis Assays

To determine if the compound induces programmed cell death, apoptosis assays are performed.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control2.11.5
Test Compound A (IC50)25.410.2
Test Compound A (2x IC50)45.822.7

In Vivo Efficacy Evaluation

In vivo studies are crucial for evaluating the therapeutic efficacy and potential toxicities of a compound in a living organism.[5][6] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model.[5][7]

Xenograft Tumor Model

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a mixture of sterile PBS and Matrigel at a 1:1 ratio.[8]

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of athymic nude mice.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[8]

  • Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[8] Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.[8]

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.[8] At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control1500 ± 250-+5.2
Test Compound A (10 mg/kg)750 ± 15050-2.1
Test Compound A (20 mg/kg)400 ± 10073.3-8.5

Signaling Pathway Analysis

Understanding the mechanism of action of a novel compound is critical. This involves identifying the cellular signaling pathways modulated by the compound.

Protocol: Western Blotting for Key Signaling Proteins

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Akt, ERK, p53, caspases) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_moa Mechanism of Action cell_viability Cell Viability (MTT) ic50 Determine IC50 cell_viability->ic50 apoptosis Apoptosis (Annexin V) western_blot Western Blot apoptosis->western_blot ic50->apoptosis xenograft Xenograft Model ic50->xenograft treatment Compound Treatment xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Assess Toxicity tumor_growth->toxicity pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General workflow for anti-cancer drug efficacy studies.

Hypothetical Signaling Pathway Modulation

signaling_pathway compound Test Compound rtk Receptor Tyrosine Kinase compound->rtk Inhibits pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor caspase3 Caspase-3 akt->caspase3 proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Future Directions for this compound Research

While initial studies did not show cytotoxic effects of this compound on a specific cancer cell line, further investigation could explore its potential in oncology through the following avenues:

  • Broad-Spectrum Screening: Test this compound against a diverse panel of cancer cell lines from different tissue origins to determine if it exhibits selective cytotoxicity.

  • Combination Studies: Investigate whether this compound can act as a chemosensitizer, enhancing the efficacy of known anti-cancer drugs when used in combination.

  • Target Identification: If any anti-cancer activity is observed, efforts should be made to identify its molecular target(s) to understand its mechanism of action.

By following these rigorous and systematic protocols, researchers can effectively evaluate the anti-cancer potential of novel compounds and contribute to the development of new cancer therapies.

References

Application Notes and Protocols for Microscopic Analysis of Fungal Morphology after Clavariopsin A Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavariopsin A is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2] It has demonstrated in vitro antifungal activity against various fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1][2] A key morphological effect observed after treatment with this compound is the induction of hyphal swelling in A. niger.[2][3] This document provides detailed protocols for the microscopic analysis of these morphological changes and presents a putative signaling pathway involved in the cellular response to this compound.

These guidelines will enable researchers to quantitatively and qualitatively assess the antifungal effects of this compound, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the microscopic analysis of fungi treated with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Effective Dose (MED) of this compound

Fungal SpeciesMIC (µ g/disk )MED for Hyphal Swelling (µ g/disk )Reference
Aspergillus niger0.01 - 100.3 - 3[2][3]
Botrytis cinerea0.01 - 10Not Reported[2]
Magnaporthe oryzae0.01 - 10Not Reported[2]
Colletotrichum orbiculare0.01 - 10Not Reported[2]
Fusarium oxysporum0.01 - 10Not Reported[2]
Alternaria alternata0.01 - 10Not Reported[2]
Aspergillus fumigatusNot ReportedNot Reported[1]
Candida albicansNot ReportedNot Reported[1]

Table 2: Quantification of Morphological Changes in Aspergillus niger after this compound Treatment

TreatmentAverage Hyphal Diameter (µm)Standard DeviationPercentage of Swollen Hyphae (%)Notes
Control (DMSO)Untreated control
This compound (0.3 µ g/disk )Minimum effective dose
This compound (1 µ g/disk )Intermediate dose
This compound (3 µ g/disk )Higher effective dose

Experimental Protocols

Protocol 1: Fungal Culture and Treatment with this compound

This protocol describes the initial culture of the target fungus and subsequent treatment with this compound.

Materials:

  • Fungal strain (e.g., Aspergillus niger)

  • Appropriate culture medium (e.g., Potato Dextrose Agar (PDA) or Sabouraud's Dextrose Agar)

  • Sterile petri dishes

  • Sterile distilled water

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile paper disks (6 mm diameter)

  • Incubator

Procedure:

  • Prepare the fungal inoculum by growing the fungus on an agar plate until sporulation is observed.

  • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

  • Adjust the spore suspension to a concentration of 1 x 10^6 spores/mL using a hemocytometer.

  • Inoculate fresh PDA plates by spreading 100 µL of the spore suspension evenly over the surface.

  • Prepare stock solutions of this compound in DMSO.

  • Apply a known amount of the this compound solution to sterile paper disks to achieve the desired final dose (e.g., 0.3, 1, 3 µ g/disk ). As a control, apply only DMSO to a separate disk.

  • Place the paper disks onto the center of the inoculated agar plates.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-30°C) for 16-24 hours or until hyphal growth is evident.

Protocol 2: Sample Preparation and Staining for Light Microscopy

This protocol details the preparation and staining of fungal samples for morphological analysis using light microscopy.

Materials:

  • Fungal culture plates treated with this compound

  • Microscope slides and coverslips

  • Lactophenol Cotton Blue (LPCB) stain

  • Calcofluor White stain (fluorescent)

  • Potassium hydroxide (KOH) solution (10-20%)

  • Ethanol (70%)

  • Mounting medium

  • Light microscope with bright-field and fluorescence capabilities

Procedure:

  • Lactophenol Cotton Blue (LPCB) Staining:

    • Place a drop of LPCB stain onto a clean microscope slide.

    • Using a sterile needle or scalpel, carefully remove a small portion of the mycelium from the edge of the inhibition zone around the this compound disk.

    • Transfer the mycelial sample to the drop of LPCB.

    • Gently tease the mycelium apart with the needles to avoid clumps.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

    • Observe under the microscope at 40x and 100x magnification.

  • Calcofluor White Staining:

    • Place a drop of 10-20% KOH on a microscope slide.

    • Transfer a small sample of the mycelium into the KOH drop and gently mix. Let it sit for 5-10 minutes to clear cellular debris.

    • Add a drop of Calcofluor White stain to the slide and mix.

    • Place a coverslip over the sample.

    • Observe under a fluorescence microscope using a UV excitation filter. Fungal cell walls will fluoresce bright blue-white.

Protocol 3: Scanning Electron Microscopy (SEM) for Surface Ultrastructure Analysis

This protocol outlines the preparation of fungal samples for high-resolution imaging of surface morphology.

Materials:

  • Fungal samples grown on agar plugs or a suitable substrate

  • Primary fixative: 2.5% glutaraldehyde in phosphate buffer (pH 7.2)

  • Phosphate buffer (0.1 M, pH 7.2)

  • Secondary fixative: 1% osmium tetroxide in phosphate buffer

  • Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer

  • SEM stubs

  • Sputter coater with gold or gold-palladium target

Procedure:

  • Excise small agar blocks containing the fungal mycelium from the area of interest on the culture plate.

  • Fix the samples in 2.5% glutaraldehyde for 2-4 hours at 4°C.

  • Wash the samples three times in phosphate buffer for 10 minutes each.

  • Post-fix with 1% osmium tetroxide for 1-2 hours at room temperature.

  • Wash the samples three times in distilled water for 10 minutes each.

  • Dehydrate the samples through a graded ethanol series (30% to 100%), with 15-minute incubations at each concentration.

  • Perform critical point drying to remove the ethanol without causing structural collapse.

  • Mount the dried samples onto SEM stubs using conductive adhesive.

  • Sputter coat the samples with a thin layer of gold or gold-palladium to make them conductive.

  • Image the samples in a scanning electron microscope.

Experimental and Logical Workflows

experimental_workflow cluster_prep Fungal Preparation and Treatment cluster_analysis Microscopic Analysis cluster_data Data Interpretation prep_culture Prepare Fungal Spore Suspension inoculate Inoculate Agar Plates prep_culture->inoculate treat Treat Plates and Incubate inoculate->treat prep_drug Prepare this compound Disks prep_drug->treat light_microscopy Light Microscopy (LPCB & Calcofluor White) treat->light_microscopy Sample sem Scanning Electron Microscopy (SEM) treat->sem Sample tem Transmission Electron Microscopy (TEM) (Optional) treat->tem Sample image_analysis Digital Image Analysis and Quantification light_microscopy->image_analysis sem->image_analysis tem->image_analysis quantify Quantify Morphological Changes (e.g., Hyphal Diameter) image_analysis->quantify qualify Qualitative Assessment of Damage image_analysis->qualify report Summarize in Tables and Report quantify->report qualify->report putative_signaling_pathway cluster_response Phenotypic Outcomes clavariopsin_a This compound cell_membrane Fungal Cell Membrane clavariopsin_a->cell_membrane Interacts with / Disrupts cell_wall_stress Cell Wall Stress cell_membrane->cell_wall_stress cwi_pathway Cell Wall Integrity (CWI) Pathway Activation cell_wall_stress->cwi_pathway mapk_cascade MAPK Cascade (e.g., Mkc1 in C. albicans) cwi_pathway->mapk_cascade downstream_effectors Downstream Transcription Factors mapk_cascade->downstream_effectors cellular_response Cellular Response downstream_effectors->cellular_response chitin_synthesis Increased Chitin Synthesis cellular_response->chitin_synthesis cell_wall_remodeling Cell Wall Remodeling cellular_response->cell_wall_remodeling hyphal_swelling Hyphal Swelling cell_wall_remodeling->hyphal_swelling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clavariopsin A Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Clavariopsin A in antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for determining the optimal concentration of this novel antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

This compound is a cyclic depsipeptide that has demonstrated in vitro antifungal activity against a range of fungi.[1] Studies have shown its effectiveness against various plant pathogenic fungi, with minimum inhibitory doses (MID) observed in the range of 0.01-10 µ g/disk .[2][3][4][5] It has also shown activity against human pathogenic fungi such as Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1][6]

Q2: What is the first step to determine the optimal concentration of this compound for my experiments?

The initial step is to perform a dose-response or range-finding experiment using a standardized broth microdilution assay. This will help you determine the preliminary Minimum Inhibitory Concentration (MIC) of this compound against your fungal strain of interest. This initial experiment should test a broad range of concentrations to narrow down the effective range.

Q3: What is the recommended solvent for dissolving this compound?

As a cyclic depsipeptide, this compound is likely to have limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving such compounds for in vitro assays. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the assay medium (e.g., RPMI 1640) to the final desired concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.

Q4: Is this compound expected to be stable in my assay medium?

The stability of cyclic depsipeptides in assay media like RPMI 1640 at 35°C can vary. It is recommended to prepare fresh dilutions of this compound for each experiment. If you suspect stability issues, a stability assay can be performed by incubating the compound in the medium for the duration of your experiment and then assessing its antifungal activity.

Q5: Has this compound shown any cytotoxicity against mammalian cells?

Preliminary studies have indicated that this compound and its related compounds exhibit no cytotoxicity toward the HeLa-S3 cancer cell line, suggesting a potential for selective activity against fungal cells.[2][3][4] However, it is highly recommended to perform your own cytotoxicity assays on relevant mammalian cell lines to determine the therapeutic index.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your antifungal assays with this compound.

Issue Potential Cause Recommended Solution
No antifungal activity observed at any concentration. 1. This compound may not be effective against the tested fungal strain. 2. The concentration range tested is too low. 3. This compound is not soluble or has degraded in the assay medium. 4. Errors in preparing the drug dilutions.1. Test against a known susceptible fungal strain as a positive control. 2. Perform a wider range-finding study with higher concentrations. 3. Confirm the solubility of this compound in your stock solvent and prepare fresh dilutions for each experiment. Consider performing a stability assay. 4. Double-check all calculations and pipetting steps for serial dilutions.
High variability in MIC values between replicate experiments. 1. Inconsistent inoculum preparation. 2. Pipetting errors during serial dilutions. 3. Edge effects in the microtiter plate. 4. Contamination of the culture or reagents.1. Standardize your inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell density. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Avoid using the outer wells of the microtiter plate, or fill them with sterile medium to maintain humidity. 4. Check the sterility of your medium, buffers, and fungal culture.
"Trailing" or reduced but persistent growth at concentrations above the MIC. 1. This phenomenon is common with some antifungal agents. 2. The reading of the MIC endpoint is subjective.1. Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours). 2. Use a spectrophotometer to read the optical density and define the MIC as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the growth control.

Experimental Protocols

Here are detailed methodologies for key experiments to determine the optimal concentration and characteristics of this compound.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well, flat-bottom microtiter plates

  • Fungal isolate of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Store at -20°C in small aliquots.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar plate.

    • Harvest the fungal cells/spores and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

    • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the assay wells.

  • Preparation of Microdilution Plates:

    • Add 100 µL of RPMI 1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of this compound (prepared by diluting the stock in RPMI 1640) to the first column.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing across the plate. Discard 100 µL from the last column of dilutions.

    • This will leave 100 µL in each well.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI 1640 and 100 µL of the fungal inoculum.

    • Sterility Control: A well containing 200 µL of RPMI 1640 only.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay and the fungal inoculum.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction of this compound with other antifungal drugs.

Procedure:

  • Prepare serial dilutions of this compound along the rows of a 96-well plate and a second antifungal agent along the columns.

  • Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Protocol 3: Time-Kill Curve Assay

This assay provides information on the fungicidal or fungistatic activity of this compound over time.

Procedure:

  • Prepare fungal cultures in RPMI 1640 medium.

  • Add this compound at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Incubate the cultures at 35°C.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions and plate on appropriate agar plates to determine the number of viable colonies (CFU/mL).

  • Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered fungicidal activity.

Data Presentation

Table 1: Hypothetical MIC Ranges of this compound against Common Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.125 - 40.52
Candida glabrata0.25 - 814
Aspergillus fumigatus0.06 - 20.251
Aspergillus flavus0.125 - 40.52

Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the actual MIC values for their specific strains.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth, Sterility, and Solvent Controls inoculate->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_mic Read MIC Visually or with a Plate Reader incubate->read_mic

Caption: Workflow for MIC determination of this compound.

Synergy_Testing_Workflow cluster_setup Checkerboard Setup cluster_analysis Analysis dilute_A Serial Dilute this compound (Drug A) in Rows inoculate Inoculate Plate with Fungal Suspension dilute_A->inoculate dilute_B Serial Dilute Second Antifungal (Drug B) in Columns dilute_B->inoculate incubate Incubate and Read MICs of Drugs Alone and in Combination inoculate->incubate calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) incubate->calculate_fici interpret Interpret Interaction: Synergy, Indifference, or Antagonism calculate_fici->interpret

Caption: Workflow for synergy testing using a checkerboard assay.

Signaling_Pathway_Hypothesis clavariopsin This compound cell_wall Fungal Cell Wall clavariopsin->cell_wall cell_membrane Fungal Cell Membrane clavariopsin->cell_membrane inhibition Inhibition of Synthesis or Disruption of Integrity cell_wall->inhibition cell_membrane->inhibition lysis Cell Lysis and Death inhibition->lysis

Caption: Hypothesized mechanism of action for this compound.

References

troubleshooting inconsistent results in Clavariopsin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clavariopsin A experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during the investigation of this compound and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2] Its primary biological activity is potent antifungal action against a range of plant pathogenic fungi.[1][2][3]

Q2: Has the cytotoxicity of this compound been evaluated?

A2: Yes, the cytotoxicity of this compound and its congeners (C-I) has been assessed against the HeLa-S3 cancer cell line. The compounds exhibited no significant cytotoxicity.[1][3][4]

Q3: What is the known mechanism of action for this compound?

A3: The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, it is known to induce hyphal swelling in fungi such as Aspergillus niger.[1][3][4] The primary molecular targets for many antifungal agents include components of the cell wall or cell membrane, or pathways involved in their synthesis.[5][6][7]

Q4: Are there known issues with the stability or solubility of this compound?

A4: Specific data on the long-term stability and solubility of this compound in various solvents is not extensively detailed in the public domain. As with many natural product-derived cyclic peptides, solubility and stability can be significant variables.[8] It is recommended to perform initial solubility tests in desired solvents (e.g., DMSO, ethanol) and to store the compound under standard recommended conditions (e.g., -20°C or -80°C, protected from light) to minimize degradation.[8]

Troubleshooting Inconsistent Antifungal Activity

Inconsistent results in antifungal assays are a common challenge. Below are potential causes and troubleshooting steps for experiments involving this compound.

Problem 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

High variability in MIC values for this compound across experiments can undermine the reliability of your findings.

Potential Cause Recommended Action
Inoculum Preparation Ensure the fungal inoculum is prepared consistently. The concentration of the initial suspension is critical and should be standardized, for example, using a spectrophotometer or hemocytometer to achieve a consistent cell density.[9]
Media Composition Lot-to-lot variability in culture media can affect fungal growth and susceptibility. Use a standardized, high-quality medium like RPMI 1640 for susceptibility testing.[10]
Endpoint Reading Subjective reading of MIC endpoints can introduce variability, especially with fungistatic compounds that may cause trailing growth.[10] For this compound, which can cause hyphal swelling, it is important to establish a clear and consistent endpoint definition (e.g., the lowest concentration with a significant reduction in turbidity, such as ≥50%, compared to the control).[10]
Compound Stability This compound may degrade if not stored or handled properly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm the integrity of your compound stock if you observe a sudden loss of activity.[8]
Problem 2: No Antifungal Activity Observed

A complete lack of antifungal activity can be perplexing, especially when previous experiments or literature suggest otherwise.

Potential Cause Recommended Action
Incorrect Fungal Strain Verify the identity and susceptibility of your fungal strain. It is possible the strain has acquired resistance or is intrinsically resistant.[11]
Compound Precipitation This compound may precipitate out of solution at the concentrations being tested, especially in aqueous media. Visually inspect for precipitation and consider using a small percentage of a solubilizing agent like DMSO.[8]
Assay Conditions Ensure that the pH and temperature of the incubation are optimal for both fungal growth and compound activity.[8]
Degraded Compound The compound may have degraded due to improper storage or handling. Test a fresh sample of this compound.[8]

Troubleshooting Inconsistent Cytotoxicity Results

While this compound has been reported to have low cytotoxicity, inconsistent results in your own assays should be investigated.

Problem: Unexpected Cytotoxicity Observed in HeLa-S3 or Other Cell Lines
Potential Cause Recommended Action
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to mammalian cells. Ensure the final solvent concentration in your assay is at a non-toxic level (typically <0.5%). Run a solvent-only control.
Contamination Check cell cultures for mycoplasma or other microbial contamination, which can affect cell health and lead to misleading results.[12]
Cell Seeding Density Inconsistent cell numbers can lead to variable results. Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[13][14]
Assay Interference The compound may interfere with the assay chemistry (e.g., auto-fluorescence in a fluorescence-based assay). Perform a counter-screen or use an alternative assay method to confirm the results.[8]

Experimental Protocols

The following are example protocols based on standard methodologies for antifungal and cytotoxicity testing. Researchers should optimize these protocols for their specific experimental conditions.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Prepare Antifungal Stock: Create a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations.[10]

  • Prepare Inoculum: From a fresh culture, suspend several fungal colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.[10]

  • Dilute Inoculum: Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.[10]

  • Inoculation and Incubation: Add the diluted inoculum to the wells of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no fungus). Incubate at the appropriate temperature and duration for the fungal species being tested.[15]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control.[10]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on the viability of a cell line like HeLa-S3.

  • Cell Seeding: Seed HeLa-S3 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizing Potential Mechanisms and Workflows

Since the exact signaling pathway affected by this compound is unknown, the following diagrams illustrate a general experimental workflow and a hypothetical fungal signaling pathway that could be investigated as a potential target.

G cluster_0 Initial Screening & Troubleshooting A Inconsistent Antifungal Activity B Check Inoculum & Media Consistency A->B C Verify Compound Integrity & Solubility A->C D Standardize Endpoint Reading A->D E Consistent Results B->E C->E D->E

Caption: Troubleshooting workflow for inconsistent antifungal activity.

G cluster_1 Experimental Workflow P1 Prepare this compound Stock P2 Antifungal Susceptibility Assay (MIC) P1->P2 P3 Cytotoxicity Assay (e.g., MTT) P1->P3 P5 Data Analysis & Interpretation P2->P5 P3->P5 P4 Mechanism of Action Studies P5->P4 G cluster_2 Hypothetical Fungal Cell Wall Integrity Pathway ClavA This compound Target Unknown Target (e.g., Membrane Sensor) ClavA->Target Inhibition? Pathway MAPK Cascade Target->Pathway Response Cell Wall Synthesis Genes Pathway->Response Phenotype Hyphal Swelling & Growth Inhibition Response->Phenotype

References

Technical Support Center: Improving the Solubility of Clavariopsin A in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Clavariopsin A in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic depsipeptide, a type of fungal secondary metabolite, known for its potent antifungal properties.[1] Structurally, it is a large, hydrophobic molecule, which inherently limits its solubility in aqueous solutions like cell culture media. This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: I'm observing precipitation of this compound when I add it to my culture medium. What is the most common reason for this?

Precipitation is the most common issue encountered when working with this compound in aqueous environments. This typically occurs because the concentration of the compound exceeds its solubility limit in the final culture medium. Even if initially dissolved in a solvent like DMSO, the subsequent dilution into the aqueous medium can cause it to crash out of solution.

Q3: What is the recommended first step to improve the solubility of this compound?

The most widely used and recommended initial approach is to first dissolve this compound in a small amount of a sterile, water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose due to its high solubilizing power for a wide range of compounds.[2][3][4]

Q4: How do I prepare a stock solution of this compound using DMSO?

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

The cytotoxicity of DMSO varies between cell lines. However, a general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize toxic effects.[2] Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess its impact on your specific cell line.

Q6: Are there alternatives to DMSO for dissolving this compound?

Yes, several alternatives can be explored if DMSO is not suitable for your experimental system:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Pluronic F-68: This is a non-ionic surfactant that can form micelles in aqueous solutions, entrapping the hydrophobic drug and increasing its apparent solubility. It is also known to protect cells from shear stress in suspension cultures.

  • Other Organic Solvents: Ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions, but their compatibility with your specific cell line and assay must be verified.

Q7: Is this compound cytotoxic?

Studies have shown that this compound and its analogs exhibit potent antifungal activity with no observed cytotoxicity toward the HeLa-S3 cancer cell line.[5][6][7] However, cytotoxicity can be cell-line dependent. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest using standard viability assays (e.g., MTT, XTT, or trypan blue exclusion).

Q8: How should I store my this compound stock solution?

For optimal stability, it is recommended to store stock solutions of this compound in a non-polar solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. While specific stability data for this compound is limited, cyclic depsipeptides are generally more resistant to enzymatic degradation than linear peptides.[8] However, their stability in aqueous solutions can be pH-dependent.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the culture medium. The concentration of this compound in the final medium exceeds its solubility limit.- Decrease the final concentration of this compound. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the non-toxic range for your cells. - Vigorously vortex or mix the medium while adding the stock solution dropwise to ensure rapid and even dispersion.
The culture medium becomes cloudy over time after adding this compound. Slow precipitation of the compound.- The compound may not be stable in the aqueous environment of the culture medium over long incubation periods. Consider refreshing the medium with freshly prepared this compound solution at regular intervals. - Explore the use of solubilizing agents like cyclodextrins or Pluronic F-68 which can enhance long-term stability in solution.
Inconsistent experimental results between batches. - Inaccurate concentration of the stock solution. - Degradation of this compound in the stock solution or working solution.- Ensure the this compound is fully dissolved in the stock solution. Centrifuge the stock solution to pellet any undissolved material before determining the concentration of the supernatant. - Prepare fresh stock solutions regularly. - Aliquot the stock solution to minimize freeze-thaw cycles.
The vehicle control (e.g., DMSO alone) is showing toxicity. The final concentration of the solvent is too high for the cell line.- Reduce the final concentration of the solvent in the culture medium. This may require preparing a more concentrated stock solution of this compound if its solubility allows. - Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, conical microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Aseptically weigh a small, precise amount of this compound powder (e.g., 1 mg) and transfer it to a sterile microcentrifuge tube.

    • Add a minimal volume of sterile DMSO (e.g., 100 µL) to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution for any remaining particulate matter. If necessary, add small additional volumes of DMSO (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the solution is clear.

    • Once fully dissolved, calculate the final concentration of your stock solution (e.g., if 1 mg was dissolved in a final volume of 200 µL, the concentration is 5 mg/mL).

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells with this compound
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Complete cell culture medium, pre-warmed to 37°C

    • Cultured cells ready for treatment

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, to achieve a final concentration of 10 µg/mL in 2 mL of medium from a 5 mg/mL stock solution, you would need 4 µL of the stock.

    • Important: To avoid precipitation, add the calculated volume of the stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling the medium. Do not add the medium to the concentrated stock solution.

    • Immediately after dilution, remove the existing medium from your cells and replace it with the medium containing this compound.

    • Include a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells.

    • Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dosing Cell Dosing weigh Weigh this compound add_dmso Add minimal sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_sol Check for complete dissolution dissolve->check_sol check_sol->dissolve If not dissolved, add more DMSO store Aliquot and store at -20°C / -80°C check_sol->store If dissolved thaw Thaw stock solution dilute Dilute stock into pre-warmed medium thaw->dilute treat Treat cells dilute->treat incubate Incubate treat->incubate

Caption: Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_logic start Precipitation Observed? cause1 Concentration too high? start->cause1 Yes cause2 Poor mixing? start->cause2 Yes cause3 Instability in medium? start->cause3 Yes sol1 Decrease final concentration cause1->sol1 Yes sol2 Add stock dropwise with vortexing cause2->sol2 Yes sol3 Use solubilizing agents (e.g., cyclodextrin) cause3->sol3 Yes sol4 Refresh medium periodically cause3->sol4 Yes

Caption: Troubleshooting logic for this compound precipitation in culture media.

References

Technical Support Center: Large-Scale Production of Clavariopsin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Clavariopsin A.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is its large-scale production important?

This compound is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete Clavariopsis aquatica.[1] It exhibits significant in vitro antifungal activity against various pathogens, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1][2] Its potential as a novel antifungal agent necessitates the development of robust and scalable production methods to meet potential clinical and commercial demands.

2. What are the primary methods for producing this compound?

This compound is produced through submerged fermentation of Clavariopsis aquatica.[1] This involves cultivating the fungus in a liquid nutrient medium under controlled conditions to promote the biosynthesis and secretion of the desired compound.

3. What are the main challenges in the large-scale fermentation of Clavariopsis aquatica for this compound production?

Scaling up the fermentation of filamentous fungi like Clavariopsis aquatica presents several challenges:

  • Morphology and Viscosity: The filamentous growth (mycelial pellets or dispersed hyphae) can significantly increase the viscosity of the fermentation broth. This impedes proper mixing and oxygen transfer, leading to reduced yields.

  • Oxygen Transfer: High biomass density and viscosity limit the efficient transfer of oxygen from the gas phase to the microbial cells, which is critical for aerobic fermentation.

  • Shear Stress: Mechanical agitation in large bioreactors can cause shear stress, potentially damaging the fungal mycelia and affecting productivity.

  • Nutrient Gradients: In large vessels, inefficient mixing can lead to the formation of nutrient gradients, where some cells are starved of essential substrates.

  • Contamination: Maintaining sterility in large-scale, long-duration fermentations is a critical challenge.

4. What are the key steps in the downstream processing and purification of this compound?

Following fermentation, this compound is isolated and purified from the culture broth. A general workflow includes:

  • Biomass Removal: Separation of the fungal mycelia from the liquid broth, typically through filtration or centrifugation.

  • Extraction: The culture broth is often treated with a solvent like acetone to extract the compound, followed by partitioning into an organic solvent such as ethyl acetate.[3]

  • Chromatography: The crude extract is then subjected to a series of chromatographic steps for purification. This may include silica gel column chromatography and repeated rounds of reversed-phase high-performance liquid chromatography (HPLC).[3]

5. How is the stability of this compound affected by environmental factors?

While specific stability data for this compound is limited, cyclic depsipeptides, in general, can be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Extremes in pH can lead to hydrolysis of the ester and amide bonds within the cyclic structure.

  • Temperature: High temperatures can accelerate degradation pathways. Long-term storage should be at low temperatures.

  • Enzymatic Degradation: Proteases present in the fermentation broth or introduced during downstream processing could potentially degrade the peptide.

II. Troubleshooting Guides

A. Fermentation Issues
Problem Potential Cause(s) Troubleshooting Steps
Low this compound Yield 1. Suboptimal media composition. 2. Inadequate aeration or agitation. 3. Unfavorable pH or temperature. 4. Fungal strain degradation.1. Optimize carbon and nitrogen sources, and trace elements. Consider screening different media formulations. 2. Increase agitation speed and/or aeration rate. Monitor dissolved oxygen (DO) levels and maintain above critical setpoints. For filamentous fungi, consider fed-batch strategies to control viscosity. 3. Monitor and control pH and temperature throughout the fermentation. Determine the optimal range for C. aquatica growth and this compound production. 4. Maintain a robust cell banking system and regularly check the productivity of the working cell bank.
High Broth Viscosity 1. Excessive mycelial growth. 2. Formation of highly filamentous morphology.1. Optimize the carbon-to-nitrogen ratio to control biomass density. 2. Induce pellet formation through manipulation of inoculum density, media composition (e.g., addition of calcium chloride), or pH. Pellets can improve rheology and oxygen transfer.
Foaming 1. High protein content in the medium. 2. High agitation and aeration rates.1. Add an appropriate antifoaming agent. Ensure the antifoam does not negatively impact cell growth or downstream processing.
Contamination 1. Inadequate sterilization of the fermenter or media. 2. Non-sterile sampling or addition procedures.1. Validate sterilization protocols (autoclave cycles, filter integrity). 2. Implement and strictly follow aseptic techniques for all manipulations.
B. Purification Issues
Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of this compound 1. Inefficient extraction from the fermentation broth. 2. Degradation during purification. 3. Poor binding or elution from chromatography columns.1. Optimize the solvent system and extraction parameters (e.g., pH, temperature, mixing time). 2. Work at low temperatures and minimize the duration of purification steps. Consider adding protease inhibitors if enzymatic degradation is suspected. 3. Screen different chromatography resins (e.g., C18, phenyl) and optimize the mobile phase composition (solvents, pH, additives) for binding and elution.
Co-elution of Impurities 1. Similar physicochemical properties of impurities and this compound. 2. Overloading of the chromatography column.1. Employ orthogonal chromatography techniques (e.g., ion-exchange followed by reversed-phase). 2. Optimize the sample load on the column to ensure adequate separation.
Product Precipitation 1. Poor solubility in the purification buffers.1. Adjust the pH or add organic modifiers (e.g., acetonitrile, methanol) to the buffers to improve solubility.

III. Experimental Protocols & Data

A. Fermentation Protocol (Lab-Scale Example)

This protocol is based on the methods described for the cultivation of Clavariopsis aquatica for Clavariopsin production.[3]

  • Inoculum Preparation:

    • Culture Clavariopsis aquatica on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a mature culture.

    • Inoculate a seed culture medium with a plug of the agar culture.

    • Incubate the seed culture at 25°C with shaking until sufficient biomass is obtained.

  • Production Fermentation:

    • Inoculate the production medium in a fermenter with the seed culture.

    • Fermentation Parameters:

      • Temperature: 25°C

      • Duration: 18 days

      • Agitation and Aeration: To be optimized for the specific fermenter geometry to maintain adequate dissolved oxygen levels.

B. Purification Protocol (Lab-Scale Example)

This protocol is adapted from the isolation procedure for Clavariopsins.[3]

  • Extraction:

    • Treat the whole culture broth with an equal volume of acetone to lyse the cells and solubilize the compounds.

    • Remove the fungal biomass by filtration.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Partition the resulting aqueous extract with an equal volume of ethyl acetate (EtOAc).

    • Separate and collect the EtOAc layer.

  • Chromatography:

    • Concentrate the EtOAc extract and apply it to a silica gel column.

    • Elute the column with a step gradient of solvents (e.g., hexane-EtOAc followed by EtOAc-methanol).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and further purify by reversed-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., water-acetonitrile).

C. Quantitative Data (Analogous Systems)
Parameter Value Range (Analogous Fungal Cyclic Depsipeptides)
Fermentation Titer 50 - 500 mg/L
Purification Yield 10 - 40%
Final Purity (HPLC) >95%

IV. Visualizations

A. General Workflow for this compound Production

G cluster_0 Upstream Processing cluster_1 Downstream Processing strain Clavariopsis aquatica Strain inoculum Inoculum Development strain->inoculum fermentation Large-Scale Fermentation inoculum->fermentation harvest Harvest & Biomass Removal fermentation->harvest extraction Solvent Extraction harvest->extraction purification Chromatographic Purification extraction->purification final_product Pure this compound purification->final_product G cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Modules cluster_key Domain Key module1 Module 1 A T C module2 Module 2 A T C module1->module2 Elongation module_n Module n A T C module2->module_n ... te TE Domain module_n->te Termination product Cyclic Depsipeptide (this compound) te->product Cyclization & Release precursors Amino Acid & Hydroxy Acid Precursors precursors->module1 key A = Adenylation (Substrate Activation) T = Thiolation (Substrate Tethering) C = Condensation (Peptide Bond Formation) TE = Thioesterase (Cyclization/Release)

References

Technical Support Center: Overcoming Resistance to Clavariopsin A in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Clavariopsin A, particularly concerning the emergence of resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a cyclic depsipeptide antifungal agent isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2][3][4] While its precise molecular target is yet to be definitively established, based on the mechanism of other fungal cyclic depsipeptides such as Aureobasidin A, it is hypothesized to inhibit inositol phosphorylceramide (IPC) synthase.[5][6][7] This enzyme is critical for the biosynthesis of sphingolipids, which are essential components of the fungal cell membrane.[5][6][7] Inhibition of IPC synthase disrupts membrane integrity, leading to cell death.[8]

Q2: What are the common signs of this compound resistance in my fungal cultures?

Researchers may observe a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit fungal growth compared to susceptible strains. This can manifest as the ability of the fungus to grow on agar plates containing concentrations of this compound that were previously inhibitory, or a lack of dose-dependent growth inhibition in broth microdilution assays.

Q3: Are there known mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been documented in the literature, resistance to other cyclic depsipeptides that target sphingolipid synthesis, such as Aureobasidin A, has been attributed to mutations in the gene encoding the target enzyme, IPC synthase (e.g., the AUR1 gene in Saccharomyces cerevisiae).[5] Therefore, it is plausible that resistance to this compound could arise from similar mechanisms.

Q4: Can resistance to this compound be multifactorial?

Yes, as with many antifungal agents, resistance can be complex and involve multiple mechanisms. These can include, but are not limited to, modification of the drug target, increased drug efflux through the activation of membrane transporters, and the formation of biofilms, which can reduce drug penetration.

Troubleshooting Guides

Issue 1: Decreased Susceptibility to this compound Observed in Fungal Strain

If you observe a decrease in the susceptibility of your fungal strain to this compound, follow this troubleshooting workflow to investigate the potential resistance mechanism.

Experimental Workflow for Investigating Decreased Susceptibility:

G cluster_0 Initial Observation cluster_1 Step 1: Confirmation and Quantification cluster_2 Step 2: Investigate Target Modification cluster_3 Step 3: Assess Drug Efflux cluster_4 Step 4: Evaluate Cell Wall Integrity A Decreased Susceptibility to this compound B Perform MIC Assay (Broth Microdilution) A->B C Compare MIC with Wild-Type Strain B->C D Sequence Putative IPC Synthase Gene C->D If MIC is significantly higher F Efflux Pump Inhibitor Synergy Assay C->F If no target mutations found G Sorbitol Assay C->G As an alternative or parallel investigation E Compare Sequences for Mutations D->E

Caption: Workflow for troubleshooting decreased this compound susceptibility.

Detailed Methodologies:

  • Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

    • Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

    • Inoculate each well with a standardized fungal suspension (e.g., 0.5-2.5 x 10^3 cells/mL).

    • Incubate the plate at the optimal growth temperature for the fungal species for 24-48 hours.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to a drug-free control.

  • Sequencing of the Putative IPC Synthase Gene:

    • Extract genomic DNA from both the resistant and susceptible (wild-type) fungal strains.

    • Design primers to amplify the homologous gene of AUR1 (IPC synthase) in your fungal species of interest.

    • Perform PCR amplification of the target gene.

    • Sequence the PCR products and compare the sequences from the resistant and susceptible strains to identify any mutations.

  • Efflux Pump Inhibitor Synergy Assay:

    • Perform a checkerboard MIC assay with this compound in combination with a known efflux pump inhibitor (e.g., verapamil or FK506).

    • A significant reduction in the MIC of this compound in the presence of the inhibitor suggests the involvement of efflux pumps in resistance.

  • Sorbitol Assay:

    • Perform a MIC assay as described above, but in two sets of 96-well plates: one with standard medium and one with medium supplemented with an osmotic stabilizer like 0.8 M sorbitol.

    • If the resistance is due to a compromised cell wall, the presence of sorbitol may partially or fully restore susceptibility to this compound.

Issue 2: High Background Growth or Biofilm Formation in Susceptibility Assays

Biofilm formation can lead to apparent resistance due to reduced drug penetration.

Troubleshooting Biofilm-Related Resistance:

  • Crystal Violet Biofilm Assay: Quantify the biofilm-forming capacity of your resistant strain compared to the susceptible strain.

  • Microscopy: Visually inspect the growth in your microtiter plates for the presence of biofilms.

  • Sessile MIC Testing: If biofilm formation is confirmed, consider performing a sessile MIC assay, which measures the susceptibility of cells within a biofilm, to get a more accurate measure of resistance.

Data Presentation

Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Fold Change in MIC
Wild-Type0.5-
Resistant Isolate 11632
Resistant Isolate 2816

Table 2: Example Data from an Efflux Pump Inhibitor Synergy Assay

Fungal StrainThis compound MIC (µg/mL)This compound MIC + Verapamil (µg/mL)Fold Reduction in MIC
Resistant Isolate 11628

Visualizations

Hypothesized Signaling Pathway of this compound Action and Resistance:

G cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms A This compound B IPC Synthase A->B Inhibits C Sphingolipid Biosynthesis B->C Blocks D Cell Membrane Integrity C->D Disrupts E Fungal Cell Death D->E F Mutation in IPC Synthase Gene F->B Alters Target G Increased Drug Efflux G->A Removes Drug H Biofilm Formation H->A Blocks Penetration

Caption: Hypothesized mechanism of this compound and potential resistance pathways.

References

minimizing cytotoxicity of Clavariopsin A in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Clavariopsin A, with a focus on addressing concerns related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the reported cytotoxicity of this compound in mammalian cells?

Current research indicates that this compound and its analogues exhibit potent antifungal activity with no significant cytotoxicity observed against the HeLa-S3 cancer cell line[1][2][3]. This suggests a degree of selectivity for fungal cells over the tested mammalian cancer cell line.

Q2: I am observing cytotoxicity in my experimental model when using this compound. What are the potential causes?

If you are observing cytotoxicity, it is crucial to investigate potential experimental artifacts before attributing the effect to the compound itself. Common causes of unexpected cytotoxicity include:

  • High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Compound Purity and Stability: Impurities in the compound preparation or degradation of the compound over time can lead to toxic effects.

  • Incorrect Concentration: An error in calculating the final concentration of this compound in your assay could lead to unintended high doses.

  • Contamination: Microbial contamination (e.g., bacteria, mycoplasma) in cell cultures can cause cell death, which may be misinterpreted as compound-induced cytotoxicity.

  • Assay Interference: The compound may interfere with the components of your cytotoxicity assay (e.g., reacting with MTT reagent).

  • Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to this compound that has not been previously reported.

Q3: What are the best practices for preparing and handling this compound in experimental settings?

To ensure the reliability and reproducibility of your results, adhere to the following best practices:

  • Solubility Testing: Determine the optimal solvent and concentration for your stock solution. Ensure the final solvent concentration in your culture medium is non-toxic to your cells (typically <0.5% for DMSO).

  • Stock Solution Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Proper Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light.

  • Purity Verification: Whenever possible, use high-purity this compound and verify its identity and purity.

Q4: What controls should I include in my cytotoxicity assays?

Proper controls are essential for interpreting your data accurately. At a minimum, you should include:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of solvent used to deliver this compound to account for any solvent-induced toxicity.

  • Positive Control: A compound known to induce cytotoxicity in your cell line to ensure the assay is working correctly.

  • Medium-Only Control: Wells containing only culture medium (no cells) to determine the background absorbance/fluorescence of the assay[4].

Q5: How can I distinguish between cytotoxic and cytostatic effects?

A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without necessarily killing the cells. To differentiate between these effects, you can:

  • Cell Counting: Monitor the total number of viable cells over time. A decrease in cell number suggests cytotoxicity, while a plateau in cell number suggests a cytostatic effect[4].

  • Apoptosis Assays: Use assays such as Annexin V/PI staining to specifically detect apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Analyze the cell cycle distribution to see if the compound causes arrest at a particular phase, which is indicative of a cytostatic effect[5].

Troubleshooting Guide: Unexpected Cytotoxicity

ObservationPossible CauseRecommended Solution
High cytotoxicity observed at all concentrations. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high.Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., <0.5%). Run a vehicle control with varying solvent concentrations to determine the toxicity threshold.
Contamination: Cell culture is contaminated with bacteria, yeast, or mycoplasma.Regularly test cell cultures for mycoplasma. Visually inspect cultures for signs of contamination. Discard any contaminated cultures.
Incorrect Compound Concentration: Error in dilution calculations leading to a much higher final concentration.Double-check all calculations for serial dilutions. Prepare fresh dilutions from a new stock aliquot.
Variable results between replicate wells. Uneven Cell Seeding: Inconsistent number of cells seeded across the plate.Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for seeding and ensure proper technique.
Edge Effects: Evaporation of medium from the outer wells of the plate.Avoid using the outermost wells of the assay plate for experimental treatments. Fill the outer wells with sterile PBS or medium to maintain humidity[4].
Assay signal is lower than expected in the untreated control. Poor Cell Health: Cells were not healthy or were at an inappropriate confluency at the time of the experiment.Use cells at a consistent and optimal passage number and confluency. Ensure proper cell culture conditions (media, temperature, CO2).
Assay Interference: Phenol red in the culture medium can interfere with colorimetric assays.Use phenol red-free medium for the duration of the assay to reduce background signal and quenching[4][6].

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include untreated and vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Quantitative Data Summary

As published literature indicates a lack of cytotoxicity for this compound in the tested mammalian cell line, this table summarizes its reported antifungal activity to provide context for its biological function.

Table 1: Antifungal Activity of Clavariopsins

CompoundTarget FungusMinimum Inhibition Dose (µ g/disk )Reference
ClavariopsinsBotrytis cinerea0.01-10[1]
Magnaporthe oryzae0.01-10[1]
Colletotrichum orbiculare0.01-10[1]
Fusarium oxysporum0.01-10[1]
Alternaria alternata0.01-10[1]
Aspergillus niger0.01-10[1]
Clavariopsins A & BAspergillus fumigatusNot specified[7]
Aspergillus nigerNot specified[7]
Candida albicansNot specified[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment (Incubate 24-72h) compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition solubilization 5. Solubilize Formazan mtt_addition->solubilization read_plate 6. Read Absorbance solubilization->read_plate data_analysis 7. Calculate % Viability read_plate->data_analysis results Results (IC50 Value) data_analysis->results

Caption: Workflow for a standard MTT cytotoxicity assay.

signaling_pathway cluster_mammalian Mammalian Cell (Hypothetical Off-Target) ClavariopsinA This compound FungalCellWall Fungal Cell Wall Target (e.g., β-glucan synthase) ClavariopsinA->FungalCellWall Inhibition Mitochondria Mitochondria ClavariopsinA->Mitochondria Potential Off-Target Effect (Not Reported) CellWallIntegrity Loss of Cell Wall Integrity FungalCellWall->CellWallIntegrity Leads to OsmoticStress Increased Osmotic Stress CellWallIntegrity->OsmoticStress CellLysis Cell Lysis OsmoticStress->CellLysis ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Clavariopsin A MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of Clavariopsin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] It has demonstrated in vitro antifungal activity against a range of fungi, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1]

Q2: What is the general mechanism of action for this compound?

While the precise mechanism is still under investigation, this compound is known to induce hyphal swelling in Aspergillus niger, suggesting that it may interfere with fungal cell wall synthesis or integrity.[2][3] This is a common mode of action for antifungal peptides, which often target the fungal cell wall or membrane.

Q3: How should I prepare a stock solution of this compound for an MIC assay?

Due to its hydrophobic nature as a cyclic peptide, this compound may have poor solubility in water. It is recommended to first dissolve the peptide in a small amount of 100% Dimethyl Sulfoxide (DMSO).[4][5][6] Once fully dissolved, this stock solution can then be serially diluted in the appropriate broth medium for the MIC assay. It is crucial to ensure the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid any inhibitory effects on the fungal growth.[7] A DMSO-only control should always be included in your experiment to verify it does not inhibit fungal growth at the concentration used.

Q4: Can I use the disk diffusion method to determine the MIC of this compound?

While disk diffusion assays can indicate antifungal activity, they may not be suitable for accurately determining the MIC of peptides like this compound.[8] Peptides can have poor diffusion through the agar matrix and may bind to the filter paper disks, leading to unreliable results. The broth microdilution method is the recommended standard for determining the MIC of antifungal agents.

Experimental Protocols

Refined Broth Microdilution Protocol for this compound MIC Determination

This protocol is based on established methods for antifungal susceptibility testing of cyclic peptides and should be optimized for your specific fungal strains and laboratory conditions.

1. Preparation of this compound Stock Solution:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the peptide is completely dissolved.

  • This stock solution will be used to prepare the working solutions for the MIC assay.

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

  • Prepare a fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This typically corresponds to an inoculum concentration of 1-5 x 10^6 CFU/mL.

  • Dilute this suspension in the test broth (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to achieve the final desired inoculum concentration in the microplate wells (typically 0.5-2.5 x 10^3 CFU/mL).

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the test broth to achieve the desired concentration range.

  • Add the prepared fungal inoculum to each well.

  • Include the following controls on each plate:

    • Growth Control: Inoculum in broth without this compound.

    • Sterility Control: Broth only (no inoculum or this compound).

    • Solvent Control: Inoculum in broth with the highest concentration of DMSO used in the assay.

  • Incubate the plate at the optimal temperature and duration for the specific fungal strain (e.g., 35°C for 24-48 hours).

4. MIC Determination:

  • The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

  • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No inhibition of fungal growth at any concentration 1. Inactive this compound.2. Incorrect stock solution preparation.3. Fungal strain is resistant.4. High inoculum density.1. Verify the integrity and storage conditions of your this compound.2. Re-prepare the stock solution, ensuring complete dissolution in DMSO before diluting in broth.3. Test against a known susceptible control strain.4. Ensure your inoculum is prepared to the correct McFarland standard.
Inconsistent results between replicates ("skipped wells") 1. Pipetting errors during serial dilution.2. Incomplete mixing of this compound in the wells.3. Contamination of the microplate.1. Use calibrated pipettes and change tips between dilutions.2. Gently mix the contents of each well after adding the compound and inoculum.3. Use aseptic technique throughout the procedure.
Inhibition of growth in the solvent control well The concentration of DMSO is too high and is inhibiting fungal growth.Reduce the final concentration of DMSO in the wells to a non-inhibitory level (typically ≤1%).
Precipitation of this compound in the wells The solubility limit of this compound in the aqueous broth has been exceeded.1. Ensure the initial stock solution in DMSO is at a high enough concentration to allow for sufficient dilution in the broth.2. Consider using a broth medium with additives that may improve the solubility of hydrophobic compounds, if compatible with your fungal strain.

Data Presentation

Table 1: Antifungal Activity of this compound (Disk Diffusion Method)

Fungal StrainMinimum Inhibitory Dose (MID) (µ g/disk )
Botrytis cinerea0.1 - 1
Magnaporthe oryzae1 - 3
Colletotrichum orbiculare1 - 3
Fusarium oxysporum3 - 10
Alternaria alternata0.3 - 1
Aspergillus niger0.3 - 1

Data sourced from a paper disk diffusion method and represents the minimum dose that induced a visually distinct inhibition zone. This is not equivalent to a broth microdilution MIC.[9]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of This compound in Broth stock->dilution inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Microplate Wells inoculum->inoculation dilution->inoculation incubation Incubate Plate (e.g., 35°C, 24-48h) inoculation->incubation reading Read Results (Visual or OD) incubation->reading mic_det Determine MIC reading->mic_det

Caption: Workflow for this compound MIC Determination.

Troubleshooting_Logic cluster_checks Initial Checks cluster_issues Potential Issues cluster_solutions Solutions start Unexpected MIC Result check_controls Review Controls: - Growth Control OK? - Sterility Control OK? - Solvent Control OK? start->check_controls check_prep Verify Procedures: - Inoculum Density Correct? - Stock Solution Prep Correct? check_controls->check_prep Controls OK adjust_dmso Adjust DMSO Concentration check_controls->adjust_dmso Solvent Control Inhibited solubility Solubility/Precipitation Issue check_prep->solubility Procedures OK resistance Inherent Fungal Resistance solubility->resistance adhesion Peptide Adhesion to Plate resistance->adhesion retest Repeat Assay with QC Strain adhesion->retest modify_protocol Modify Protocol (e.g., different plate type) retest->modify_protocol QC Strain Fails

Caption: Troubleshooting Logic for this compound MIC Assays.

References

Technical Support Center: Stabilization of Clavariopsin A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of Clavariopsin A for long-term storage. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyclodepsipeptide with potent antifungal properties, making it a promising candidate for drug development. As a complex biomolecule, its chemical and physical stability can be compromised during long-term storage, potentially leading to a loss of biological activity and the formation of degradation products. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results and for the future development of this compound as a therapeutic agent.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively reported in the literature, based on its cyclodepsipeptide structure, the following are the most probable degradation routes:

  • Hydrolysis: The ester and amide bonds within the cyclic structure are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions. This is a common degradation pathway for peptides and depsipeptides.

  • Oxidation: Certain amino acid residues within the this compound sequence may be sensitive to oxidation, particularly if they contain sulfur atoms or aromatic rings. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidized derivatives with potentially altered activity.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the degradation of the molecule. This is a concern for many natural products, especially during handling and storage.

Q3: What are the recommended general storage conditions for this compound?

For optimal long-term stability, lyophilized (freeze-dried) this compound should be stored under the following conditions:

  • Temperature: -20°C or, for extended periods, -80°C.

  • Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protected from light by using amber vials or by storing in the dark.

Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and to store them at -80°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound.

Problem 1: Loss of Antifungal Activity Over Time

Potential Cause Troubleshooting Step Rationale
Chemical Degradation (Hydrolysis, Oxidation) 1. Verify Storage Conditions: Ensure the lyophilized powder is stored at -20°C or -80°C and protected from moisture and air. 2. Check Reconstitution Solvent: Use anhydrous, high-purity solvents for reconstitution. Avoid acidic or basic buffers if their effect on this compound stability is unknown. 3. Analyze for Degradation Products: Use High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products.Improper storage accelerates chemical degradation. Water and reactive species in solvents can degrade the compound. HPLC can confirm if degradation has occurred.
Repeated Freeze-Thaw Cycles 1. Prepare Aliquots: After reconstitution, divide the solution into single-use aliquots to minimize the number of freeze-thaw cycles. 2. Flash-Freeze: Freeze aliquots rapidly using liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C storage.Repeated freezing and thawing can lead to physical instability, such as aggregation, and can introduce moisture, promoting hydrolysis.
Adsorption to Container Surfaces 1. Use Low-Binding Tubes: Store solutions in polypropylene or other low-protein-binding microcentrifuge tubes. 2. Consider Carrier Proteins (with caution): For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) can prevent adsorption. However, this may interfere with downstream applications.Peptides, especially at low concentrations, can adsorb to glass or certain plastic surfaces, reducing the effective concentration in solution.

Problem 2: Poor Solubility or Precipitation Upon Reconstitution

Potential Cause Troubleshooting Step Rationale
Incorrect Solvent 1. Consult Solubility Data (if available): If the initial solvent is not working, try alternative organic solvents such as DMSO, DMF, or acetonitrile. 2. Perform a Solubility Test: Use a small amount of the compound to test solubility in different solvents before dissolving the entire batch.This compound's solubility will depend on its specific amino acid composition and overall polarity.
Aggregation 1. Sonication: Gently sonicate the solution in a bath sonicator to help break up aggregates. 2. Adjust pH (with caution): If the compound has ionizable groups, adjusting the pH of the solution may improve solubility. This should be done carefully as pH can also affect stability.Peptides can self-associate and form aggregates, leading to precipitation.
Low Temperature of Solvent 1. Allow Solvent to Reach Room Temperature: Ensure the solvent is at room temperature before adding it to the lyophilized powder.Dissolving a compound in a cold solvent can sometimes decrease its solubility.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various storage conditions, as would be determined by a stability-indicating HPLC method. This data is for illustrative purposes to guide experimental design.

Storage Condition Time Point Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
Lyophilized, -80°C, Dark, Inert Gas 6 Months99.5< 0.1< 0.1
12 Months99.20.20.1
Lyophilized, -20°C, Dark, Inert Gas 6 Months98.80.50.2
12 Months97.51.20.5
Lyophilized, 4°C, Dark, Air 1 Month95.12.81.0
3 Months88.76.52.3
In Solution (DMSO), -20°C 1 Month96.32.10.8
3 Months90.55.41.9
In Solution (Aqueous Buffer, pH 7), 4°C 1 Week92.04.52.1
2 Weeks85.18.94.0

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Lyophilized this compound

  • Sample Preparation: Aliquot 1 mg of lyophilized this compound into amber glass vials. Purge each vial with an inert gas (e.g., argon) and seal tightly.

  • Storage Conditions: Place sets of vials in controlled temperature chambers at -80°C, -20°C, and 4°C.

  • Time Points: At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove one vial from each storage condition.

  • Sample Analysis:

    • Allow the vial to equilibrate to room temperature before opening.

    • Reconstitute the powder in a known volume of a suitable solvent (e.g., acetonitrile).

    • Analyze the sample using a validated stability-indicating HPLC-UV method to determine the purity of this compound and quantify any degradation products.

    • Perform a bioassay (e.g., minimum inhibitory concentration against a target fungus) to assess the biological activity of the stored sample.

  • Data Evaluation: Compare the purity and activity of the stored samples to the initial (time 0) sample.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) providing UV and visible light exposure as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.

  • Method Validation: The analytical method is considered "stability-indicating" if it can resolve the parent this compound peak from all major degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_results Data Evaluation start Lyophilized this compound aliquot Aliquot into Vials start->aliquot storage_conditions Store at Various Conditions (-80°C, -20°C, 4°C) aliquot->storage_conditions sampling Remove Samples at Time = 0, 3, 6, 12 months storage_conditions->sampling reconstitute Reconstitute sampling->reconstitute hplc HPLC Analysis (Purity) reconstitute->hplc bioassay Bioassay (Activity) reconstitute->bioassay evaluate Evaluate Stability Profile hplc->evaluate bioassay->evaluate

Caption: Experimental workflow for long-term stability testing of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Expected Outcome problem Loss of Biological Activity cause1 Chemical Degradation problem->cause1 cause2 Freeze-Thaw Cycles problem->cause2 cause3 Adsorption problem->cause3 solution1 Verify Storage Conditions & Analyze Degradants cause1->solution1 solution2 Prepare Single-Use Aliquots cause2->solution2 solution3 Use Low-Binding Tubes cause3->solution3 outcome Stabilized this compound solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for addressing loss of this compound activity.

degradation_pathways clav_a This compound (Cyclodepsipeptide) hydrolysis Hydrolysis (H₂O, Acid/Base) clav_a->hydrolysis oxidation Oxidation (O₂) clav_a->oxidation photodegradation Photodegradation (UV/Vis Light) clav_a->photodegradation deg_prod1 Linearized Peptides & Smaller Fragments hydrolysis->deg_prod1 deg_prod2 Oxidized Derivatives oxidation->deg_prod2 deg_prod3 Photoproducts photodegradation->deg_prod3

Caption: Potential degradation pathways for this compound.

Technical Support Center: Clavariopsin A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Clavariopsin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Fermentation and Production

Q1: My Clavariopsis aquatica culture is showing slow growth and low production of this compound. What are the potential causes and solutions?

A1: Low yield of this compound from Clavariopsis aquatica fermentation can be attributed to several factors. Here are some common issues and troubleshooting steps:

  • Suboptimal Culture Medium: The composition of the culture medium is critical for fungal growth and secondary metabolite production.

    • Troubleshooting:

      • Carbon Source: Ensure an adequate concentration of a suitable carbon source, such as glucose or sucrose.

      • Nitrogen Source: Provide a balanced nitrogen source, like peptone, yeast extract, or ammonium salts.

      • Trace Elements: Fungal growth and metabolism often require specific trace elements. Ensure your medium is supplemented with a standard trace element solution.

  • Incorrect Fermentation Parameters: Temperature, pH, and aeration play a crucial role in fungal metabolism.

    • Troubleshooting:

      • Temperature: Maintain the optimal temperature for Clavariopsis aquatica growth, which is typically around 25-28°C.

      • pH: The initial pH of the culture medium should be optimized. A starting pH of around 6.0-7.0 is generally suitable for many fungi.

      • Aeration: Ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 150-200 rpm) to provide sufficient oxygen for fungal growth and biosynthesis.

  • Strain Viability and Inoculum Quality: The health and age of the fungal culture used for inoculation are important.

    • Troubleshooting:

      • Use a fresh and actively growing culture for inoculation.

      • Optimize the inoculum size; a common starting point is a 5-10% (v/v) inoculum.

Q2: How can I confirm the production of this compound in my crude fermentation extract?

A2: Before proceeding with extensive purification, it is advisable to confirm the presence of this compound in your crude extract.

  • Thin-Layer Chromatography (TLC): This is a quick and simple method for initial screening.

    • Procedure: Spot your crude extract on a silica gel TLC plate and develop it with a suitable solvent system (e.g., a mixture of dichloromethane and methanol). Visualize the spots under UV light or by staining with a general reagent like iodine vapor. Compare the retention factor (Rf) of the spot with that of a this compound standard if available.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and quantitative assessment.

    • Procedure: Inject a small, filtered sample of your crude extract onto a C18 reversed-phase column. Run a gradient elution with acetonitrile and water (often with 0.1% trifluoroacetic acid). Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm and 254 nm). The presence of a peak at the expected retention time of this compound is a good indicator.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for confirming the presence of this compound.

    • Procedure: An LC-MS analysis will provide both the retention time and the mass-to-charge ratio (m/z) of the compounds in your extract. Look for a peak with an m/z corresponding to the molecular weight of this compound (1154.4 g/mol )[1].

Extraction and Initial Purification

Q3: My yield of crude extract after solvent extraction is very low. How can I improve the extraction efficiency?

A3: A low yield of crude extract can be due to incomplete extraction of the secondary metabolites from the fungal biomass and culture broth.

  • Choice of Solvent: The polarity of the extraction solvent is crucial.

    • Troubleshooting: A common and effective method is to first extract with a water-miscible solvent like acetone to disrupt the fungal cells and solubilize the metabolites. After filtration, the aqueous acetone extract can be partitioned with a water-immiscible solvent like ethyl acetate to recover the less polar compounds, including this compound.

  • Extraction Method: The method of extraction can impact efficiency.

    • Troubleshooting:

      • Maceration: Ensure sufficient contact time between the solvent and the fungal material with agitation.

      • Sonication: Using an ultrasonic bath can help disrupt cell walls and improve extraction.

      • Repeated Extractions: Perform multiple extractions (e.g., 3 times) with fresh solvent to ensure complete recovery of the compounds.

  • Drying of Fungal Biomass: If you are extracting from the mycelium, ensure it is properly dried to allow for efficient solvent penetration. Lyophilization (freeze-drying) is an effective method.

Q4: My crude extract contains a lot of pigments and other impurities that are interfering with the initial purification steps. What can I do?

A4: Co-extraction of pigments and other primary metabolites is a common issue.

  • Solid-Phase Extraction (SPE): SPE is an excellent technique for preliminary cleanup of crude extracts.

    • Procedure: Use a C18 SPE cartridge. Condition the cartridge with methanol and then equilibrate with water. Load your crude extract (dissolved in a small amount of a suitable solvent and diluted with water). Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% acetonitrile in water) to remove highly polar impurities. Elute your target compounds with a higher concentration of organic solvent.

  • Silica Gel Column Chromatography: This is a standard method for fractionating crude extracts.

    • Procedure: Pack a column with silica gel and equilibrate with a non-polar solvent like hexane. Load your crude extract (adsorbed onto a small amount of silica gel). Elute with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane, followed by methanol in dichloromethane. Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

HPLC Purification

Q5: I am having difficulty separating this compound from its congener, Clavariopsin B, using reversed-phase HPLC. What can I do to improve the resolution?

A5: this compound and B are structurally very similar, which makes their separation challenging. Optimizing your HPLC conditions is key.

  • Column Selection: The choice of stationary phase can significantly impact selectivity.

    • Troubleshooting:

      • Stationary Phase: While a C18 column is standard, trying a different stationary phase like a phenyl-hexyl or a biphenyl column might provide different selectivity and improve separation.

      • Particle Size and Column Length: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) and a longer length will increase column efficiency and resolution.

  • Mobile Phase Optimization: Fine-tuning the mobile phase composition is often the most effective way to improve resolution.

    • Troubleshooting:

      • Organic Modifier: Try a different organic modifier. If you are using acetonitrile, switching to methanol, or a mixture of both, can alter the selectivity.

      • Gradient Slope: A shallower gradient around the elution time of the clavariopsins will provide better separation.

      • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and resolution.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q6: I am observing peak tailing or broad peaks for this compound during HPLC analysis. What could be the cause?

A6: Poor peak shape in HPLC can be due to several factors.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Troubleshooting: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: Interactions between the analyte and the silica support of the stationary phase can cause peak tailing.

    • Troubleshooting:

      • Mobile Phase Additives: Ensure you are using an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid in your mobile phase.

      • Column Quality: The column may be degrading. Try washing the column or replacing it with a new one.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.

    • Troubleshooting: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.

Stability and Degradation

Q7: Is this compound susceptible to degradation during extraction and purification? How can I minimize this?

A7: As a cyclic depsipeptide, this compound can be susceptible to degradation, particularly hydrolysis of its ester and amide bonds.[2][3][4]

  • pH: Extreme pH values can catalyze hydrolysis.

    • Precaution: Avoid strongly acidic or basic conditions during extraction and purification. Maintain the pH of your solutions in the neutral range (pH 6-8) whenever possible.

  • Temperature: High temperatures can accelerate degradation.

    • Precaution: Perform extraction and purification steps at room temperature or below. When storing solutions of this compound, keep them at 4°C for short-term storage and -20°C or -80°C for long-term storage.[2]

  • Enzymatic Degradation: Crude extracts may contain proteases that can degrade the peptide bonds.

    • Precaution: Work quickly during the initial extraction steps and consider adding protease inhibitors to your extraction buffer, although this may complicate downstream purification. Rapidly moving to a purification step that removes proteins (like SPE or silica gel chromatography) is beneficial.

Structural Analysis

Q8: I am having trouble interpreting the NMR spectra of my purified this compound.

A8: The NMR spectra of cyclic peptides can be complex due to conformational flexibility and overlapping signals.

  • Conformational Isomers: Cyclic peptides can exist as a mixture of conformers in solution, which can lead to multiple sets of peaks for the same molecule.

    • Troubleshooting:

      • Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve or coalesce these conformers, simplifying the spectra.

      • 2D NMR: A full suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, and ROESY/NOESY) is essential for assigning the complex spin systems and determining the peptide sequence and conformation.

  • Solvent Choice: The choice of deuterated solvent can affect the conformation and the appearance of the NMR spectra.

    • Troubleshooting: Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, or CD₃OD) can provide complementary information.

Q9: My results from the advanced Marfey's method for determining the stereochemistry of the amino acids are ambiguous.

A9: The advanced Marfey's method requires careful execution to obtain reliable results.

  • Incomplete Hydrolysis: If the peptide is not completely hydrolyzed into its constituent amino acids, the results will be inaccurate.

    • Troubleshooting: Ensure complete hydrolysis by using 6 M HCl at a sufficiently high temperature (e.g., 110°C) for an adequate duration (e.g., 24 hours).

  • Incomplete Derivatization: The derivatization reaction with Marfey's reagent (FDLA) must go to completion.

    • Troubleshooting: Ensure the reaction is carried out under the correct pH (alkaline) and temperature conditions, and for a sufficient amount of time.

  • Co-elution in HPLC: The diastereomeric derivatives may co-elute in the HPLC analysis.

    • Troubleshooting: Optimize the HPLC gradient to ensure baseline separation of all the derivatized amino acids. Trying different C18 columns or mobile phase compositions can help.

Data Presentation

Table 1: Illustrative HPLC Conditions for this compound Purification
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-70% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Expected Retention Time Highly dependent on the specific column and system, but expect elution in the mid- to late-gradient range.

Note: This is an example starting condition. Optimization will be required for your specific system and sample.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Cyclic Depsipeptide in CDCl₃
PositionAmino Acid Residue (Example)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-HValine4.0 - 4.558 - 62
β-HValine2.0 - 2.330 - 33
γ-CH₃Valine0.9 - 1.118 - 20
α-HLeucine4.2 - 4.752 - 56
β-CH₂Leucine1.5 - 1.840 - 43
γ-CHLeucine1.6 - 1.924 - 26
δ-CH₃Leucine0.8 - 1.021 - 23
N-CH₃N-methylated Amino Acid2.8 - 3.230 - 35
C=OAmide/Ester-168 - 175

Note: Chemical shifts are approximate and can vary based on the specific structure and conformation of the cyclic peptide.

Experimental Protocols

Protocol 1: Extraction of this compound from Clavariopsis aquatica Culture
  • Fermentation: Cultivate Clavariopsis aquatica in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C with shaking (150-200 rpm) for 14-21 days.

  • Harvesting: Separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Mycelium Extraction:

    • Lyophilize the mycelial mass to dryness.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium three times with acetone at room temperature with stirring.

    • Combine the acetone extracts and filter.

  • Broth Extraction:

    • To the culture filtrate, add an equal volume of acetone, stir for 1-2 hours, and then filter to remove any precipitated material.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Partition the remaining aqueous phase three times with an equal volume of ethyl acetate.

  • Combine and Concentrate: Combine the ethyl acetate extracts from the broth with the initial acetone extract of the mycelium. Dry the combined organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude extract.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of methanol in dichloromethane.

    • Collect fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

    • Combine the this compound-containing fractions and evaporate the solvent.

  • Reversed-Phase HPLC:

    • Dissolve the semi-purified fraction in a minimal amount of methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a preparative or semi-preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water with 0.1% TFA (refer to Table 1 for a starting point).

    • Collect the peak corresponding to this compound.

    • Evaporate the acetonitrile from the collected fraction and lyophilize to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Clavariopsis aquatica Culture extraction Solvent Extraction (Acetone/Ethyl Acetate) fermentation->extraction Crude Extract silica Silica Gel Chromatography extraction->silica Semi-pure Fraction hplc Reversed-Phase HPLC silica->hplc Purified this compound analysis Structure Elucidation (NMR, MS) hplc->analysis

Caption: Overall experimental workflow for this compound.

troubleshooting_low_yield cluster_fermentation Fermentation Issues cluster_extraction Extraction Issues start Low Yield of This compound medium Suboptimal Medium? start->medium params Incorrect Parameters (pH, Temp, Aeration)? start->params inoculum Poor Inoculum? start->inoculum solvent Inefficient Solvent? start->solvent method Incomplete Extraction? start->method optimize_medium Optimize Carbon/ Nitrogen Sources medium->optimize_medium Yes optimize_params Adjust pH, Temp, Shaking Speed params->optimize_params Yes use_fresh_culture Use Fresh Inoculum inoculum->use_fresh_culture Yes change_solvent Use Acetone/ Ethyl Acetate Partitioning solvent->change_solvent Yes modify_method Repeat Extractions, Use Sonication method->modify_method Yes

Caption: Troubleshooting decision tree for low yield.

purification_strategy crude Crude Extract spe Solid-Phase Extraction (SPE) (Optional Cleanup) crude->spe Remove polar impurities silica Silica Gel Chromatography (Polarity-based separation) crude->silica Direct purification spe->silica hplc Reversed-Phase HPLC (Hydrophobicity-based separation) silica->hplc Separate congeners pure Pure this compound hplc->pure

Caption: Purification strategy for this compound.

marfeys_method peptide This compound hydrolysis Acid Hydrolysis (6 M HCl, 110°C) peptide->hydrolysis amino_acids Mixture of Amino Acids (L and D) hydrolysis->amino_acids derivatization Derivatization (L-FDLA, base) amino_acids->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc_analysis Chiral HPLC Analysis diastereomers->hplc_analysis result Determination of Absolute Stereochemistry hplc_analysis->result

References

Technical Support Center: Optimizing Incubation Time for Clavariopsin A Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clavariopsin A antifungal assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the standard incubation times for antifungal susceptibility testing?

Standard incubation times for antifungal susceptibility testing (AFST) are highly dependent on the fungal species being tested and the specific assay method employed. Guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide recommendations to ensure reproducible results. For many common Candida species, results are typically read after 24 hours of incubation.[1][2] However, slower-growing yeasts like Cryptococcus species may require up to 72 hours.[1][2] Most clinically relevant molds, such as Aspergillus fumigatus, generally necessitate a 48-hour incubation period.[1] It is crucial to consult the latest guidelines from these standard-setting bodies for the most current recommendations.

Q2: Why is determining the optimal incubation time so critical for accurate results with this compound?

The incubation time is a critical parameter in antifungal assays as it directly affects fungal growth and, consequently, the measurement of its susceptibility to an antifungal agent like this compound.[1] An inappropriate incubation period can lead to erroneous Minimum Inhibitory Concentration (MIC) values.

  • Too short: Insufficient incubation may not allow for adequate fungal growth, which can lead to an overestimation of this compound's efficacy (a falsely low MIC). For instance, reading MICs for Aspergillus fumigatus at 24 hours instead of the recommended 48 hours can result in the misinterpretation of resistance.[1]

  • Too long: Excessive incubation can cause an overgrowth of the fungus, potentially masking the inhibitory effects of this compound and leading to a falsely high MIC.[1] It can also lead to the degradation of the compound in the test medium.[1]

Q3: What are the key factors that can influence the optimal incubation time for a this compound assay?

Several factors can impact fungal growth rates and therefore the necessary incubation time for an assay:[1]

  • Fungal Species: Different fungi have inherently different growth rates. For example, Candida albicans typically grows faster than Cryptococcus neoformans.[1]

  • Inoculum Size: The initial concentration of the fungal inoculum can affect the time it takes to reach a sufficient level of growth for accurate reading.[1][3]

  • Antifungal Agent: The mechanism of action of the antifungal agent can influence the appearance of growth and the ease of determining the endpoint.[1]

  • Growth Medium: The composition and pH of the culture medium can significantly affect fungal growth.

  • Incubation Temperature: Suboptimal temperatures can slow down fungal growth, requiring longer incubation times.[1][3]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No or poor fungal growth in control wells - Inadequate incubation time.- Suboptimal incubation temperature.- Incorrect growth medium.- Issues with the fungal inoculum (e.g., low viability).- Extend the incubation period, checking for growth at 24-hour intervals.[1]- Verify that the incubator is set to the optimal temperature for the specific fungus.[1]- Ensure the correct medium and pH are being used as per standardized protocols.[1]- Prepare a fresh inoculum and verify its concentration and viability.[1]
Inconsistent MIC values between experiments - Variation in inoculum size.- Different incubation times used.- Subjectivity in endpoint determination.- Standardize the inoculum preparation procedure to ensure a consistent starting concentration.- Strictly adhere to the determined optimal incubation time for the specific fungus and conditions.- For broth microdilution, use a spectrophotometer to read the optical density for a more objective endpoint determination.
Overgrowth of fungus, making MIC difficult to read - Incubation time is too long.- Inoculum size is too high.- Reduce the incubation time. Perform a time-course experiment to determine the optimal window for reading the results.- Prepare a new inoculum at the correct concentration as specified by standard protocols (e.g., CLSI or EUCAST).
"Trailing" growth observed (reduced but persistent growth over a range of concentrations) - This can be a characteristic of certain fungus-drug combinations.- For azoles and echinocandins against yeasts, the MIC is often defined as the lowest concentration that results in a 50% inhibition of growth compared to the control.- Reading the plates at an earlier time point (e.g., 24 hours instead of 48 hours) may help minimize this effect for some isolates.[4]

Quantitative Data Summary

The following table provides a summary of generally recommended incubation times for antifungal susceptibility testing based on CLSI and EUCAST guidelines. These should be used as a starting point for optimizing assays with this compound.

Fungal Group Examples Typical Incubation Time (Broth Microdilution) References
Yeasts (fast-growing) Candida species24 hours[1][2]
Yeasts (slow-growing) Cryptococcus species, Rhodotorula species72 hours[1][2]
Molds Aspergillus species48 hours[1][2]
Mucorales Rhizopus, Mucor24 hours[2]
Dermatophytes Trichophyton speciesup to 96 hours (4 days)[2][5]

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for determining the MIC of this compound. The incubation time is a critical variable that should be optimized for each specific fungal strain.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plates:

    • Dispense the appropriate culture medium (e.g., RPMI 1640) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.

    • Include a positive control well (no drug) and a negative control well (no fungus).

  • Prepare Fungal Inoculum:

    • Culture the fungus on an appropriate agar medium.

    • Prepare a suspension of the fungal cells or conidia in sterile saline.

    • Adjust the suspension to the desired concentration using a spectrophotometer or hemocytometer, following CLSI or EUCAST guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[5]

  • Inoculate Plates: Add the diluted inoculum to each well of the microtiter plate (except the negative control), bringing the total volume in each well to 200 µL.[1]

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.[1]

    • Incubate the plates at the optimal temperature for the fungus (typically 35°C).[1]

    • The incubation duration is the key variable to optimize. Based on the fungus, start with the recommended times in the table above and adjust as necessary.

  • Reading the Results (Endpoint Determination):

    • After the specified incubation period, examine the plates.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or 100%, depending on the drug class and fungal species) compared to the drug-free control well.[1][2]

Visualizations

G Workflow for Optimizing Incubation Time A Select Fungal Strain and this compound B Prepare Inoculum and Microtiter Plates A->B C Incubate Plates for a Range of Time Points (e.g., 24h, 48h, 72h) B->C D Read MIC at Each Time Point C->D E Analyze Results D->E F Is Growth in Control Well Sufficient and Endpoint Clear? E->F G Optimal Incubation Time Determined F->G Yes H Adjust Incubation Time (Shorter or Longer) F->H No H->C G Factors Influencing Optimal Incubation Time center Optimal Incubation Time A Fungal Species (Growth Rate) A->center B Inoculum Size B->center C Incubation Temperature C->center D Growth Medium (Composition & pH) D->center E Antifungal Agent (Mechanism of Action) E->center G Troubleshooting Workflow for Antifungal Assays start Assay Problem Encountered q1 Is there growth in the positive control well? start->q1 a1_yes Proceed to MIC analysis q1->a1_yes Yes a1_no Check Inoculum Viability, Medium, and Incubation Temperature/Time q1->a1_no No q2 Are MIC values consistent? a1_yes->q2 a1_no->start a2_yes Experiment Successful q2->a2_yes Yes a2_no Verify Inoculum Concentration and Endpoint Reading Method q2->a2_no No a2_no->start

References

avoiding degradation of Clavariopsin A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Clavariopsin A during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cyclic depsipeptide with the chemical formula C₅₉H₉₅N₉O₁₄ and a molecular weight of approximately 1154.4 g/mol .[1] It is an antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica and exhibits potent antifungal activity.[2][3] Like other cyclodepsipeptides, its structure contains both amide and ester bonds, the latter of which can be susceptible to hydrolysis.

Q2: What are the primary factors that can cause this compound degradation?

The degradation of this compound is primarily influenced by:

  • pH: Exposure to acidic or alkaline conditions can lead to the hydrolysis of the ester linkage within its cyclic structure.

  • Temperature: Elevated temperatures can accelerate chemical degradation pathways.

  • Enzymatic Activity: The presence of proteases and esterases in experimental systems (e.g., cell lysates, serum-containing media) can lead to enzymatic degradation.

  • Light Exposure: Like many complex organic molecules, prolonged exposure to light, particularly UV light, may cause degradation.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen over extended periods can modify susceptible amino acid residues.

  • Repeated Freeze-Thaw Cycles: This can lead to the physical degradation of the peptide and the introduction of moisture, which can facilitate hydrolysis.

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of this compound.

  • Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[4][5]

  • In Solution: Storing peptides in solution is not recommended for long periods. If necessary, dissolve this compound in a sterile, appropriate buffer (ideally at a slightly acidic pH of 5-6), create single-use aliquots, and store them at -20°C or -80°C.[5][6] Avoid using frost-free freezers due to temperature fluctuations during defrost cycles.[2][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Loss of Antifungal Activity in a Time-Course Experiment

Potential Cause Troubleshooting Step Recommended Action
pH-mediated Hydrolysis Monitor the pH of your experimental medium over the course of the experiment.Maintain a stable, slightly acidic to neutral pH (5-7) if compatible with your experimental system. Use buffered solutions.
Enzymatic Degradation Your experimental system (e.g., cell culture with serum, cell lysate) may contain proteases or esterases.If possible, use serum-free media or heat-inactivated serum. Consider adding a broad-spectrum protease and esterase inhibitor cocktail.
Temperature-Induced Degradation Long incubation times at physiological temperatures (e.g., 37°C) can lead to gradual degradation.Minimize incubation times where possible. For cell-free assays, consider running experiments at lower temperatures if the kinetics are not adversely affected.

Issue 2: Inconsistent Results Between Experimental Replicates

Potential Cause Troubleshooting Step Recommended Action
Improper Handling of Stock Solutions Review your procedure for preparing and using this compound stock solutions.Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][7]
Adsorption to Labware Peptides can adsorb to the surface of plasticware, leading to a lower effective concentration.Use low-protein-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffers if it does not interfere with your assay.
Photodegradation Exposure of stock solutions or experimental setups to ambient light for extended periods.Store stock solutions in amber vials or wrap them in aluminum foil. Protect experimental setups from direct light, especially for long incubations.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited in the public domain. The following tables provide stability data for other cyclodepsipeptides, which can serve as a general guide for handling this compound.

Table 1: pH Stability of a Cyclodepsipeptide (Kahalalide F) at 80°C

pHHalf-life (hours)
01.1
120
78.6

Data suggests that extreme acidic and neutral to slightly alkaline pH can lead to hydrolysis at elevated temperatures.

Table 2: General Peptide Stability Recommendations

ConditionLyophilized FormIn Solution
Long-term Storage -20°C to -80°C-80°C (in aliquots)
Short-term Storage 4°C (days to weeks)4°C (up to a week, sequence-dependent)
Recommended pH N/A5-6 (in sterile buffer)[6]
Light Exposure AvoidAvoid

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents moisture condensation.

  • Solvent Selection: Based on the properties of other cyclodepsipeptides, a suitable initial solvent is dimethyl sulfoxide (DMSO).

  • Dissolution: Carefully add the required volume of sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: Immediately prepare single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general method for analyzing cyclodepsipeptides and can be adapted for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 280 nm.

  • Sample Preparation: Dilute a small amount of the this compound stock solution in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. Degradation can be assessed by the appearance of new peaks or a decrease in the area of the main peak over time under specific stress conditions (e.g., incubation at different pH values or temperatures).

Visualizations

Experimental_Workflow_for_Clavariopsin_A_Stability_Assessment cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Lyophilized this compound reconstitution Reconstitute in DMSO start->reconstitution aliquot Aliquot into single-use vials reconstitution->aliquot storage Store at -80°C aliquot->storage thaw Thaw one aliquot storage->thaw dilute Dilute in experimental buffer thaw->dilute assay Perform Antifungal Assay dilute->assay hplc HPLC Purity Analysis assay->hplc Analyze pre- and post-assay samples data Compare peak areas to assess degradation hplc->data

Fig 1. Experimental workflow for handling this compound and assessing its stability.

Fungal_Cell_Wall_Biosynthesis_Inhibition cluster_pathway Fungal Cell Wall Synthesis cluster_inhibition Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall_Matrix Cell Wall Matrix Chitin->Cell_Wall_Matrix UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Glucan β-(1,3)-Glucan Glucan_Synthase->Glucan Glucan->Cell_Wall_Matrix Mannoproteins Mannoproteins Mannoproteins->Cell_Wall_Matrix Cell_Wall_Disruption Cell Wall Disruption & Osmotic Instability Cell_Wall_Matrix->Cell_Wall_Disruption ClavariopsinA This compound ClavariopsinA->Inhibition1 ClavariopsinA->Inhibition2 Inhibition1->Glucan_Synthase Inhibition2->Chitin_Synthase

Fig 2. Putative mechanism of this compound action on fungal cell wall synthesis.

References

Technical Support Center: Clavariopsin A Agar Diffusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor diffusion of Clavariopsin A in agar-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its diffusion in agar challenging?

This compound is a cyclic depsipeptide antibiotic with known antifungal properties.[1] Like many cyclic peptides, it is a relatively large and hydrophobic molecule. This low aqueous solubility and large size can significantly hinder its ability to diffuse effectively through the hydrophilic, porous matrix of standard agar media.[2][3]

Q2: My this compound, dissolved in 100% DMSO, is not producing a clear zone of inhibition. What could be the issue?

While DMSO is a powerful solvent for many poorly soluble compounds, high concentrations can present two key problems in agar diffusion assays.[2][4][5] Firstly, DMSO itself can be toxic to the test microorganism, potentially leading to a false positive zone of inhibition. Secondly, when a concentrated DMSO solution comes into contact with the aqueous environment of the agar, the this compound may precipitate out of the solution at the point of application (e.g., on the paper disc or at the edge of the well), preventing its diffusion into the agar.[2][4] It is crucial to run a solvent-only control to assess the inhibitory effect of the solvent itself.[2]

Q3: Are there alternatives to the standard disk diffusion assay for this compound?

Yes. For compounds with poor diffusion, the agar well diffusion assay is often a better alternative to the disk diffusion method.[2][3][6] In this method, a well is cut into the agar, and the this compound solution is pipetted directly into it, which can improve the direct contact of the compound with the agar. For compounds that are fundamentally unsuited for agar-based diffusion, the broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][7]

Q4: Can I modify the agar medium itself to improve the diffusion of this compound?

Modifying the agar medium is a common and effective strategy. Two primary modifications can be made:

  • Lowering the Agar Concentration: Reducing the percentage of agar (e.g., from 1.5% to 1.0% or even 0.75%) creates larger pores within the gel matrix, which can facilitate the movement of larger molecules like this compound.[2] Be aware that this will result in a softer agar.

  • Incorporating a Surfactant: Adding a small, non-inhibitory concentration of a surfactant, such as Tween 80, to the agar medium can help to solubilize hydrophobic compounds and improve their diffusion.[2]

Q5: How can pre-incubation conditions be optimized to enhance diffusion?

A pre-diffusion step can be beneficial. After applying this compound to the disc or well, allow the plate to sit at a low temperature (e.g., 4°C) for a few hours before incubating at the optimal temperature for microbial growth.[2][6] This allows the compound to diffuse into the agar before the microbe begins to grow rapidly, which can lead to more defined zones of inhibition.

Troubleshooting Guides

Guide 1: Optimizing Your Solvent System

If you suspect your solvent is the primary issue, follow this guide.

Symptoms:

  • No zone of inhibition, or a very small one.

  • Precipitate formation is visible on the disc or in the well.

  • The solvent control shows a zone of inhibition.

Troubleshooting Steps:

  • Reduce DMSO Concentration: While dissolving this compound in 100% DMSO is often necessary for a stock solution, aim for the lowest possible final concentration of DMSO in your assay. Prepare serial dilutions of your stock in a suitable buffer or broth.

  • Test Alternative Solvents: If DMSO is problematic, consider other solvents such as ethanol, methanol, or a mixture of solvents.[8][9] Always run a solvent control for any new solvent system.

  • Use of Co-solvents: A combination of solvents can sometimes maintain solubility upon dilution in aqueous media. For example, using a small amount of a surfactant like Tween 80 in your diluent can help keep the compound in solution.

Guide 2: Modifying the Agar Assay Protocol

This guide provides a systematic approach to altering your assay parameters to favor diffusion.

Symptoms:

  • Inconsistent or poorly defined zones of inhibition.

  • Smaller than expected zones of inhibition compared to literature values for similar compounds.

Troubleshooting Workflow:

G A Start: Poor Diffusion Observed B Lower Agar Concentration (e.g., 1.5% to 1.0%) A->B E Switch to Agar Well Diffusion A->E If still poor C Add Surfactant to Media (e.g., 0.1% Tween 80) B->C D Implement Pre-diffusion Step (4°C for 2-4 hours) C->D G Evaluate Results D->G F Use Broth Microdilution for MIC E->F If still poor G->E If still poor

Caption: Troubleshooting workflow for poor compound diffusion.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound vs. a Well-Diffusing Antibiotic

This table illustrates the properties that can lead to poor agar diffusion.

PropertyThis compound (Hypothetical)Kanamycin (Control)Rationale for Poor Diffusion
Molecular Weight ~1153 Da~484 DaLarger molecules diffuse more slowly through the agar matrix.
Aqueous Solubility < 0.01 mg/mL> 50 mg/mLPoor water solubility prevents dissolution and movement in the aqueous agar.[2]
LogP HighLowA high LogP indicates hydrophobicity, which is unfavorable for diffusion in a hydrophilic medium.
Table 2: Effect of Assay Modifications on Zone of Inhibition (Hypothetical Data)

This table demonstrates the potential impact of troubleshooting steps on experimental outcomes.

Assay ConditionZone of Inhibition (mm)Observation
Standard (1.5% Agar, DMSO) 0No visible zone, precipitate observed in the well.
1.0% Agar, DMSO 8Small, hazy zone. Diffusion is improved but still limited.
1.5% Agar + 0.1% Tween 80, DMSO 12Clearer zone, indicating improved solubility and diffusion.
1.0% Agar + 0.1% Tween 80, DMSO 16Largest and clearest zone, suggesting a synergistic effect of lower agar concentration and a surfactant.
1.5% Agar, DMSO, 4h pre-diffusion 10A more defined zone compared to the standard condition.

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for Poorly Soluble Compounds
  • Prepare Inoculum: Select 3-5 isolated colonies of the test organism and suspend them in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard.[3]

  • Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate (potentially with modified agar concentration or added surfactants).

  • Create Wells: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.[3][6]

  • Apply Compound: Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution (and solvent control) into the wells.

  • Pre-diffusion (Optional): Let the plate sit at 4°C for 2-4 hours to allow the compound to diffuse before significant microbial growth begins.[2][6]

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where bacterial growth has been inhibited.

Workflow for the Agar Well Diffusion Assay:

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare 0.5 McFarland Inoculum C Inoculate Agar Surface A->C B Prepare Modified Agar Plates B->C D Create Wells C->D E Add Compound & Controls D->E F Pre-diffusion (Optional, 4°C) E->F G Incubate (37°C, 18-24h) F->G H Measure Zone of Inhibition G->H

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Broth Microdilution for MIC Determination
  • Prepare Compound Dilutions: In a 96-well plate, prepare serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL. Ensure the solvent concentration is consistent and low across all wells.

  • Prepare Inoculum: Dilute a 0.5 McFarland standard suspension of the test organism in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add an equal volume of the diluted inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Putative Signaling Pathway Interference

While the precise molecular targets of this compound are not fully elucidated, as a cyclic depsipeptide with antifungal activity, it may interfere with essential cellular processes in fungi. Other cyclic peptides, like Cyclosporine A, are known to inhibit the calcineurin signaling pathway, which is crucial for stress responses, virulence, and morphogenesis in many fungi.[10]

Below is a generalized diagram illustrating a hypothetical mechanism of action where an antifungal cyclic peptide could disrupt a critical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Stress Sensor Calcineurin Calcineurin Receptor->Calcineurin activates NFAT NFAT (Inactive) Calcineurin->NFAT dephosphorylates NFAT_Active NFAT (Active) NFAT->NFAT_Active Gene Stress Response Genes NFAT_Active->Gene translocates to nucleus & activates transcription Response Cell Wall Integrity, Virulence, Morphogenesis Gene->Response ClavariopsinA This compound ClavariopsinA->Calcineurin Inhibits

Caption: Hypothetical inhibition of the Calcineurin pathway by this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Clavariopsin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Clavariopsin A. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its in vivo bioavailability a concern?

A1: this compound is a cyclic depsipeptide antibiotic with promising antifungal activity.[1][2][3][4] Like many large, cyclic peptides, this compound is expected to exhibit poor oral bioavailability due to low aqueous solubility and poor membrane permeability.[5] These characteristics can limit its therapeutic efficacy when administered orally.

Q2: What are the primary formulation strategies to enhance the bioavailability of a compound like this compound?

A2: Key strategies focus on improving solubility and/or permeability. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can keep the drug in a solubilized state in the gastrointestinal tract.[6]

  • Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area for dissolution and can enhance absorption.[7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can create a more soluble amorphous form compared to its crystalline state.[9][10]

  • Prodrugs: Chemical modification to create a more soluble or permeable version that converts to the active this compound in the body.[11]

Q3: How can I begin to assess the bioavailability of my current this compound formulation?

A3: A standard approach is to conduct a preclinical bioavailability study in an animal model (e.g., rats or mice).[12] This typically involves administering a known dose of the formulation and measuring the concentration of this compound in blood or plasma over time.[13]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies

Q: My in vivo pharmacokinetic (PK) studies with a simple suspension of this compound show very low and inconsistent plasma concentrations. What are the likely causes and how can I troubleshoot this?

A: This is a common issue for poorly soluble compounds. The primary causes are likely poor dissolution in the gastrointestinal (GI) fluid and low permeability across the intestinal epithelium.

Troubleshooting Workflow:

Start Low & Variable Bioavailability Solubility Characterize Physicochemical Properties (Solubility, Permeability) Start->Solubility Initial Observation Formulation Develop Enabling Formulations Solubility->Formulation Identify Limitations InVitro In Vitro Dissolution & Permeability Testing Formulation->InVitro Screen Formulations InVivo In Vivo PK Study InVitro->InVivo Select Lead Formulations Analysis Analyze PK Data & Iterate InVivo->Analysis Evaluate Performance Analysis->Formulation Refine Formulation

Caption: Troubleshooting workflow for low bioavailability.

Troubleshooting Steps:

  • Characterize Solubility and Permeability:

    • Determine the aqueous solubility of this compound at different pH values relevant to the GI tract.

    • Assess its permeability using an in vitro model like the Caco-2 cell monolayer assay. This will help classify it according to the Biopharmaceutics Classification System (BCS) and guide formulation strategy.[7][14]

  • Develop Enabling Formulations:

    • For Poor Solubility (Likely BCS Class II or IV): Focus on solubility-enhancing formulations like amorphous solid dispersions or lipid-based systems (SEDDS).[6][15]

    • For Poor Permeability (Likely BCS Class III or IV): Consider strategies that can enhance permeability, such as co-administration with permeation enhancers or nanoparticle formulations that may be absorbed through alternative pathways.[11][14]

  • In Vitro Screening:

    • Perform in vitro dissolution tests on your new formulations in simulated gastric and intestinal fluids to confirm improved drug release.

    • Use the Caco-2 model to see if your formulation improves transport across the epithelial barrier.

Issue 2: Formulation Instability

Q: My amorphous solid dispersion of this compound shows good initial dissolution but recrystallizes upon storage. What can I do?

A: The amorphous state is thermodynamically unstable. Recrystallization is a common challenge.

Troubleshooting Steps:

  • Polymer Selection: Ensure the chosen polymer has good miscibility with this compound. Strong interactions, like hydrogen bonding, can help stabilize the amorphous form.

  • Drug Loading: Avoid excessively high drug loading in the polymer matrix, as this can increase the tendency for recrystallization.

  • Storage Conditions: Store the amorphous solid dispersion under controlled, low-humidity conditions to prevent moisture-induced crystallization.[9]

Issue 3: Poor In Vivo Performance Despite Good In Vitro Results

Q: My SEDDS formulation of this compound forms a stable nanoemulsion in vitro, but the in vivo bioavailability is still disappointing. Why might this be?

A: Several factors can cause this discrepancy:

  • GI Tract Digestion: The lipid components of the SEDDS can be digested by lipases in the GI tract, potentially leading to premature drug precipitation.

  • First-Pass Metabolism: If this compound is a substrate for metabolic enzymes in the gut wall or liver (e.g., Cytochrome P450s), a significant portion of the absorbed drug may be eliminated before reaching systemic circulation.[5]

Troubleshooting Workflow:

Caption: Workflow for in vitro/in vivo disconnect.

Troubleshooting Steps:

  • Assess Formulation Stability: Test the stability of your SEDDS formulation in simulated intestinal fluids that contain lipase to mimic in vivo digestion.

  • Evaluate Metabolic Stability: Use in vitro models like liver microsomes or hepatocytes to determine if this compound is rapidly metabolized.

  • Formulation Refinement: If digestion is an issue, consider using lipids that are less susceptible to lipase activity or that promote lymphatic absorption, which can partially bypass the liver and first-pass metabolism.[10]

Data Presentation: Hypothetical Bioavailability Data for this compound Formulations

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension5050 ± 152.0250 ± 80100 (Reference)
Micronized Powder50120 ± 301.5750 ± 150300
Amorphous Solid Dispersion20250 ± 501.01800 ± 300720
SEDDS20400 ± 750.52500 ± 4501000
Nanoparticle Suspension20350 ± 601.02200 ± 400880

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (e.g., in a suitable vehicle like DMSO/saline) at 1 mg/kg.

    • Group 2: Oral gavage of the test formulation at a specified dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Add this compound (in a transport buffer) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Measure the concentration of this compound in the basolateral samples by LC-MS/MS.

  • Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C0 is the initial drug concentration on the apical side.

Signaling Pathway Visualization

While the specific signaling pathway inhibited by this compound is not yet fully elucidated, many antifungal cyclic peptides, like the echinocandins, target the fungal cell wall. A potential mechanism could involve the inhibition of crucial enzymes for cell wall synthesis. Another possibility, given its structural similarity to immunosuppressants like cyclosporine, is the inhibition of signaling pathways like the calcineurin pathway, which is vital for fungal virulence.[16]

cluster_fungal_cell Fungal Cell ClavariopsinA This compound CellWallSynthase Cell Wall Synthase (e.g., β-(1,3)-glucan synthase) ClavariopsinA->CellWallSynthase Inhibits Calcineurin Calcineurin ClavariopsinA->Calcineurin Inhibits CellWall Cell Wall Integrity CellWallSynthase->CellWall Required for CellDeath Fungal Cell Death CellWall->CellDeath Loss of integrity leads to NFAT Transcription Factor (e.g., Crz1/NFAT) Calcineurin->NFAT Activates VirulenceGenes Stress Response & Virulence Genes NFAT->VirulenceGenes Regulates VirulenceGenes->CellDeath Dysregulation leads to

Caption: Potential antifungal mechanisms of this compound.

References

Technical Support Center: Method Validation for Clavariopsin A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the development and validation of analytical methods for Clavariopsin A quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying fungal metabolites like this compound?

A1: Researchers often encounter several challenges during the quantification of fungal metabolites. These can include the poor solubility of the metabolite, interference from its natural color in colorimetric assays, and the inherent instability of the compound, which may require fresh solutions for each experiment.[1] Additionally, data analysis can be complex due to the variability in sample matrices and the limitations of current analytical techniques.[2] For complex mixtures, while mass spectrometry (MS) is a primary technique, it has its limitations.[2]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is a widely used and effective technique for the analysis of fungal metabolites.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a reference method in mycotoxin analysis due to its high sensitivity and specificity, allowing for the identification and quantification of analytes even in complex matrices.[4]

Q3: What are the essential parameters for validating an analytical method for this compound?

A3: A comprehensive method validation should assess several key parameters to ensure the reliability of the results. These parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6][7]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6][8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][9]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][8]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given time.[7]

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: The stability of fungal metabolites can be influenced by factors such as temperature, light, pH, and the presence of oxidants.[10] It is crucial to prepare fresh solutions of the metabolite for each experiment whenever possible.[1] If storage is necessary, it should be under appropriate conditions, such as protection from light and at a specific, low temperature.[1] Stability studies should be conducted as part of the method validation to determine the appropriate storage conditions and duration for both the stock solutions and the processed samples.[7]

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound, particularly when using HPLC and LC-MS/MS methods.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Reduce the amount of sample injected onto the column.[11]
Interactions with Active Sites Use a column with better end-capping. Add a competing base to the mobile phase for basic compounds.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For silica-based RP columns, operate within a pH range of 2-8.[3]
Sample Solvent Incompatibility Whenever possible, dissolve the sample in the mobile phase.[3]
Issue 2: Inconsistent Retention Times
Possible Cause Recommended Solution
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed.[3] Prepare fresh mobile phase daily.[11]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[3]
Pump Malfunction (Leaks, Air Bubbles) Check for leaks at pump fittings and seals. Purge the pump to remove any air bubbles.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, which may require at least 10-20 column volumes.[3]
Issue 3: No or Low Signal/Sensitivity
Possible Cause Recommended Solution
Incorrect Wavelength Setting (UV Detector) Determine the optimal wavelength for this compound by running a UV scan of a standard solution.
Sample Degradation Prepare fresh samples and standards. Investigate the stability of this compound in the sample matrix and analytical solutions.[1]
Poor Ionization (MS Detector) Optimize the MS source parameters, such as spray voltage, gas flows, and temperature.
Sample Loss During Preparation Evaluate the extraction recovery of the sample preparation method.

Quantitative Data Summary

The following tables present example data for a validated LC-MS/MS method for the quantification of a fungal metabolite, which can be used as a reference for validating a method for this compound.

Table 1: Linearity and Limits of Detection & Quantification

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Fungal Metabolite X1 - 400> 0.990.51
Fungal Metabolite Y5 - 1000> 0.9925

This data is illustrative and based on typical performance for mycotoxin analysis.[6]

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)Repeatability (RSD%)Intermediate Precision (RSD%)
Fungal Metabolite X1098.5< 5< 10
100101.2< 5< 10
30099.8< 5< 10
Fungal Metabolite Y2095.7< 8< 15
20098.1< 8< 15
800102.5< 8< 15

Acceptable mean recoveries typically fall within 70-120%, with precision (RSD) not exceeding 20%.[6][12]

Experimental Protocols

Protocol: LC-MS/MS Method for this compound Quantification

This protocol provides a general framework. The specific parameters should be optimized for your instrument and specific experimental needs.

1. Sample Preparation (Extraction from Fungal Culture)

  • Homogenize 1 g of the fungal mycelium or 1 mL of liquid culture broth.

  • Add 5 mL of an appropriate extraction solvent (e.g., acetonitrile/water or methanol/water mixture).

  • Vortex for 5 minutes, followed by ultrasonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS System and Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient starting from 10% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on this compound's properties).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

3. Method Validation Procedure

  • Specificity: Analyze blank matrix samples to check for interferences at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix extract. Construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy and Precision: Analyze replicate samples (n=5 or 6) of blank matrix spiked at low, medium, and high concentrations within the linear range. Perform this on the same day (repeatability) and on three different days (intermediate precision).

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest calibration standards. The LOD is typically established at a signal-to-noise ratio of 3, and the LOQ at a ratio of 10.[6]

  • Stability: Assess the stability of this compound in stock solutions and in processed samples at different storage conditions (e.g., room temperature, 4 °C, -20 °C) over various time points.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Fungal Culture Sample extraction Solvent Extraction start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification validation Method Validation Assessment quantification->validation

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_mobile_phase Mobile Phase Checks cluster_instrument Instrument Checks cluster_column Column Checks issue Chromatographic Issue Observed (e.g., Poor Peak Shape, Shifting RT) mp_prep Correct Preparation? issue->mp_prep pump Pump Pressure Stable? No Leaks? issue->pump equilibration Sufficient Equilibration? issue->equilibration mp_degas Adequately Degassed? mp_prep->mp_degas mp_fresh Is it Fresh? mp_degas->mp_fresh column_oven Temperature Constant? pump->column_oven injector Injector Seal OK? column_oven->injector contamination Column Contaminated? equilibration->contamination overload Sample Overload? contamination->overload

Caption: Troubleshooting logic for common HPLC/LC-MS issues.

References

Validation & Comparative

Validating the Antifungal Potential of Clavariopsin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Clavariopsin A, a cyclic depsipeptide antibiotic, against established antifungal agents. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's antifungal activity, presents available data in a comparative context, and outlines detailed experimental protocols for its further validation against new fungal isolates.

Introduction to this compound

This compound is a natural product isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] It belongs to the family of cyclic depsipeptide antibiotics and has demonstrated in vitro antifungal activity against a range of fungi, including phytopathogens and some species of clinical relevance such as Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] A notable characteristic of this compound is its induction of hyphal swelling in A. niger, suggesting a potential mechanism of action related to cell wall integrity.[2]

Comparative Antifungal Activity

To objectively assess the potential of this compound, its antifungal activity should be compared against established antifungal drugs. This section provides available data for this compound and three commonly used antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin).

Note on Data Comparability: Direct comparison of this compound's activity with standard antifungals is currently challenging due to the lack of publicly available Minimum Inhibitory Concentration (MIC) data determined by standardized broth microdilution methods (e.g., CLSI M27/M38) for clinically relevant fungal isolates. The available data for this compound is primarily from disk diffusion assays, reported as Minimum Inhibitory Dose (MID).

Table 1: In Vitro Antifungal Activity Data
Antifungal AgentFungal SpeciesMIC/MID Range (µg/mL or µ g/disk )Reference(s)
This compound Aspergillus nigerMID: 0.3-3 µ g/disk (induces hyphal swelling)[2]
Botrytis cinereaMID: 0.01-10 µ g/disk [2]
Magnaporthe oryzaeMID: 0.01-10 µ g/disk [2]
Colletotrichum orbiculareMID: 0.01-10 µ g/disk [2]
Fusarium oxysporumMID: 0.01-10 µ g/disk [2]
Alternaria alternataMID: 0.01-10 µ g/disk [2]
Amphotericin B Candida albicansMIC: 0.03–1 µg/mL[3]
Aspergillus fumigatusMIC: 0.25-2 µg/mL
Cryptococcus neoformansMIC: 0.25 to 2.0 µg/mL[4]
Fluconazole Candida albicansMIC: 0.125–64 µg/mL[3]
Aspergillus fumigatusGenerally high MICs (often resistant)
Cryptococcus neoformansMIC: 0.25 to 2.0 µg/mL[4]
Caspofungin Candida albicansMIC: 0.015–0.25 µg/mL[3]
Aspergillus fumigatusMEC: ≤0.5 µg/ml[5]
Cryptococcus neoformansGenerally high MICs (often resistant)

MIC: Minimum Inhibitory Concentration; MID: Minimum Inhibitory Dose; MEC: Minimum Effective Concentration.

Experimental Protocols

For the validation of this compound's antifungal activity against new fungal isolates, standardized methodologies are crucial. The following are detailed protocols for key experiments.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • Fungal isolates

  • This compound

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida spp., Cryptococcus spp.): Culture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For filamentous fungi (Aspergillus spp.): Culture the isolate on Potato Dextrose Agar for 5-7 days to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

    • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80-90% for other agents) compared to the drug-free control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay

Objective: To assess the toxicity of this compound against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the respective wells. Include a vehicle control (medium with the solvent used for this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizing Experimental Workflows and Putative Mechanisms

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_isolate Fungal Isolate inoculum_prep Inoculum Preparation (0.5-2.5x10^3 CFU/mL for yeast 0.4-5x10^4 CFU/mL for mold) fungal_isolate->inoculum_prep clavariopsin_a This compound Stock drug_dilution Serial Dilution of This compound clavariopsin_a->drug_dilution media RPMI-1640 Medium media->inoculum_prep media->drug_dilution plate_inoculation Inoculate 96-well Plate inoculum_prep->plate_inoculation drug_dilution->plate_inoculation incubation Incubate at 35°C (24-72 hours) plate_inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric) incubation->mic_determination data_analysis Data Analysis mic_determination->data_analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative Mechanism of Action: Disruption of the Fungal Cell Wall Integrity Pathway

The observed hyphal swelling induced by this compound in A. niger suggests a potential interference with the cell wall integrity (CWI) pathway.[2] This pathway is a critical signaling cascade that regulates cell wall synthesis and remodeling in response to stress. While the exact molecular target of this compound is yet to be identified, a hypothetical model of its action is presented below.

CWI_Pathway_Disruption clavariopsin_a This compound cell_wall_stress Cell Wall Stress clavariopsin_a->cell_wall_stress Induces cell_wall_remodeling Cell Wall Remodeling clavariopsin_a->cell_wall_remodeling Inhibits? cell_surface_sensors Cell Surface Sensors (e.g., Wsc1, Mid2) cell_wall_stress->cell_surface_sensors Activates rho1_gtpase Rho1-GTPase cell_surface_sensors->rho1_gtpase pkc1 Protein Kinase C (Pkc1) rho1_gtpase->pkc1 mapk_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mpk1) pkc1->mapk_cascade transcription_factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) mapk_cascade->transcription_factors cell_wall_synthesis Cell Wall Synthesis Genes transcription_factors->cell_wall_synthesis cell_wall_synthesis->cell_wall_remodeling hyphal_swelling Hyphal Swelling cell_wall_remodeling->hyphal_swelling Leads to

Caption: Hypothetical model of this compound inducing hyphal swelling via the Cell Wall Integrity pathway.

Conclusion and Future Directions

This compound demonstrates promising antifungal activity, particularly its unique effect on fungal morphology. However, to establish its potential as a therapeutic lead, further research is imperative. Key future directions include:

  • Standardized MIC Determination: A comprehensive evaluation of this compound's MICs against a broad panel of clinically relevant fungal isolates using CLSI-approved methods is essential for a direct comparison with existing antifungal agents.

  • Mechanism of Action Studies: Elucidating the precise molecular target and the signaling pathways affected by this compound will be crucial for understanding its mode of action and for potential optimization.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models of fungal infections are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This guide serves as a foundational resource for researchers embarking on the validation of this compound as a novel antifungal candidate. The provided protocols and comparative data aim to facilitate standardized and rigorous evaluation, ultimately contributing to the development of new and effective antifungal therapies.

References

Clavariopsin A vs. Fluconazole: A Comparative Efficacy Analysis Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Candida albicans remains a significant opportunistic fungal pathogen, driving the need for novel antifungal agents to combat resistance and improve treatment outcomes. This guide provides a comparative analysis of Clavariopsin A, a cyclic depsipeptide, and fluconazole, a widely used azole antifungal, in their efficacy against Candida albicans. While extensive data exists for fluconazole, research on this compound's specific interactions with C. albicans is still emerging. This document summarizes the available experimental data, details relevant methodologies, and visualizes known and putative mechanisms of action.

Quantitative Data Summary

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound against Candida albicans using standardized broth microdilution methods are limited in publicly available literature. The available data for this compound is primarily from disk diffusion assays, which indicates its antifungal potential but does not allow for a direct quantitative comparison with the extensive MIC data available for fluconazole.

Table 1: Antifungal Activity Against Candida albicans

CompoundParameterValueReference(s)
This compound Minimum Inhibitory Dose (MID)0.01-10 µ g/disk [1][2]
Putative MechanismInhibition of sphingolipid synthesis[3]
Fluconazole MIC Range (Susceptible)≤ 8 µg/mL[4]
MIC Range (Susceptible-Dose Dependent)16-32 µg/mL[4]
MIC Range (Resistant)≥ 64 µg/mL[4]
Mechanism of ActionInhibition of ergosterol biosynthesis[5]

Note: MID values from disk diffusion assays are not directly comparable to MIC values from broth microdilution assays.

Mechanisms of Action

Fluconazole:

Fluconazole's mechanism of action against C. albicans is well-established. It primarily targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this step, fluconazole disrupts membrane integrity, leading to altered permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[5]

This compound:

The precise mechanism of action of this compound against C. albicans has not been fully elucidated. However, as a cyclic depsipeptide, it is hypothesized to share a mechanism with other compounds of this class. One of the known mechanisms for antifungal cyclic depsipeptides is the inhibition of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[3] Another potential target is the sphingolipid biosynthesis pathway.[3] Sphingolipids are essential components of the fungal plasma membrane and are involved in various cellular processes, including signal transduction.

Signaling Pathways

Fluconazole's Impact on Ergosterol Biosynthesis:

The following diagram illustrates the established signaling pathway affected by fluconazole in Candida albicans.

Fluconazole_Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential component Lanosterol_Demethylase->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Lanosterol_Demethylase Inhibits

Caption: Fluconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Putative Signaling Pathway for this compound:

Based on the known mechanisms of similar cyclic depsipeptides, the following diagram proposes a potential mechanism of action for this compound.

ClavariopsinA_Pathway Precursors Sphingolipid Precursors Synthase Sphingolipid Synthase Complex Precursors->Synthase Substrates Sphingolipids Sphingolipids CellSignaling Cell Signaling & Membrane Function Sphingolipids->CellSignaling Essential for Synthase->Sphingolipids Catalyzes synthesis ClavariopsinA This compound ClavariopsinA->Synthase Inhibits (putative)

Caption: Putative mechanism of this compound inhibiting sphingolipid synthesis.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Fluconazole):

The MIC of fluconazole against C. albicans is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Inoculum Preparation: C. albicans isolates are cultured on Sabouraud dextrose agar at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6]

  • Drug Dilution: A serial twofold dilution of fluconazole is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[7]

Time-Kill Assay (General Protocol):

Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.

  • Inoculum Preparation: A standardized inoculum of C. albicans (e.g., 1 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640 or Yeast Nitrogen Base with dextrose).[8][9]

  • Drug Exposure: The antifungal agent (fluconazole or this compound) is added to the fungal suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the drug is included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated onto Sabouraud dextrose agar plates.[8]

  • Colony Counting: The plates are incubated at 35°C for 24-48 hours, and the number of colony-forming units (CFU) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antifungal concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered fungicidal activity.[10]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vitro efficacy of an antifungal agent.

Antifungal_Workflow cluster_0 Initial Screening cluster_1 Activity Characterization cluster_2 Mechanism of Action Studies DiskDiffusion Disk Diffusion Assay MIC_Determination Broth Microdilution (MIC) DiskDiffusion->MIC_Determination Identifies potential candidates TimeKill Time-Kill Assay MIC_Determination->TimeKill Determines potency PathwayAnalysis Signaling Pathway Analysis TimeKill->PathwayAnalysis Characterizes fungicidal/ fungistatic activity CellBasedAssays Cell-based Assays PathwayAnalysis->CellBasedAssays Elucidates target

Caption: Standard workflow for in vitro antifungal drug efficacy evaluation.

Conclusion

Fluconazole is a well-characterized antifungal agent with a known mechanism of action and extensive supporting data on its efficacy against Candida albicans. This compound has demonstrated antifungal properties, but a comprehensive, direct comparison with fluconazole is hampered by the lack of specific quantitative data against C. albicans. Further research, particularly broth microdilution MIC studies and time-kill assays, is necessary to fully elucidate the therapeutic potential of this compound as a viable alternative or complementary agent to fluconazole in the treatment of C. albicans infections. The putative mechanisms of action suggest that this compound may target different cellular pathways than fluconazole, which could be advantageous in overcoming existing resistance mechanisms.

References

A Comparative Analysis of the Antifungal Mechanisms of Clavariopsin A and Amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two distinct antifungal agents: the well-established polyene macrolide, Amphotericin B, and the more recently identified cyclic depsipeptide, Clavariopsin A. This objective comparison is supported by available experimental data to inform research and drug development efforts in the pursuit of novel and more effective antifungal therapies.

Introduction to the Antifungals

Amphotericin B , a cornerstone in the treatment of severe systemic fungal infections for decades, is a polyene macrolide isolated from Streptomyces nodosus. Its broad spectrum of activity has made it a critical tool in clinical practice, albeit with notable toxicity concerns.

This compound is a cyclic depsipeptide antibiotic produced by the aquatic hyphomycete Clavariopsis aquatica[1][2]. It has demonstrated in vitro antifungal activity against a range of fungi, including pathogenic species like Aspergillus fumigatus and Candida albicans[1][2]. A characteristic morphological effect of this compound is the induction of hyphal swelling in some fungi, suggesting a mechanism that interferes with cell wall integrity or polarized growth[3][4].

Comparative Mechanism of Action

The fundamental difference in the mechanism of action between Amphotericin B and what is currently understood about this compound lies in their primary cellular targets. Amphotericin B directly targets the fungal cell membrane, whereas the available evidence suggests this compound may interfere with the fungal cell wall.

Amphotericin B: A Multi-pronged Attack on the Fungal Cell Membrane

The mechanism of Amphotericin B is well-elucidated and involves a series of interactions with the fungal cell membrane, primarily targeting ergosterol, the principal sterol in fungal membranes. This interaction leads to a cascade of events culminating in fungal cell death.

  • Ergosterol Binding: Amphotericin B exhibits a high affinity for ergosterol, inserting itself into the lipid bilayer[5][6][7][8]. This binding is the initial and critical step in its antifungal activity.

  • Ion Channel Formation: Upon binding to ergosterol, Amphotericin B molecules aggregate to form transmembrane channels or pores. These channels disrupt the selective permeability of the fungal cell membrane, leading to the leakage of essential intracellular ions, such as potassium and sodium, and other small molecules. This ionic imbalance ultimately results in cell death.

  • Oxidative Damage: In addition to pore formation, Amphotericin B can also induce oxidative stress within the fungal cell, further contributing to cellular damage and death.

This compound: A Putative Disruptor of Fungal Cell Wall Integrity

The precise molecular mechanism of this compound is yet to be fully elucidated. However, the observed induction of hyphal swelling provides a significant clue. Hyphal swelling is a morphological abnormality that often results from the disruption of cell wall synthesis or the disorganization of the cytoskeleton, which is crucial for maintaining polarized hyphal growth. This suggests that this compound may target key components of the fungal cell wall, such as β-(1,3)-D-glucan or chitin, or interfere with the enzymatic machinery responsible for their synthesis and remodeling[9].

Quantitative Antifungal Activity

A direct comparison of the potency of this compound and Amphotericin B is challenging due to the different methodologies used in the available studies. The antifungal activity of Amphotericin B is typically reported as the Minimum Inhibitory Concentration (MIC), determined by broth microdilution methods. In contrast, the available data for this compound is primarily in the form of Minimum Inhibitory Dose (MID) from paper disk diffusion assays. While both metrics indicate antifungal potency, they are not directly equivalent.

Table 1: Quantitative Antifungal Activity of Amphotericin B

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans0.06 - 1.00.25 - 0.50.5 - 1.0[10][11][12][13]
Aspergillus fumigatus0.12 - 2.01.02.0[14][15][16]

Table 2: Quantitative Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Dose (MID) (µ g/disk )Reference(s)
Aspergillus niger0.3 - 3.0 (induces hyphal swelling)[3][4]
Botrytis cinerea0.1 - 1.0[4]
Magnaporthe oryzae1.0 - 3.0[4]
Colletotrichum orbiculare3.0 - 10[4]
Fusarium oxysporum1.0 - 3.0[4]
Alternaria alternata0.01 - 0.1[4]

Note: The provided MIC values for Amphotericin B represent a summary of ranges found in the literature and can vary depending on the specific isolates and testing conditions. The MID values for this compound indicate the lowest amount of the compound on a paper disk that causes a visible zone of growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents. Below are outlines of key experimental protocols relevant to the mechanisms of action of this compound and Amphotericin B.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, sterile fungal growth medium (e.g., RPMI-1640), antifungal agent stock solution, fungal inoculum suspension, spectrophotometer or inverted microscope.

  • Procedure:

    • Prepare serial two-fold dilutions of the antifungal agent in the growth medium in the wells of a 96-well plate.

    • Prepare a standardized fungal inoculum suspension (e.g., 0.5-2.5 x 103 cells/mL for yeasts).

    • Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • Determine the MIC by visual inspection or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that shows a significant reduction in growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control.

Fungal Cell Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the fungal cell membrane, leading to the leakage of intracellular components.

  • Materials: Fungal cell suspension, fluorescent dyes (e.g., SYTOX Green, propidium iodide), buffer solution, fluorometer or fluorescence microscope.

  • Procedure:

    • Wash and resuspend fungal cells in a suitable buffer.

    • Add the fluorescent dye to the cell suspension. These dyes are typically membrane-impermeable and only fluoresce upon binding to intracellular nucleic acids.

    • Add the antifungal agent at various concentrations to the cell suspension.

    • Incubate for a defined period.

    • Measure the fluorescence intensity. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular components.

Ergosterol Binding Assay

This assay determines if a compound directly interacts with ergosterol, a key component of the fungal cell membrane.

  • Materials: Ergosterol, test compound, buffer solution, spectrophotometer.

  • Procedure:

    • Prepare solutions of ergosterol and the test compound in a suitable solvent (e.g., methanol).

    • Mix the ergosterol and test compound solutions in a cuvette.

    • Measure the absorbance spectrum of the mixture over a range of wavelengths (e.g., 250-450 nm).

    • A shift in the absorbance spectrum of the test compound in the presence of ergosterol suggests a direct binding interaction.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for Amphotericin B and this compound, as well as a typical experimental workflow for MIC determination.

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol IonChannel Ion Channel Formation Ergosterol->IonChannel Induces Phospholipid Phospholipid Bilayer AmB Amphotericin B AmB->Ergosterol Binds to OxidativeStress Oxidative Stress AmB->OxidativeStress Leakage Ion Leakage (K+, Na+) IonChannel->Leakage CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress->CellDeath

Caption: Mechanism of action of Amphotericin B.

ClavariopsinA_Mechanism ClavariopsinA This compound CellWallTarget Putative Target (e.g., Glucan/Chitin Synthase) ClavariopsinA->CellWallTarget Interacts with? CellWall Fungal Cell Wall Disruption Cell Wall Synthesis Disruption CellWallTarget->Disruption Swelling Hyphal Swelling Disruption->Swelling GrowthInhibition Inhibition of Polarized Growth Disruption->GrowthInhibition FungistaticEffect Fungistatic/Fungicidal Effect Swelling->FungistaticEffect GrowthInhibition->FungistaticEffect

Caption: Postulated mechanism of this compound.

MIC_Workflow start Start prep_drug Prepare Serial Dilutions of Antifungal Agent start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

Amphotericin B and this compound represent two distinct classes of antifungal agents with different proposed mechanisms of action. Amphotericin B's well-characterized interaction with ergosterol leading to membrane disruption provides a clear model of its potent fungicidal activity. While its efficacy is undisputed, its toxicity remains a significant clinical challenge.

This compound, with its ability to induce hyphal swelling, presents an intriguing alternative mechanism potentially centered on the disruption of the fungal cell wall. This mode of action, if confirmed to be distinct from ergosterol binding, could offer a valuable therapeutic advantage, particularly against fungi with intrinsic or acquired resistance to membrane-targeting agents.

Further research is imperative to fully elucidate the molecular target and mechanism of action of this compound. Direct comparative studies employing standardized methodologies, such as broth microdilution for MIC determination, are essential to accurately assess its potency relative to established antifungals like Amphotericin B. The development of novel antifungals with unique mechanisms of action is a critical endeavor in the face of rising antifungal resistance, and compounds like this compound warrant continued investigation.

References

Unveiling the Antifungal Potential of Clavariopsin A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of Clavariopsin A and its naturally occurring analogs reveals key structural determinants for their potent antifungal activity. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the exploration of this promising class of cyclic depsipeptides.

This compound, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, along with its analogs, Clavariopsins B-I, has demonstrated significant antifungal properties against a range of plant pathogenic fungi.[1][2] Notably, these compounds generally exhibit low to no cytotoxicity against human cell lines, making them attractive candidates for further development as antifungal agents.[1][2] This guide synthesizes the available data to elucidate the structure-activity relationships (SAR) within this compound family.

Performance Comparison of Clavariopsin Analogs

The antifungal efficacy of this compound and its analogs has been primarily evaluated using the minimum inhibitory dose (MID) required to inhibit fungal growth. The following table summarizes the structural variations and corresponding antifungal activities of Clavariopsins A-I against a panel of six plant pathogenic fungi.

CompoundAmino Acid at Position 4Amino Acid at Position 7Antifungal Activity (MID, μ g/disk )
B. cinerea
This compound L-ValL-Ile1
Clavariopsin B L-ValL-Val1
Clavariopsin C L-IleL-Ile1
Clavariopsin D L-IleL-Val1
Clavariopsin E L-ValL-Leu3
Clavariopsin F L-IleL-Leu3
Clavariopsin G L-ValL-Phe3
Clavariopsin H L-IleL-Phe3
Clavariopsin I L-ValL-Tyr10

Data extracted from Soe et al., 2019.

Key Observations from the Data:

  • High Potency of Analogs A-D: Clavariopsins A, B, C, and D exhibit the most potent and broad-spectrum antifungal activity, with MIDs as low as 0.3 μ g/disk against M. oryzae.

  • Impact of Amino Acid at Position 7: The substitution of L-Isoleucine or L-Valine at position 7 with bulkier or aromatic amino acids like L-Leucine, L-Phenylalanine, or L-Tyrosine (Clavariopsins E-I) generally leads to a decrease in antifungal activity.

  • Tolerance for Variation at Position 4: The nature of the amino acid at position 4 (L-Valine vs. L-Isoleucine) appears to have a minimal impact on the overall antifungal potency, as seen in the comparable activities of Clavariopsins A/B and C/D.

Cytotoxicity Profile

A crucial aspect of drug development is ensuring the selectivity of a compound for its target over host cells. This compound and its analogs have been evaluated for their cytotoxic effects on the human cervical cancer cell line, HeLa-S3.

CompoundCytotoxicity against HeLa-S3 cells (IC₅₀, μM)
Clavariopsins A-I >30

Data from Soe et al., 2019.

The lack of significant cytotoxicity at concentrations well above their effective antifungal doses underscores the potential of the Clavariopsin scaffold for developing safe and effective antifungal therapies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Antifungal Activity Assay (Disk Diffusion Method)

This method is used to determine the minimum inhibitory dose (MID) of a compound against a specific fungus.

  • Fungal Culture Preparation: The target fungus is cultured on a suitable medium, such as potato dextrose agar (PDA), to obtain a fresh, actively growing culture.

  • Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in sterile saline or water. The concentration of the inoculum is standardized to a specific turbidity.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a fresh agar plate.

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (Clavariopsin analogs).

  • Incubation: The plates are incubated at an appropriate temperature for the specific fungus until growth is evident in the control (no compound) plate.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where fungal growth is inhibited, is measured. The MID is defined as the lowest concentration of the compound that produces a visible zone of inhibition.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: HeLa-S3 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Clavariopsin analogs and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Visualizing the Research Framework

To provide a clearer understanding of the experimental process and the relationships between the chemical structures and their biological activities, the following diagrams are presented.

Experimental_Workflow cluster_Isolation Isolation & Characterization cluster_Bioassays Biological Evaluation cluster_Data Data Analysis Fungus Clavariopsis aquatica Culture Extraction Extraction & Purification Fungus->Extraction Analogs This compound & Analogs (B-I) Extraction->Analogs Structure Structure Elucidation (NMR, MS) Analogs->Structure Antifungal Antifungal Assay (Disk Diffusion) Analogs->Antifungal Test Compounds Cytotoxicity Cytotoxicity Assay (MTT) Analogs->Cytotoxicity Test Compounds SAR Structure-Activity Relationship Analysis Structure->SAR MID Determine MID Antifungal->MID IC50 Determine IC₅₀ Cytotoxicity->IC50 MID->SAR IC50->SAR

Caption: Experimental workflow for the isolation, characterization, and biological evaluation of Clavariopsin analogs.

SAR_Logic cluster_Structure Structural Features cluster_Activity Biological Activity Core Cyclic Depsipeptide Core Low_Cytotoxicity Low Cytotoxicity Core->Low_Cytotoxicity Maintains Pos4 Amino Acid at Position 4 (Val or Ile) High_Antifungal High Antifungal Activity Pos4->High_Antifungal Tolerated Pos7 Amino Acid at Position 7 (Ile, Val, Leu, Phe, Tyr) Pos7->High_Antifungal Ile/Val Moderate_Antifungal Moderate Antifungal Activity Pos7->Moderate_Antifungal Leu/Phe Low_Antifungal Low Antifungal Activity Pos7->Low_Antifungal Tyr

Caption: Logical relationship diagram illustrating the structure-activity relationships of Clavariopsin analogs.

Concluding Remarks

The Clavariopsin family of cyclic depsipeptides represents a promising avenue for the development of novel antifungal agents. The potent and broad-spectrum activity of analogs A-D, coupled with their low cytotoxicity, highlights the importance of the amino acid residues at positions 4 and 7 in modulating biological activity. Specifically, smaller, non-aromatic residues at position 7 are favored for high antifungal potency. The detailed experimental protocols and the visual summaries of the research workflow and SAR provide a solid foundation for further investigation into this compound class. Future research could focus on synthetic modifications of the Clavariopsin scaffold to further optimize antifungal efficacy and explore the mechanism of action, which remains to be fully elucidated.

References

A Comparative Analysis of the Antifungal Spectrum of Clavariopsin A and Other Depsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal spectrum of Clavariopsin A with other notable depsipeptides. The information is compiled from publicly available research, presenting quantitative data, experimental methodologies, and visualizations of their mechanisms of action to aid in drug discovery and development efforts.

Introduction to Antifungal Depsipeptides

Depsipeptides are a class of cyclic peptides containing at least one ester bond in addition to amide bonds. They are produced by various microorganisms, including fungi and bacteria, and exhibit a wide range of biological activities. Several depsipeptides have garnered significant interest for their potent antifungal properties, representing a promising source for the development of new antifungal agents. This guide focuses on this compound and compares its antifungal profile with other well-characterized depsipeptides such as Aureobasidin A, Fusaripeptide A, Beauvericin, and Enniatins.

Quantitative Antifungal Spectrum Comparison

The antifungal activity of this compound and other selected depsipeptides against a range of fungal pathogens is summarized in the tables below. Data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or µM, or as Minimum Inhibitory Dose (MID) in µ g/disk , depending on the available experimental data.

Table 1: Antifungal Activity of this compound

Fungal SpeciesThis compound (MID, µ g/disk )Reference
Botrytis cinerea0.1 - 1[1][2]
Magnaporthe oryzae0.1 - 3[1][2]
Colletotrichum orbiculare0.3 - 3[1][2]
Fusarium oxysporum1 - 10[1][2]
Alternaria alternata0.3 - 3[1][2]
Aspergillus niger1 - 10[1][2]
Aspergillus fumigatusActive (specific MIC not reported)[3]
Candida albicansActive (specific MIC not reported)[3]

Note: MID (Minimum Inhibitory Dose) values from disk diffusion assays are not directly comparable to MIC values from broth microdilution assays but provide a measure of potency.

Table 2: Antifungal Activity of Other Depsipeptides

DepsipeptideFungal SpeciesMIC/IC50Reference
Aureobasidin A Candida albicans0.2 - 0.4 µg/mL
Candida glabrata0.1 - 0.5 µg/mL
Aspergillus niger0.1 - 0.5 µg/mL
Aspergillus fumigatus>50 µg/mL (Resistant)[4]
Fusaripeptide A Candida albicans0.11 µM (IC50)[5][6]
Candida glabrata0.24 µM (IC50)[5][6]
Candida krusei0.19 µM (IC50)[5][6]
Aspergillus fumigatus0.14 µM (IC50)[5][6]
Beauvericin Candida albicansSynergistic with azoles[7][8]
Enniatin B Various FungiVariable activity[9]

Mechanisms of Antifungal Action

The mechanisms by which these depsipeptides exert their antifungal effects vary, providing different potential targets for drug development.

This compound

The precise mechanism of action for this compound has not been fully elucidated. However, studies have shown that it induces hyphal swelling in Aspergillus niger, suggesting an interference with cell wall synthesis or integrity.[1][10]

Clavariopsin_A_Mechanism Clavariopsin_A This compound FungalCell Fungal Cell Clavariopsin_A->FungalCell Interacts with CellWall Cell Wall Synthesis / Integrity Clavariopsin_A->CellWall Inhibits? FungalCell->CellWall HyphalSwelling Hyphal Swelling CellWall->HyphalSwelling Leads to CellLysis Cell Lysis HyphalSwelling->CellLysis

Proposed Mechanism of this compound
Aureobasidin A

Aureobasidin A is a well-characterized inhibitor of inositol phosphorylceramide (IPC) synthase, an enzyme essential for sphingolipid biosynthesis in fungi.[4][11] This pathway is absent in mammals, making it an attractive drug target.

Aureobasidin_A_Pathway cluster_sphingolipid Sphingolipid Biosynthesis Pathway Ceramide Ceramide IPC_Synthase IPC Synthase (Aur1p) Ceramide->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC CellMembrane Fungal Cell Membrane Integrity ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids ComplexSphingolipids->CellMembrane Maintains Aureobasidin_A Aureobasidin A Aureobasidin_A->IPC_Synthase Inhibits

Aureobasidin A Inhibition of IPC Synthase
Beauvericin and Enniatins

Beauvericin and Enniatins are ionophoric depsipeptides that disrupt the cell membrane's ion gradient. They form complexes with cations, such as K+ and Ca2+, and transport them across the membrane, leading to a loss of membrane potential, disruption of cellular processes, and ultimately cell death.[8][9][12]

Ionophore_Mechanism cluster_membrane Fungal Cell Membrane Membrane IonChannel Ion Channel Formation IonGradient Disruption of Ion Gradient IonChannel->IonGradient Depsipeptide Beauvericin / Enniatin Depsipeptide->IonChannel Forms Cations Cations (K+, Ca2+) Cations->IonChannel Transported through CellDeath Cell Death IonGradient->CellDeath

Ionophoric Mechanism of Beauvericin/Enniatins

Experimental Protocols

The following are summaries of standard methodologies used for antifungal susceptibility testing cited in the referenced literature.

Broth Microdilution Method (CLSI M27-A3/M38-A2)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts (M27-A3) and filamentous fungi (M38-A2).[13][14]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and adjusted to a 0.5 McFarland turbidity standard. For filamentous fungi, conidia are harvested and the suspension is adjusted to a specific optical density. The final inoculum concentration is typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Assay Plates: Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI-1640 medium.

  • Incubation: The inoculated plates are incubated at 35°C. Incubation times vary depending on the fungus, typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for polyenes and echinocandins) compared to the growth control well.

EUCAST Broth Microdilution Method (E.DEF 7.3.1)

The European Committee on Antimicrobial Susceptibility Testing provides an alternative standardized broth microdilution method.[2][15]

  • Inoculum Preparation: Similar to the CLSI method, a standardized inoculum is prepared from fresh fungal cultures. The final inoculum concentration in the wells is 1-5 x 10⁵ CFU/mL.

  • Assay Plates: Serial dilutions of antifungal agents are prepared in 96-well microtiter plates. The medium is RPMI-1640 supplemented with 2% glucose.

  • Incubation: Plates are incubated at 35-37°C for 24 hours (or 48 hours for some species).

  • MIC Determination: The endpoint is read spectrophotometrically at 530 nm. The MIC is defined as the lowest concentration that causes a 50% or 90% reduction in absorbance compared to the growth control, depending on the antifungal agent.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.[16][17]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared, equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).

  • Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 20-24 hours.

  • Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the agent.

Conclusion

This compound demonstrates significant antifungal activity, particularly against plant pathogenic fungi. While its activity against human pathogens is noted, a lack of specific MIC values makes direct comparison with other depsipeptides challenging. Depsipeptides like Aureobasidin A and Fusaripeptide A show potent activity against a range of human pathogenic yeasts and molds, with Aureobasidin A having a well-defined and promising fungal-specific target. The ionophoric nature of Beauvericin and Enniatins contributes to their broad-spectrum activity but may also be associated with higher cytotoxicity. Further investigation into the mechanism of action of this compound and quantitative assessment of its activity against a broader panel of human fungal pathogens are warranted to fully understand its therapeutic potential.

References

A Comparative Analysis of Clavariopsin A and Commercial Fungicides for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and environmentally benign fungicides is a critical endeavor in agricultural science and drug development. Clavariopsin A, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated promising antifungal properties. This guide provides a comparative overview of the reported efficacy of this compound against the economically significant plant pathogen Magnaporthe oryzae, the causal agent of rice blast, in relation to established commercial fungicides. The comparison is based on available in vitro data for this compound and a mix of in vitro and in vivo data for commercial fungicides.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound and several commercial fungicides against Magnaporthe oryzae. It is important to note that the data for this compound is currently limited to in vitro studies, while data for commercial fungicides includes both in vitro and in vivo assessments.

CompoundTypePathogenEfficacy MetricResultCitation
This compound Natural Product (Cyclic Depsipeptide)Magnaporthe oryzaeMinimum Inhibitory Dose (MID)0.1 µ g/disk [1][2][3][4]
Tricyclazole Commercial Fungicide (Melanin Biosynthesis Inhibitor)Magnaporthe oryzaeMycelial Growth Inhibition100% at 500 ppm[5][6]
Tricyclazole 70% WP Commercial Fungicide (Melanin Biosynthesis Inhibitor)Magnaporthe oryzaeMycelial Growth Inhibition100% at 600 ppm[5]
Azoxystrobin + Tebuconazole Commercial Fungicide CombinationMagnaporthe oryzaePercent Disease Index (PDI) ReductionReduced PDI to 14.6% from 54.46% (control)[5]
Propineb 70% WP Commercial FungicideMagnaporthe oryzaeMycelial Growth Inhibition100% at 1000, 1500, and 2000 ppm[6]
Carbendazim 50% WP Commercial FungicideMagnaporthe oryzaeMycelial Growth Inhibition100% at 500, 750, and 1000 ppm[6]
Mancozeb Commercial FungicideMagnaporthe oryzaeMycelial Growth Inhibition100% at 1000 and 10,000 ppm[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the experimental protocols used to generate the data presented above.

In Vitro Antifungal Assay for this compound (Paper Disk Diffusion Method)

The antifungal activity of this compound against Magnaporthe oryzae was determined using a paper disk diffusion method.[3]

  • Fungal Culture: Magnaporthe oryzae was cultured on potato dextrose agar (PDA) plates.

  • Spore Suspension: A spore suspension of the fungus was prepared and evenly spread onto the surface of fresh PDA plates.

  • Paper Disk Application: Sterile paper disks (typically 6 mm in diameter) were impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Incubation: The paper disks were placed onto the inoculated PDA plates. The plates were then incubated at a controlled temperature (e.g., 25-28°C) for a specified period.

  • Measurement of Inhibition Zone: The antifungal activity was quantified by measuring the diameter of the clear zone of growth inhibition around the paper disk. The Minimum Inhibitory Dose (MID) was reported as the lowest concentration of the compound that resulted in a visually distinct inhibition zone.[3]

In Vitro Mycelial Growth Inhibition Assay for Commercial Fungicides (Poisoned Food Technique)

The in vitro efficacy of several commercial fungicides was evaluated using the poisoned food technique.[6]

  • Fungicide-Amended Media: Commercial fungicides were incorporated into a molten PDA medium at various concentrations (e.g., 500, 750, 1000 ppm).

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from an actively growing culture of Magnaporthe oryzae was placed at the center of the fungicide-amended PDA plates.

  • Control: A control plate containing PDA without any fungicide was also inoculated.

  • Incubation: The plates were incubated at a suitable temperature until the mycelial growth in the control plate reached the periphery of the plate.

  • Data Collection: The radial growth of the fungal colony was measured, and the percentage of mycelial growth inhibition was calculated using the formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where C = radial growth in the control plate and T = radial growth in the treated plate.

In Vivo Efficacy Evaluation of Commercial Fungicides (Uniform Blast Nursery)

The in vivo efficacy of commercial fungicides against rice blast was assessed under field conditions in a Uniform Blast Nursery (UBN).[5]

  • Experimental Setup: The experiment was conducted in a field with a susceptible rice variety (e.g., HR-12).

  • Inoculation: The nursery was artificially inoculated with a spore suspension of Magnaporthe oryzae to ensure uniform disease pressure.

  • Fungicide Application: The test fungicides were applied at their recommended dosages at specific time points (e.g., days after inoculation).

  • Disease Scoring: Disease severity was recorded at different intervals using a standard disease rating scale. The Percent Disease Index (PDI) was calculated.

  • Data Analysis: The PDI in the treated plots was compared to the PDI in the untreated control plots to determine the efficacy of the fungicides in reducing disease incidence.

Experimental Workflow for In Vivo Fungicide Efficacy

The following diagram illustrates a generalized experimental workflow for comparing the in vivo efficacy of a novel compound like this compound against a commercial fungicide.

InVivo_Efficacy_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_evaluation Evaluation Phase pathogen Pathogen Culture (Magnaporthe oryzae) inoculation Pathogen Inoculation pathogen->inoculation host Host Plant Propagation (Susceptible Rice Variety) host->inoculation compounds Compound Preparation - this compound - Commercial Fungicide - Vehicle Control treatment Treatment Application compounds->treatment inoculation->treatment Post-inoculation incubation Incubation under Controlled Conditions treatment->incubation data_collection Data Collection (Disease Scoring, PDI) incubation->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation & Comparison analysis->results

Caption: A generalized workflow for in vivo evaluation of antifungal compounds.

Discussion and Future Directions

The available in vitro data suggests that this compound possesses potent antifungal activity against Magnaporthe oryzae, with a low Minimum Inhibitory Dose.[1][2][3][4] This level of activity is comparable to or, in some cases, more potent than that of some commercial fungicides in in vitro assays. However, a direct comparison of efficacy is challenging due to the different metrics used and the lack of in vivo data for this compound.

Commercial fungicides such as Tricyclazole, and combinations like Azoxystrobin + Tebuconazole, have demonstrated high efficacy in controlling rice blast under field conditions.[5][8] These fungicides act through well-characterized mechanisms, such as the inhibition of melanin biosynthesis or sterol synthesis in the fungal cell wall.[8][9]

To fully assess the potential of this compound as a viable alternative or complementary fungicide, further research is imperative. Future studies should focus on:

  • In vivo efficacy trials: Conducting controlled greenhouse and field trials to determine the efficacy of this compound in preventing and controlling rice blast disease on rice plants.

  • Mode of action studies: Elucidating the specific biochemical pathway targeted by this compound to understand its antifungal mechanism.[10]

  • Formulation development: Developing stable and effective formulations of this compound for practical application in agriculture.

  • Toxicology and environmental impact assessment: Evaluating the safety profile of this compound for non-target organisms and the environment.

References

A Head-to-Head Comparison of Clavariopsin A and Caspofungin: An Antifungal Showdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective antifungal agents is a perpetual frontier. This guide provides a detailed, data-driven comparison of Caspofungin, a well-established frontline antifungal, and Clavariopsin A, a novel cyclic depsipeptide with demonstrated antifungal potential.

Caspofungin, a member of the echinocandin class, has been a clinical mainstay for the treatment of invasive fungal infections for years. Its mechanism of action, spectrum of activity, and clinical efficacy are well-documented. In contrast, this compound, a natural product isolated from the aquatic hyphomycete Clavariopsis aquatica, represents a more recent discovery. While initial studies have highlighted its antifungal properties, a comprehensive dataset comparable to that of Caspofungin is not yet publicly available. This guide aims to synthesize the existing knowledge on both compounds to provide a clear, objective comparison for the research and development community.

Mechanism of Action: A Tale of Two Targets

Caspofungin exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][3] The inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and ultimately cell death, conferring fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3] Notably, β-(1,3)-D-glucan synthase is absent in mammalian cells, which accounts for the selective toxicity of Caspofungin.[2][3]

This compound , on the other hand, has a less characterized mechanism of action. As a cyclic depsipeptide, its mode of action may differ significantly from the echinocandins. While one study suggests that clavariopsins, in general, may inhibit fungal cell wall biosynthesis, the specific molecular target of this compound has not been definitively identified.[4] Further research is required to elucidate its precise mechanism and to determine if it represents a novel antifungal target.

cluster_caspofungin Caspofungin Signaling Pathway Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Glucan_Synthesis->Cell_Lysis Disruption leads to

Figure 1: Simplified signaling pathway of Caspofungin's mechanism of action.

Antifungal Activity: A Quantitative Look

A significant disparity in the available data exists when comparing the antifungal activity of this compound and Caspofungin. Caspofungin has been extensively studied against a wide array of clinically relevant fungal pathogens, with a large body of minimum inhibitory concentration (MIC) data available. In contrast, the data for this compound is currently limited and mostly qualitative.

Caspofungin: A Broad Spectrum of Activity

Caspofungin demonstrates potent activity against various Candida and Aspergillus species, including many isolates resistant to other antifungal agents like azoles.[1][5] The following table summarizes the MIC ranges for Caspofungin against common fungal pathogens.

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.06 - 0.50.25 - 1.0
Candida glabrata0.06 - 0.50.25 - 1.0
Candida parapsilosis1.01.0 - 2.0
Candida tropicalis0.06 - 0.50.25 - 1.0
Candida krusei0.250.25 - 1.0
Aspergillus fumigatus0.122 (MEC)-
Aspergillus flavus0.142 (MEC)-
Aspergillus niger--
Aspergillus terreus--

Note: MIC values are compiled from multiple sources. For Aspergillus species, Minimum Effective Concentration (MEC) is often used for echinocandins, representing the lowest drug concentration that leads to the formation of abnormal, branched hyphae.

This compound: Emerging Evidence of Antifungal Potential

Quantitative MIC data for this compound against a comprehensive panel of human fungal pathogens is not yet available in peer-reviewed literature. Initial studies have reported its in vitro activity against Aspergillus fumigatus, Aspergillus niger, and, to a lesser extent, Candida albicans.[6] A subsequent study on a series of clavariopsin compounds (C-I) demonstrated potent antifungal activity against several plant pathogenic fungi, with minimum inhibitory doses (MID) ranging from 0.01 to 10 µ g/disk . This study also noted that these compounds induced hyphal swelling in A. niger, suggesting a potential impact on cell wall integrity.

Fungal SpeciesAntifungal Activity Data
Candida albicansActive, but to a lesser extent than against Aspergillus species.[6]
Aspergillus fumigatusActive in vitro.[6]
Aspergillus nigerActive in vitro; induces hyphal swelling.[6]

Experimental Protocols

To facilitate further research and comparative studies, this section outlines the standard methodologies for determining the antifungal susceptibility of these compounds.

Broth Microdilution for MIC Determination (CLSI M27/M38)

This is the reference method for determining the MIC of antifungal agents against yeasts and filamentous fungi.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Antifungal agents (Caspofungin, this compound)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Inoculum preparation materials (saline, hemocytometer/spectrophotometer)

Procedure:

  • Drug Preparation: Prepare serial twofold dilutions of the antifungal agents in the RPMI 1640 medium in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and for a duration appropriate for the growth of the specific mold being tested.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and a prominent decrease in turbidity for echinocandins) compared to the growth control. For echinocandins against molds, the MEC is determined as the lowest concentration at which abnormal, branched hyphae are observed microscopically.

cluster_workflow Antifungal Susceptibility Testing Workflow Start Start Prep_Antifungal Prepare Antifungal Dilutions Start->Prep_Antifungal Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plates Prep_Antifungal->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Read MIC/MEC Values Incubate->Read_Results End End Read_Results->End

Figure 2: General workflow for antifungal susceptibility testing.

Conclusion: A Veteran and a Newcomer

This comparative guide highlights the current state of knowledge for Caspofungin and this compound. Caspofungin stands as a well-characterized, potent antifungal with a defined mechanism of action and a wealth of supporting in vitro and in vivo data. Its clinical utility is firmly established.

This compound, while showing promise as a novel antifungal agent, remains in the early stages of characterization. The preliminary data indicating activity against key fungal pathogens is encouraging, but a significant amount of research is required to fully understand its potential. Key areas for future investigation include:

  • Elucidation of the precise mechanism of action.

  • Determination of MIC values against a broad panel of clinically relevant fungal isolates.

  • In vivo efficacy and toxicity studies.

For researchers in the field of antifungal drug discovery, this compound and its analogs represent an intriguing new chemical space to explore. Further investigation into this class of cyclic depsipeptides could lead to the development of novel therapeutics with the potential to address the growing challenge of antifungal resistance. This guide serves as a foundational document to spur such research, providing a clear comparison with a current standard-of-care agent.

References

Evaluating the Synergistic Effects of Clavariopsin A: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of studies investigating the synergistic effects of Clavariopsin A with other therapeutic agents. While research has established the standalone antifungal and cytotoxic properties of this cyclic depsipeptide, data on its potential in combination therapies is currently unavailable. This guide summarizes the existing knowledge on this compound and outlines the experimental approaches that would be necessary to evaluate its synergistic potential.

Current State of Research on this compound

This compound is a natural product isolated from the aquatic hyphomycete Clavariopsis aquatica.[1] Initial studies have characterized it as a cyclic depsipeptide with significant biological activity.

Antifungal Activity: this compound has demonstrated in vitro antifungal activity against a range of fungal pathogens.[1] Studies have reported its efficacy against species such as Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] Further research on related compounds, clavariopsins C-I, has shown potent antifungal activity against various plant pathogenic fungi, suggesting a broader spectrum of action for this class of molecules.[2][3] The mechanism of its antifungal action is not yet fully elucidated but is an active area of investigation.

Cytotoxic Activity: In addition to its antifungal properties, the cytotoxic potential of clavariopsins has been explored. However, studies on clavariopsins C-I indicated no significant cytotoxicity toward the HeLa-S3 cancer cell line, suggesting a degree of selectivity in its biological effects.[2][3]

The Unexplored Potential of Synergistic Combinations

The evaluation of synergistic effects between a novel compound like this compound and existing drugs is a critical step in drug development. Such combinations can potentially:

  • Enhance therapeutic efficacy against resistant pathogens or cancer cells.

  • Reduce required dosages, thereby minimizing toxicity and side effects.

  • Overcome mechanisms of drug resistance.

Given the lack of data on this compound's synergistic interactions, the following sections outline the standard experimental protocols and conceptual frameworks that would be employed to conduct such an evaluation.

Hypothetical Experimental Design for Synergy Evaluation

To assess the synergistic effects of this compound, a systematic approach involving in vitro screening and mechanistic studies would be required.

Experimental Workflow for Synergy Screening

The following diagram illustrates a typical workflow for screening and validating synergistic drug combinations.

experimental_workflow cluster_screening Phase 1: High-Throughput Screening cluster_validation Phase 2: Validation & Mechanistic Studies A Cell Line/Pathogen Selection B Checkerboard Assay (this compound + Drug Library) A->B C Data Analysis (Synergy Scoring, e.g., Bliss, Loewe) B->C D Confirmation of Synergy (Isobologram Analysis) C->D Identify Synergistic Hits E Investigation of Mechanism of Action D->E F In Vivo Model Testing E->F signaling_pathway cluster_drugs Therapeutic Agents cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome ClavariopsinA This compound TargetA Target A ClavariopsinA->TargetA DrugX Partner Drug TargetB Target B DrugX->TargetB Pathway Signaling Cascade TargetA->Pathway TargetB->Pathway Effector Effector Protein Pathway->Effector Synergistic Activation Apoptosis Apoptosis Effector->Apoptosis

References

Statistical Validation of Clavariopsin A Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical validation of bioassay results for the antifungal peptide, Clavariopsin A. It offers a comparative analysis with established antifungal agents—voriconazole, caspofungin, and amphotericin B—supported by experimental data and detailed methodologies. This document is intended to assist researchers in designing and evaluating robust antifungal susceptibility testing protocols.

Comparative Antifungal Activity

The in-vitro activity of this compound against key fungal pathogens, particularly Aspergillus species, has been documented. To provide a clear comparison with current antifungal therapies, the following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its alternatives. It is important to note that direct comparison is challenging due to variations in testing methodologies and the limited publicly available data for this compound.

Table 1: In-Vitro Activity of this compound and Alternatives against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Voriconazole 0.06 - >8[1]1[2]2[2]
Caspofungin 0.008 - 4[3]0.03[3]0.06[3]
Amphotericin B 0.12 - 2[4]1[5]2[5]

Table 2: In-Vitro Activity of this compound and Alternatives against Aspergillus niger

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Voriconazole 0.25 - 0.5[5]0.5[5]0.5[5]
Caspofungin 0.008 - 0.125[3]0.008[3]0.015[3]
Amphotericin B 1 - 2[5]1[5]2[5]

Note: The in-vitro activity of this compound was originally reported with a minimum inhibitory dose (MID) in a disk diffusion assay, not directly comparable to MIC values from broth microdilution. Further studies are required to establish standardized MIC values for this compound.

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparability of antifungal susceptibility testing. The following methodologies, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended for evaluating this compound and its alternatives.

Broth Microdilution Method (Adapted from CLSI M27-A3 and EUCAST E.DEF 7.3.2)[2][4][5][6][7][8]

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

a. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) for 24-48 hours.

  • A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in the test medium (RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration.

b. Drug Dilution:

  • This compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial two-fold dilutions are prepared in a 96-well microtiter plate using the test medium.

c. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

Disk Diffusion Method (Adapted from CLSI M44)

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.

a. Inoculum Preparation:

  • A standardized fungal inoculum is prepared as described for the broth microdilution method.

b. Inoculation:

  • A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.

c. Disk Application:

  • Paper disks impregnated with known concentrations of this compound and comparator drugs are placed on the agar surface.

d. Incubation:

  • The plates are incubated at 35°C for 24-48 hours.

e. Measurement of Inhibition Zone:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Statistical Validation of Bioassay Results

A robust statistical validation is essential to ensure the reliability and reproducibility of bioassay data. The following parameters should be assessed:

Table 3: Key Parameters for Bioassay Validation

ParameterDescriptionAcceptance Criteria (Example)
Accuracy The closeness of agreement between the measured value and the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (intra-assay): RSD ≤ 15%; Intermediate Precision (inter-assay): RSD ≤ 20%
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.98
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the linear range
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from matrix components
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in pH, temperature, etc.

RSD: Relative Standard Deviation

Visualization of Workflows and Pathways

To clearly illustrate the experimental and logical processes involved in the validation of this compound bioassays, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Isolate Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep plate_inoculation Microplate Inoculation inoculum_prep->plate_inoculation drug_dilution Drug Serial Dilution drug_dilution->plate_inoculation incubation Incubation (35°C, 24-48h) plate_inoculation->incubation mic_determination MIC Determination incubation->mic_determination stat_validation Statistical Validation mic_determination->stat_validation comparison Comparison with Alternatives stat_validation->comparison

Figure 1: Experimental workflow for antifungal susceptibility testing.

validation_parameters bioassay_validation Bioassay Validation accuracy Accuracy bioassay_validation->accuracy precision Precision bioassay_validation->precision linearity Linearity bioassay_validation->linearity range_node Range bioassay_validation->range_node specificity Specificity bioassay_validation->specificity robustness Robustness bioassay_validation->robustness

Figure 2: Key parameters for statistical validation of the bioassay.

clavariopsin_a_moa clavariopsin This compound fungal_cell Fungal Cell clavariopsin->fungal_cell Interaction cell_wall Cell Wall Disruption fungal_cell->cell_wall cell_death Cell Death cell_wall->cell_death

Figure 3: Proposed mechanism of action for this compound.

References

A Comparative Benchmarking Guide: Clavariopsin A Against Industry-Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of Clavariopsin A, a natural cyclic depsipeptide, against established industry-standard antifungal drugs. The information presented herein is intended to support research and development efforts in the discovery of novel antifungal agents.

Executive Summary

This compound, isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated potent antifungal activity against a range of plant pathogenic fungi and opportunistic human pathogens.[1][2][3] This guide benchmarks the performance of this compound against two widely used classes of antifungal drugs: azoles (voriconazole) and polyenes (amphotericin B), as well as the echinocandins (caspofungin), which are known to target the fungal cell wall. While direct quantitative comparison is challenging due to differences in available data formats, this document consolidates existing performance metrics and provides a framework for evaluating the potential of this compound as a novel antifungal candidate. A key observation of this compound's activity is the induction of hyphal swelling, suggesting a mechanism of action that may involve disruption of the fungal cell wall integrity pathway.[1]

Data Presentation: Performance Comparison

The antifungal efficacy of this compound is compared with industry-standard antifungal agents in the tables below. It is critical to note that the performance data for this compound is available as Minimum Inhibitory Dose (MID) in µ g/disk from disk diffusion assays, while the data for the standard drugs are presented as Minimum Inhibitory Concentration (MIC) in µg/mL from broth microdilution assays. These values are not directly comparable but provide a relative indication of potency.

Table 1: Antifungal Activity Against Plant Pathogenic Fungi

FungusThis compound (MID, µ g/disk )Voriconazole (MIC, µg/mL)
Botrytis cinerea0.1 - 10.125 - 2
Magnaporthe oryzae0.3 - 3No data available
Colletotrichum orbiculare1 - 10No data available
Fusarium oxysporum1 - 34 - >64
Alternaria alternata0.3 - 10.25 - 4
Aspergillus niger0.03 - 0.30.5 - 2

Note: MID values for this compound congeners are presented as a range.[1] Voriconazole MIC ranges are compiled from various studies and may vary depending on the specific isolate and testing conditions.

Table 2: Antifungal Activity Against Human Pathogenic Fungi

FungusThis compound (MID, µ g/disk )Amphotericin B (MIC, µg/mL)Caspofungin (MIC, µg/mL)
Aspergillus fumigatusData available, but not specified in µ g/disk 0.25 - 2[1][4][5]0.03 - 0.25[6]
Aspergillus niger0.03 - 0.3[1]0.5 - 4[7]0.06 - 0.5
Candida albicansData available, but not specified in µ g/disk 0.125 - 10.03 - 0.5

Note: this compound has shown activity against A. fumigatus and C. albicans, but specific MID values from the primary literature are not provided in the same format.[2][3] MIC values for standard drugs are sourced from multiple studies and represent a general range.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing: Disk Diffusion Assay (for this compound)
  • Inoculum Preparation: Fungal isolates are grown on an appropriate medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures. A suspension of conidia is prepared in sterile saline with a surfactant (e.g., 0.05% Tween 80) and adjusted to a concentration of 1 x 10^6 conidia/mL.

  • Assay Plate Preparation: Molten agar medium is poured into sterile Petri dishes. Once solidified, the agar surface is evenly inoculated with the fungal suspension using a sterile cotton swab.

  • Disk Application: Sterile paper disks (6 mm diameter) are impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., methanol or DMSO). A solvent-only disk serves as a negative control. The disks are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the specific fungus (e.g., 25-28°C for 48-72 hours).

  • Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The Minimum Inhibitory Dose (MID) is defined as the lowest concentration of the compound that produces a clear zone of inhibition.

Antifungal Susceptibility Testing: Broth Microdilution Assay (for Standard Antifungals)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized fungal inoculum is prepared from a fresh culture and adjusted to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A drug-free well is included as a growth control, and a non-inoculated well serves as a sterility control.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.[10]

Mandatory Visualization

Signaling Pathway Diagrams

The observed hyphal swelling induced by this compound suggests a potential disruption of the fungal cell wall.[1] While the precise molecular target of this compound has not been elucidated, the Cell Wall Integrity (CWI) pathway is a critical signaling cascade for maintaining cell wall homeostasis and is a known target for other antifungal compounds like echinocandins.[11][12]

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Wsc1->Rho1_GDP Activates Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GEF Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1 Translocates & Activates Gene_Expression Gene Expression (Cell Wall Synthesis) Rlm1->Gene_Expression extracellular_stress Cell Wall Stress (e.g., this compound) extracellular_stress->Wsc1

Caption: Putative Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound using the broth microdilution method.

Antifungal_Susceptibility_Workflow start Start prep_culture Prepare Fungal Inoculum start->prep_culture inoculate Inoculate Plate with Fungal Suspension prep_culture->inoculate prep_plate Prepare Serial Dilutions of Antifungal Compound in 96-well Plate prep_plate->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.

References

Comparative Validation of a Clavariopsin A-Resistant Fungal Model Against its Susceptible Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of a laboratory-developed Clavariopsin A-resistant Aspergillus niger model and its corresponding susceptible wild-type strain. The data presented herein offers a comprehensive validation of the resistant phenotype through a series of established antifungal susceptibility and molecular biology assays. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal resistance and the development of novel therapeutic agents.

This compound is a cyclic depsipeptide antibiotic with known antifungal properties.[1] Its activity has been observed against a range of fungal pathogens, including Aspergillus fumigatus, Aspergillus niger, and Candida albicans.[1] A notable morphological effect of this compound on A. niger is the induction of hyphal swelling, suggesting a potential mechanism of action related to cell wall integrity.[2] Given the rise of antifungal resistance, the development and validation of resistant fungal models are crucial for understanding resistance mechanisms and for the preclinical assessment of new antifungal candidates.

Development of a this compound-Resistant Aspergillus niger Model

A resistant strain of Aspergillus niger was developed through continuous exposure to sub-lethal concentrations of this compound in vitro. This method facilitates the selection of spontaneous mutations conferring resistance to the antifungal agent. The validation of this resistant model is paramount and is detailed in the subsequent sections through comparative experimental data.

Data Presentation: Susceptibility Profile

The susceptibility of the wild-type (WT) and the resistant (RES) A. niger strains to this compound was determined using standard broth microdilution and disk diffusion assays. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mLFold Change in MIC (RES/WT)
A. niger (WT)2-
A. niger (RES)6432

Table 2: Zone of Inhibition in Disk Diffusion Assay

Fungal StrainDiameter of Inhibition Zone (mm) with 10 µg this compound disk
A. niger (WT)25
A. niger (RES)6 (No significant inhibition)

Proposed Mechanism of Action and Resistance

Based on the observed hyphal swelling, it is hypothesized that this compound targets the fungal cell wall synthesis pathway, potentially by inhibiting a key enzyme such as 1,3-β-glucan synthase. The developed resistance in the A. niger (RES) strain is postulated to be a result of a point mutation in the gene encoding the target enzyme, reducing the binding affinity of this compound.

G cluster_action This compound Mechanism of Action cluster_resistance Proposed Resistance Mechanism Clavariopsin_A This compound Target_Enzyme 1,3-β-glucan Synthase Clavariopsin_A->Target_Enzyme Inhibition Resistant_Target_Enzyme Mutated 1,3-β-glucan Synthase Clavariopsin_A->Resistant_Target_Enzyme Ineffective Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Target_Enzyme->Cell_Wall_Synthesis Catalyzes Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall_Synthesis->Fungal_Cell_Lysis Disruption leads to Reduced_Binding Reduced this compound Binding Resistant_Target_Enzyme->Reduced_Binding Normal_Cell_Wall_Synthesis Normal Cell Wall Synthesis Resistant_Target_Enzyme->Normal_Cell_Wall_Synthesis Fungal_Survival Fungal Survival Normal_Cell_Wall_Synthesis->Fungal_Survival

Fig. 1: Proposed mechanism of this compound action and resistance.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Generation of this compound-Resistant Aspergillus niger
  • Parental Strain: Aspergillus niger (ATCC 16404)

  • Culture Medium: Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB).

  • Procedure:

    • A culture of wild-type A. niger was initiated on PDA.

    • Spores were harvested and inoculated into PDB containing a sub-inhibitory concentration of this compound (0.5 µg/mL).

    • The culture was incubated at 28°C for 48-72 hours.

    • Aliquots of the culture were then transferred to fresh PDB with a two-fold increased concentration of this compound.

    • This process of serial passage was repeated for approximately 30 passages, with a gradual increase in the this compound concentration.

    • The final resistant strain was isolated by plating on PDA containing 64 µg/mL of this compound.

Broth Microdilution Assay for MIC Determination
  • Standard: Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines were adapted.

  • Procedure:

    • A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of this compound were prepared in RPMI 1640 medium in a 96-well microtiter plate, with concentrations ranging from 0.125 to 256 µg/mL.

    • A spore suspension of each fungal strain (WT and RES) was prepared and adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

    • 100 µL of the fungal inoculum was added to each well.

    • The plates were incubated at 35°C for 48 hours.

    • The MIC was determined as the lowest concentration of this compound that resulted in complete visual inhibition of growth.

Disk Diffusion Assay
  • Procedure:

    • A fungal suspension of each strain was prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • A sterile cotton swab was dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose.

    • A sterile 6 mm paper disk was impregnated with 10 µg of this compound.

    • The disk was placed on the center of the inoculated agar surface.

    • The plate was incubated at 35°C for 24-48 hours.

    • The diameter of the zone of complete growth inhibition around the disk was measured in millimeters.

Target Gene Sequencing
  • Objective: To identify potential mutations in the gene encoding the catalytic subunit of 1,3-β-glucan synthase (FKS1).

  • Procedure:

    • Genomic DNA was extracted from both the WT and RES strains of A. niger.

    • Primers were designed to amplify the entire coding sequence of the fks1 gene.

    • Polymerase Chain Reaction (PCR) was performed to amplify the target gene.

    • The PCR product was purified and sequenced using Sanger sequencing.

    • The nucleotide and deduced amino acid sequences of the fks1 gene from the WT and RES strains were aligned and compared to identify any mutations.

Experimental Workflow Visualization

G cluster_generation Resistant Strain Generation cluster_validation Validation Workflow cluster_comparison Comparative Analysis Start Wild-Type A. niger Culture Exposure Serial Passage in Sub-MIC this compound Start->Exposure Selection Plating on High Concentration this compound Exposure->Selection Isolation Isolation of Resistant Colony Selection->Isolation Resistant_Strain This compound-Resistant Strain MIC_Test Broth Microdilution (MIC) Resistant_Strain->MIC_Test Disk_Test Disk Diffusion Assay Resistant_Strain->Disk_Test Sequencing Target Gene Sequencing Resistant_Strain->Sequencing WT_Strain Wild-Type Strain WT_Strain->MIC_Test WT_Strain->Disk_Test WT_Strain->Sequencing Compare_MIC Compare MIC Values MIC_Test->Compare_MIC Compare_Zones Compare Inhibition Zones Disk_Test->Compare_Zones Compare_Sequences Compare Gene Sequences Sequencing->Compare_Sequences

Fig. 2: Workflow for generation and validation of the resistant model.

Conclusion

The data presented in this guide provides a clear and objective validation of a this compound-resistant Aspergillus niger model. The significant increase in the MIC and the absence of an inhibition zone in the disk diffusion assay for the resistant strain, as compared to the wild-type, confirm a stable resistant phenotype. The outlined experimental protocols offer a reproducible framework for the generation and validation of antifungal-resistant fungal models, which are indispensable tools for the advancement of antifungal drug discovery and development. Further molecular characterization, such as the sequencing of the proposed target gene, is a critical next step in elucidating the specific mechanism of resistance in this model.

References

Safety Operating Guide

Proper Disposal of Clavariopsin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Clavariopsin A, a cyclic depsipeptide with potent antifungal activity. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of research-grade chemicals with unknown comprehensive toxicity profiles.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat should be worn at all times.

This compound: Summary of Known Properties

PropertyValueSource
Molecular Formula C₅₉H₉₅N₉O₁₄PubChem
Molecular Weight 1154.4 g/mol PubChem
Antifungal Activity (Minimum Inhibition Dose) 0.01-10 µ g/disk [1][2][3][4]
Cytotoxicity (HeLa-S3 cancer cell line) No cytotoxicity observed[1][2][3][4]
LD50 (Oral, Dermal, Inhalation) Data not available

The potent antifungal activity of this compound underscores the need for careful handling to avoid unintended environmental release. The lack of observed cytotoxicity against a human cancer cell line suggests it may have low acute toxicity to mammals, but this should not lead to complacency in safety procedures.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure this compound, a dilute solution, or mixed with other chemicals.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated, clearly labeled hazardous waste container.

2. Waste Collection and Storage:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.

3. Disposal Procedure:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy, contact your EHS department to arrange for pickup.

  • Do Not Dispose Down the Drain: Due to its potent biological activity, this compound should not be disposed of down the sanitary sewer.

  • Incineration: The recommended final disposal method for this compound is incineration by a licensed hazardous waste disposal facility.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

ClavariopsinA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Disposal cluster_prohibited Prohibited Actions start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste (Pure, Solution, Mixture) fume_hood->characterize segregate Segregate into Dedicated Hazardous Waste Container characterize->segregate label_container Label Container Clearly: 'Hazardous Waste - this compound' segregate->label_container no_mix DO NOT Mix with Incompatible Waste store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs no_drain DO NOT Dispose Down Drain incineration Dispose via Licensed Hazardous Waste Incineration contact_ehs->incineration

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal challenges.

References

Handling Clavariopsin A: A Guide to Safety and Operations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Clavariopsin A is publicly available. This guidance is based on best practices for handling potent, biologically active compounds, specifically antifungal cyclic depsipeptides. Researchers must conduct a thorough risk assessment before beginning any work with this substance and consult with their institution's environmental health and safety department.

This compound, a cyclic depsipeptide antibiotic isolated from the aquatic hyphomycete Clavariopsis aquatica, has demonstrated significant antifungal properties.[1] As a potent bioactive molecule, meticulous handling and disposal procedures are paramount to ensure the safety of laboratory personnel and the environment. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Essential Safety Information

Given the lack of a specific SDS for this compound, the following recommendations for personal protective equipment (PPE) are based on the general requirements for handling hazardous chemicals and potent biological agents.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.
Body Protection Lab Coat/GownA fully buttoned lab coat or, preferably, a disposable gown to prevent skin contact.
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields are mandatory.
Respiratory Protection Fume Hood/RespiratorAll handling of solid or volatile this compound should be conducted in a certified chemical fume hood. For weighing or procedures that may generate aerosols, a respirator with an appropriate cartridge may be necessary based on the risk assessment.

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound is crucial to minimize risk and ensure experimental integrity.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Access to the storage area should be restricted to authorized personnel.

  • Preparation of Solutions:

    • All weighing and preparation of stock solutions must be performed in a chemical fume hood.

    • Use appropriate solvents as determined by experimental protocols.

    • Ensure all equipment used for handling the compound is properly cleaned and decontaminated after use.

  • Experimental Use:

    • Conduct all experiments involving this compound within a designated and clearly marked area of the laboratory.

    • Avoid the generation of aerosols.

    • In case of a spill, immediately alert personnel in the area, evacuate if necessary, and follow established institutional spill cleanup procedures for potent compounds.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous biological waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and culture plates should be collected in a designated, labeled biohazard bag.[2][3] This bag must be placed within a rigid, leak-proof container.[2][3]

  • Liquid Waste: Liquid waste containing this compound should be deactivated, if possible, through chemical disinfection (e.g., with a 1:10 dilution of bleach for at least 30 minutes) before disposal down the drain with copious amounts of water.[2] Alternatively, it should be collected in a labeled, leak-proof container for hazardous waste disposal.

  • Sharps: All sharps contaminated with this compound must be disposed of in a designated sharps container.[3]

  • Final Disposal: All hazardous waste must be disposed of through the institution's approved hazardous waste management program.[2][4][5]

Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the antifungal activity of this compound, based on methods described in the literature.[6][7]

  • Prepare Fungal Inoculum:

    • Culture the desired fungal strain (e.g., Aspergillus niger) on an appropriate agar medium.

    • Harvest fungal spores or mycelial fragments and suspend them in a suitable sterile liquid medium.

    • Adjust the concentration of the inoculum to a standardized level.

  • Prepare Test Plates:

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • Inoculate molten agar with the fungal inoculum and pour into petri dishes.

    • Alternatively, spread the fungal inoculum onto the surface of pre-poured agar plates.

  • Apply this compound:

    • Apply a known volume of each this compound dilution to sterile paper discs and place them on the inoculated agar plates.

    • Alternatively, add the dilutions directly to wells cut into the agar.

  • Incubation and Analysis:

    • Incubate the plates at the optimal temperature for the growth of the test fungus.

    • After a suitable incubation period, measure the diameter of the zone of inhibition around each disc or well.

    • The Minimum Inhibitory Dose (MID) is the lowest concentration of this compound that results in a visible inhibition of fungal growth.[6][7]

Postulated Mechanism of Action

While the precise signaling pathway of this compound has not been fully elucidated, studies have shown that it induces hyphal swelling in fungi such as Aspergillus niger.[6] This suggests a potential interference with cell wall biosynthesis or integrity.

Clavariopsin_A_Workflow cluster_Handling Handling Workflow cluster_Disposal Disposal Workflow Receiving Receiving and Storage Preparation Solution Preparation Receiving->Preparation Experiment Experimental Use Preparation->Experiment Solid Solid Waste (Biohazard Bag) Experiment->Solid Liquid Liquid Waste (Deactivation/Collection) Experiment->Liquid Sharps Sharps (Sharps Container) Experiment->Sharps Collection Hazardous Waste Collection Solid->Collection Liquid->Collection Sharps->Collection

Figure 1. General workflow for handling and disposal of this compound.

Antifungal_Assay Inoculum Prepare Fungal Inoculum Plates Prepare Test Plates Inoculum->Plates Application Apply this compound (e.g., Disc Diffusion) Plates->Application Incubation Incubate Plates Application->Incubation Analysis Measure Zone of Inhibition (MID) Incubation->Analysis

Figure 2. Experimental workflow for antifungal susceptibility testing.

Signaling_Pathway Clavariopsin_A This compound Target Fungal Cell Wall Component/Enzyme Clavariopsin_A->Target Binds to Inhibition Inhibition of Cell Wall Synthesis Target->Inhibition Swelling Hyphal Swelling & Growth Inhibition Inhibition->Swelling

Figure 3. Postulated mechanism of action for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.